Ethyl anthranilate
Description
Ethyl 2-aminobenzoate is a benzoate ester.
Properties
IUPAC Name |
ethyl 2-aminobenzoate | |
|---|---|---|
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InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
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InChI Key |
TWLLPUMZVVGILS-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N | |
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Molecular Formula |
C9H11NO2 | |
| Record name | ETHYL ANTHRANILATE | |
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DSSTOX Substance ID |
DTXSID6025272 | |
| Record name | Ethyl anthranilate | |
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Molecular Weight |
165.19 g/mol | |
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Physical Description |
Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange | |
| Record name | ETHYL ANTHRANILATE | |
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Boiling Point |
514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg | |
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Solubility |
Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |
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Density |
1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120 | |
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Vapor Pressure |
0.00232 [mmHg] | |
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Color/Form |
Colorless liquid | |
CAS No. |
87-25-2 | |
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| Record name | Ethyl 2-aminobenzoate | |
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Melting Point |
55 °F (NTP, 1992), 13 °C | |
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Foundational & Exploratory
Ethyl anthranilate chemical properties and structure
An In-Depth Technical Guide to Ethyl Anthranilate: Chemical Properties, Structure, and Applications
Introduction
This compound (CAS No. 87-25-2) is an aromatic ester of significant interest across multiple scientific disciplines.[1][2][3] Formally known as ethyl 2-aminobenzoate, it is derived from anthranilic acid and ethanol.[1][4] This compound is a colorless to pale yellow liquid recognized for its characteristic sweet, fruity, grape-like odor.[1][5] While it occurs naturally in fruits like grapes and in jasmine oil, it is also synthesized for commercial use.[5] Its unique sensory properties and chemical structure make it a valuable component in the flavor and fragrance industries.[4][5][6] For researchers and professionals in drug development, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[5][7] This guide provides a comprehensive overview of its core chemical properties, structure, synthesis, and reactivity, with a focus on its technical applications.
Molecular Structure and Identification
The chemical identity of this compound is defined by its unique arrangement of a benzene ring substituted with both an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) in an ortho position. This structure is the foundation of its chemical behavior and physical properties.
Chemical Structure
Caption: 2D structure of this compound.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-aminobenzoate | [8][9][10] |
| Synonyms | This compound, Ethyl o-aminobenzoate, Anthranilic acid ethyl ester | [1][4][9][11] |
| CAS Number | 87-25-2 | [2][3][12] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][8][12] |
| Molecular Weight | 165.19 g/mol | [1][9][12][13] |
| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | [1][8][9][10] |
| InChIKey | TWLLPUMZVVGILS-UHFFFAOYSA-N | [1][9][10] |
| SMILES | CCOC(=O)C1=CC=CC=C1N | [1][2][9] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, application, and synthesis. It is a combustible, colorless to light yellow liquid that is stable under normal conditions.[14][15][16]
| Property | Value | Source(s) |
| Appearance | Colorless to yellow clear liquid | [1][5][12] |
| Odor | Sweet, fruity, grape-like, floral | [5][17][18] |
| Melting Point | 13-15 °C (55-59 °F) | [12][14][16] |
| Boiling Point | ~266 °C at 760 mmHg; 129-130 °C at 9 mmHg | [12][14][16] |
| Density / Specific Gravity | 1.117 - 1.119 g/mL at 25 °C | [12][14] |
| Refractive Index | 1.563 - 1.566 at 20 °C | [12] |
| Solubility | Insoluble in water; Soluble in alcohol, fixed oils, propylene glycol | [1][11][12] |
| Vapor Pressure | 0.01 mmHg at 25 °C (est.) | [12] |
| Flash Point | > 110 °C (> 230 °F) | [12][16] |
| logP (o/w) | 2.57 - 2.76 | [12][13] |
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The protons on the benzene ring appear as a complex multiplet in the aromatic region.[19]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by specific absorption bands that confirm its functional groups. Key peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester, and C-O stretching bands. Aromatic C-H stretching and bending vibrations are also prominent.[9][10]
-
Mass Spectrometry (MS) : In mass spectrometry, this compound exhibits a molecular ion peak corresponding to its molecular weight (m/z = 165). The fragmentation pattern can provide further structural information, often involving the loss of the ethoxy group or other fragments from the ester functionality.[9][10]
Synthesis and Reactivity
Synthesis
The most common laboratory and industrial synthesis of this compound is the Fischer esterification of anthranilic acid with ethanol, catalyzed by a strong acid like sulfuric acid or hydrochloric acid.[20] This reversible reaction is typically driven to completion by using an excess of ethanol or by removing the water formed during the reaction.
More recent methods have been developed to avoid the use of anthranilic acid, which can be a controlled substance. One such method uses phthalic anhydride as a starting material, which undergoes amidation and esterification.[20] Another novel, metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol.[21]
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Experimental Protocol: Fischer Esterification
Causality: This protocol is designed to maximize the yield of the ester. Using excess ethanol shifts the equilibrium towards the products according to Le Châtelier's principle. The acid catalyst (H₂SO₄) is essential as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reflux ensures the reaction proceeds at a reasonable rate without evaporating the reactants. Neutralization with sodium carbonate is critical to remove the acid catalyst and any unreacted anthranilic acid, facilitating purification.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).
-
Catalyst Addition : Slowly and with caution, add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Reflux : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.
-
Neutralization : Carefully neutralize the solution by adding a saturated solution of sodium carbonate until the effervescence ceases. This will precipitate the crude this compound.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Reactivity
This compound's reactivity is governed by its three main functional components: the aromatic ring, the primary amine, and the ester group.
-
Hydrolysis : The ester linkage can be hydrolyzed under both acidic and basic conditions to yield anthranilic acid and ethanol.[9][11][14]
-
Amine Reactions : The primary amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and Schiff base formation.
-
Stability and Incompatibilities : The compound is stable under recommended storage conditions.[14][16][22] It is incompatible with strong acids, bases, and oxidizing agents.[14][22] It should also be protected from light and air.[9][11]
Applications in Research and Drug Development
While widely known for its use in flavors (grape, orange, berry) and fragrances (jasmine, orange blossom), this compound is a key building block for scientists in more advanced fields.[5][6][23]
-
Pharmaceutical Intermediate : It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] Its structure is a component of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[24] It is also documented as a known impurity of the local anesthetic Benzocaine.[2]
-
Organic Synthesis : Researchers utilize this compound as a starting material for synthesizing quinazolines, acridones, and other heterocyclic compounds that are of interest in medicinal chemistry.[1]
-
Industrial Applications : It is used in the production of UV absorbers, dyes, and other specialty organic compounds.[5][6]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazards : It may cause skin, eye, and respiratory irritation.[1][11][15]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[5][15][22][25] Work should be conducted in a well-ventilated area or a fume hood.[15][25]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and heat.[6][15][22]
-
First Aid : In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15][22][25]
References
- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. parchem.com [parchem.com]
- 4. This compound [anshulchemicals.com]
- 5. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound, 87-25-2 [thegoodscentscompany.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. This compound | 87-25-2 [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound CAS#: 87-25-2 [m.chemicalbook.com]
- 18. perfumersworld.com [perfumersworld.com]
- 19. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]
- 20. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. chemicalbook.com [chemicalbook.com]
- 23. Phenyl this compound [anshulchemicals.com]
- 24. This compound | 87-25-2 | FE02418 | Biosynth [biosynth.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Fischer Esterification of Anthranilic Acid with Ethanol
Introduction
Ethyl anthranilate, the ethyl ester of 2-aminobenzoic acid (anthranilic acid), is a compound of significant commercial and research interest. It is a colorless to light-yellow liquid possessing a distinct sweet, fruity, grape-like aroma.[1][2] This characteristic scent has made it an indispensable ingredient in the flavor and fragrance industries, where it is used to formulate grape, berry, and floral notes in perfumes, beverages, and confectionery.[2][3][4][5] Beyond its organoleptic properties, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]
The primary and most classical method for synthesizing this compound is the Fischer esterification of anthranilic acid with ethanol.[1][7] This guide provides a comprehensive technical overview of this reaction, designed for researchers, chemists, and drug development professionals. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, explores optimization strategies, and discusses methods for purification and characterization, grounding all claims in authoritative scientific principles.
Part 1: The Core Reaction Mechanism
The Fischer esterification is a classic organic reaction that involves the acid-catalyzed conversion of a carboxylic acid and an alcohol into an ester and water.[7][8][9] The reaction is fundamentally a reversible equilibrium process.[10][11][12] Understanding the stepwise mechanism is critical for optimizing reaction conditions and maximizing product yield.
The mechanism proceeds through a series of protonation and deprotonation steps, culminating in a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by the alkoxy group of the alcohol.
The Stepwise Mechanism for the Synthesis of this compound:
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of anthranilic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like ethanol.[9][10][13][14][15]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a positively charged tetrahedral intermediate, an oxonium ion.[10][11][12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is rapid and reversible, resulting in the formation of a new tetrahedral intermediate with a neutral water molecule attached, which is an excellent leaving group.[10][11]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule. This step generates a protonated version of the final ester.[10][11]
-
Deprotonation: In the final step, a weak base in the reaction mixture (such as another molecule of ethanol or water) removes the proton from the carbonyl oxygen. This regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the final product, this compound.[10][15]
A unique consideration for anthranilic acid is the presence of the basic amino (-NH₂) group. This group is readily protonated by the strong acid catalyst to form an ammonium salt (-NH₃⁺). Consequently, a stoichiometric amount of acid is required to both protonate the amino group and effectively catalyze the esterification.[13]
Caption: Stepwise mechanism of the acid-catalyzed Fischer esterification.
Part 2: Experimental Protocol and Optimization
A successful synthesis relies on a robust experimental protocol and an understanding of how to manipulate the reaction equilibrium to favor product formation.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 144-148 | 200 (subl.) | ~1.4 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 78.5 | 0.789 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | - | 2.54 |
| This compound | C₉H₁₁NO₂ | 165.19 | 13-15 | 266-268 | 1.117 |
Detailed Step-by-Step Methodology
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.
-
Reagent Charging: To the round-bottom flask, add anthranilic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 5-10 eq), which also serves as the solvent. Add a magnetic stir bar.
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add concentrated sulfuric acid (approx. 1.0-1.2 eq) dropwise. The addition is highly exothermic and must be controlled to prevent excessive heating.
-
Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Neutralization:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium carbonate (Na₂CO₃). Add the solution carefully in portions to control the vigorous effervescence (release of CO₂) that occurs as the excess acid is neutralized and the ammonium salt of the ester is deprotonated.[13]
-
Continue adding the base until the solution is neutral or slightly alkaline (pH ~8).
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Caption: A typical laboratory workflow for the synthesis of this compound.
Driving the Equilibrium: Maximizing Yield
According to Le Châtelier's Principle, the equilibrium of a reversible reaction can be shifted to favor the products by either adding an excess of a reactant or removing a product as it is formed.[7][12][13]
-
Use of Excess Alcohol: This is the most common and practical strategy. Using ethanol as the reaction solvent creates a large molar excess, effectively pushing the equilibrium towards the formation of this compound.[9][10][13] Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can increase ester yield from ~65% to over 95%.[9]
-
Removal of Water: A second strategy is to remove the water byproduct as it forms. This can be accomplished using a Dean-Stark apparatus, where water is azeotropically distilled with a co-solvent like toluene, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[11][13][16]
Part 3: Side Reactions and Product Purification
While Fischer esterification is generally robust, awareness of potential side reactions is crucial for achieving high purity.
Potential Side Reactions
-
Ether Formation: The strong acid catalyst (H₂SO₄) can also catalyze the intermolecular dehydration of ethanol, especially at temperatures above the desired reflux, leading to the formation of diethyl ether as a byproduct.[17][18]
-
Alkyl Halide Formation: If hydrochloric acid (HCl) is used as the catalyst, a side reaction between HCl and ethanol can produce ethyl chloride.[17][18]
-
Degradation: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the starting material or product, often resulting in a discolored (brown or dark) crude product.[13][19]
Purification of this compound
The crude product obtained after work-up typically requires purification to meet the standards for use in flavor, fragrance, or pharmaceutical applications.
-
Vacuum Distillation: As this compound is a high-boiling liquid, purification is most effectively achieved by vacuum distillation. This technique allows the substance to boil at a much lower temperature, preventing thermal degradation. The boiling point of this compound is approximately 129-130 °C at 9 mmHg.[20]
Part 4: Product Characterization and Analysis
Confirmation of the product's identity and purity is a critical final step. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides unambiguous structural confirmation. The spectrum of this compound will show characteristic signals for the aromatic protons, a broad singlet for the amine (-NH₂) protons, and the classic quartet and triplet pattern for the ethyl (-CH₂CH₃) group.[21]
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching bands.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for determining the purity of the final product and for quantifying its concentration.[22] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[23][24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of the product (165.19 g/mol ) and identifying any volatile impurities.
-
Part 5: Safety and Handling
Adherence to proper safety protocols is mandatory when performing this synthesis.
| Substance | CAS No. | Hazards | PPE Recommendations |
| Anthranilic Acid | 118-92-3 | Causes serious eye damage.[25] | Safety goggles, gloves |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Safety goggles, gloves, use in a well-ventilated area away from ignition sources |
| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage. | Chemical splash goggles, face shield, acid-resistant gloves, lab coat |
| This compound | 87-25-2 | Causes skin and serious eye irritation. May be harmful if swallowed.[26][27] | Safety goggles, gloves |
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[20][26] In case of eye contact, rinse cautiously with water for several minutes.[20][27] Seek medical attention if irritation persists. Always handle chemicals in a well-ventilated fume hood.
Conclusion
The Fischer esterification of anthranilic acid with ethanol is a time-tested and efficient method for producing this compound. A thorough understanding of the reaction mechanism, particularly the dual role of the acid catalyst in both activating the carboxylic acid and protonating the amine, is key to its successful execution. By employing strategic optimizations such as the use of excess alcohol, chemists can effectively drive the reaction equilibrium to achieve high yields. Coupled with proper purification and characterization techniques, this synthesis provides reliable access to a high-purity product essential for numerous industrial applications. While this guide focuses on the classical approach, researchers may also explore alternative routes, such as transesterification from mthis compound or syntheses from other precursors like phthalic anhydride, to meet specific process or green chemistry goals.[1][17][18]
References
- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 5. This compound [anshulchemicals.com]
- 6. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 15. prezi.com [prezi.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 18. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. fishersci.com [fishersci.com]
- 21. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]
- 22. This compound | SIELC Technologies [sielc.com]
- 23. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. onesearch.uark.edu [onesearch.uark.edu]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. assets.thermofisher.com [assets.thermofisher.com]
- 27. chemicalbook.com [chemicalbook.com]
Ethyl anthranilate CAS number 87-25-2 properties
An In-Depth Technical Guide to Ethyl Anthranilate (CAS 87-25-2)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 87-25-2), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physicochemical properties, synthesis methodologies, analytical techniques, applications, and safety protocols associated with this compound. The information is synthesized from authoritative sources to ensure scientific integrity and practical relevance.
Compound Identification and Nomenclature
This compound, a key compound in various industrial and research applications, is systematically identified by several names and reference numbers. Its primary IUPAC name is ethyl 2-aminobenzoate.[1][2] It is also commonly referred to as Ethyl o-aminobenzoate and 2-Aminobenzoic acid ethyl ester.[3][4][5]
| Identifier | Value | Source |
| CAS Number | 87-25-2 | [3][6] |
| Molecular Formula | C₉H₁₁NO₂ | [3][6][7] |
| Molecular Weight | 165.19 g/mol | [2][3][6] |
| EINECS No. | 201-735-1 | [3][8] |
| FEMA No. | 2421 | [3][5] |
| InChI Key | TWLLPUMZVVGILS-UHFFFAOYSA-N | [2][7] |
| SMILES | CCOC(=O)C1=CC=CC=C1N | [2][7] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct sweet, fruity, grape-like odor.[1][7][9] This aromatic profile is a direct consequence of its molecular structure, specifically the combination of the amino group and the ethyl ester attached to the benzene ring. An interesting characteristic is that its alcohol solution can exhibit a purple fluorescence.[10]
Table of Physical and Chemical Properties:
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow liquid | Room Temperature | [1][3][11] |
| Odor | Sweet, fruity, grape-like, floral | - | [1][9][12] |
| Melting Point | 13 - 15 °C (55.4 - 59 °F) | - | [5][11][13] |
| Boiling Point | 129 - 130 °C | @ 9-12 mmHg | [11][13] |
| 265 - 267 °C | Atmospheric Pressure | [1] | |
| Density | 1.117 - 1.119 g/mL | @ 25 °C | [5][14] |
| Refractive Index | 1.563 - 1.566 | @ 20 °C | [14] |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [11][14] |
| Vapor Density | 5.7 (vs air) | - | [5][11] |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, ether, propylene glycol) | - | [1][7][10][15] |
| LogP (Octanol/Water) | 2.57 - 2.76 | - | [6][16] |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids, bases, and oxidizing agents. | - | [1][5] |
Synthesis Methodologies
The synthesis of this compound is a fundamental process for its industrial production. The choice of method is often dictated by raw material availability, cost, and desired purity.
Fischer Esterification (Primary Route)
The most common and classical method for producing this compound is the Fischer esterification of anthranilic acid with ethanol.[1][10] This reaction requires a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile.
Causality: The acid catalyst is essential to overcome the relatively low reactivity of the carboxylic acid. The reaction is an equilibrium process; therefore, to drive it towards the product (ester), excess ethanol is often used, or water is removed as it is formed.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 87-25-2 [chemicalbook.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 10. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 11. fishersci.com [fishersci.com]
- 12. perfumersworld.com [perfumersworld.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. This compound, 87-25-2 [thegoodscentscompany.com]
- 15. chemicalbull.com [chemicalbull.com]
- 16. vigon.com [vigon.com]
Spectroscopic data of Ethyl anthranilate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Anthranilate
Introduction
This compound (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) is an ester of anthranilic acid and ethanol.[1] This aromatic compound is a colorless to pale yellow liquid at room temperature, recognized by its characteristic sweet, fruity, grape-like odor.[2] Its unique organoleptic properties have led to its widespread use as a fragrance and flavoring agent in various consumer products.[3] Beyond these applications, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and UV absorbers.[4]
Given its importance across multiple industries, the unambiguous identification and quality assessment of this compound are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for its structural elucidation and purity verification. This guide offers a detailed examination of the spectroscopic data of this compound, providing insights into spectral interpretation and the underlying molecular behavior.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a benzene ring substituted with an amino group (-NH₂) and an ethyl ester group (-COOCH₂CH₃) at ortho positions (positions 1 and 2).
Caption: Molecular structure of Ethyl 2-aminobenzoate (this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.[4] The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[5]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: The sample is placed in the NMR spectrometer. Data is typically acquired at a frequency of 300 MHz or higher for ¹H NMR to achieve good signal dispersion.[6]
¹H NMR (Proton NMR) Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet of doublets (dd) | 1H | Aromatic H (H-6) |
| ~7.25 | Triplet of doublets (td) | 1H | Aromatic H (H-4) |
| ~6.65 | Doublet of doublets (dd) | 1H | Aromatic H (H-3) |
| ~6.60 | Triplet of doublets (td) | 1H | Aromatic H (H-5) |
| ~5.70 | Broad singlet (br s) | 2H | Amine (-NH₂) |
| ~4.30 | Quartet (q) | 2H | Methylene (-OCH₂CH₃) |
| ~1.35 | Triplet (t) | 3H | Methyl (-OCH₂CH₃) |
Data sourced from various chemical databases. Specific shifts can vary slightly based on solvent and concentration. [4][7]
Interpretation:
-
Aromatic Region (6.5-8.0 ppm): The four protons on the benzene ring appear as distinct, coupled signals. The proton at the H-6 position is shifted furthest downfield (~7.85 ppm) due to the deshielding effect of the adjacent ester's carbonyl group. The protons at H-3 and H-5 are shifted upfield due to the strong electron-donating effect of the amino group.
-
Amine Protons (~5.70 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is influenced by concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
-
Ethyl Group (1.35 and 4.30 ppm): The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet (3+1=4 peaks). The methyl protons (-CH₃) are adjacent to two methylene protons, resulting in a triplet (2+1=3 peaks). The methylene quartet is further downfield due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | Carbonyl Carbon (C=O) |
| ~150.5 | Aromatic C (C-2, attached to -NH₂) |
| ~134.0 | Aromatic CH (C-4) |
| ~131.0 | Aromatic CH (C-6) |
| ~116.5 | Aromatic CH (C-5) |
| ~116.0 | Aromatic CH (C-3) |
| ~110.5 | Aromatic C (C-1, attached to -COO) |
| ~60.5 | Methylene Carbon (-OCH₂) |
| ~14.5 | Methyl Carbon (-CH₃) |
Data sourced from various chemical databases. [4][8]
Interpretation:
-
Carbonyl Carbon (~168.5 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group.
-
Aromatic Carbons (110-151 ppm): Six distinct signals are observed for the six carbons of the benzene ring, indicating their unique chemical environments. The carbon attached to the nitrogen (C-2) is the most downfield among the ring carbons due to the electronegativity of the nitrogen atom. The carbon attached to the ester group (C-1) is found at the most upfield position for the substituted carbons.
-
Aliphatic Carbons (14-61 ppm): The two carbons of the ethyl group are clearly distinguished. The methylene carbon (-OCH₂) is deshielded by the attached oxygen and appears around 60.5 ppm, while the terminal methyl carbon (-CH₃) is highly shielded and appears upfield around 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).[9][10]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Spectrum Analysis
The IR spectrum of this compound displays characteristic absorption bands confirming the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3470 - 3360 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 2900 | C-H Stretch | Aromatic & Aliphatic |
| ~1690 | C=O Stretch | Ester |
| ~1615, ~1590 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~1160 | C-N Stretch | Aromatic Amine |
Data sourced from spectral databases. [11]
Interpretation:
-
N-H Stretching Region (3470-3360 cm⁻¹): The presence of two distinct sharp bands in this region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (~1690 cm⁻¹): A very strong and sharp absorption peak is observed around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.
-
C=C Aromatic Stretching (~1615, 1590 cm⁻¹): These absorptions, often appearing as a pair of sharp bands, are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretching (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the C-O single bond of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, where it is vaporized.
-
Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.[12][13]
-
Detection: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the relative abundance of each ion.
Mass Spectrum Analysis
The mass spectrum is a plot of relative ion abundance versus m/z.
| m/z | Proposed Fragment | Identity |
| 165 | [C₉H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 137 | [M - C₂H₄]⁺• | Loss of ethylene |
| 120 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 92 | [C₆H₆N]⁺ | Loss of •COOC₂H₅ |
Interpretation and Fragmentation Pathway:
The molecular ion peak at m/z 165 confirms the molecular weight of this compound.[1] The fragmentation pattern provides further structural validation.
Caption: Primary fragmentation pathways of this compound in EI-MS.
-
Molecular Ion (m/z 165): The peak corresponding to the intact molecule after losing one electron.
-
Loss of Ethylene (m/z 137): A common fragmentation for ethyl esters is the McLafferty rearrangement, which results in the loss of a neutral ethylene molecule (mass 28) from the molecular ion.
-
Loss of Ethoxy Radical (m/z 120): Cleavage of the C-O bond in the ester results in the loss of an ethoxy radical (•OC₂H₅, mass 45), forming a stable acylium ion. This is often a prominent peak.
-
Formation of m/z 92: The acylium ion at m/z 120 can subsequently lose a molecule of carbon monoxide (CO, mass 28) to yield the fragment at m/z 92.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ester, aromatic ring), and Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This suite of spectroscopic data serves as a robust fingerprint for identity confirmation, purity assessment, and quality control for researchers, scientists, and drug development professionals.
References
- 1. This compound | 87-25-2 | FE02418 | Biosynth [biosynth.com]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 87-25-2 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. rsc.org [rsc.org]
- 7. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(87-25-2) 13C NMR [m.chemicalbook.com]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound(87-25-2) IR Spectrum [chemicalbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Natural occurrence of Ethyl anthranilate in plants
An In-Depth Technical Guide to the Natural Occurrence of Ethyl Anthranilate in Plants
Abstract
This compound is an aromatic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2][3][4] While widely utilized as a flavoring agent and fragrance component, its roles as a natural plant metabolite are of significant interest to researchers in chemical ecology, agriculture, and drug development. This guide provides a comprehensive technical overview of the natural occurrence of this compound in the plant kingdom. We will delve into its biosynthetic origins from the shikimate pathway, explore its distribution across various plant species, elucidate its critical ecological functions in plant-insect and plant-herbivore interactions, and provide detailed, field-proven methodologies for its extraction and analysis. This document is intended for researchers, scientists, and professionals seeking to understand and quantify this important plant volatile.
Introduction to this compound
This compound (Ethyl 2-aminobenzoate) is an organic compound with the chemical formula C₉H₁₁NO₂.[1] It presents as a colorless to pale yellow liquid and is responsible for the distinct aroma of certain fruits and flowers, most notably grapes.[2][3][5] Beyond its sensory profile, this compound functions as a semiochemical, a signaling molecule that mediates interactions between organisms. In plants, it is a key component of the volatile organic compound (VOC) profile, which is crucial for defense, pollination, and communication.[6][7] Its demonstrated insect-repellent properties have also positioned it as a compound of interest for sustainable agricultural practices.[1][4] This guide aims to synthesize the current knowledge on this compound, providing both foundational understanding and practical protocols for its study.
Biosynthesis of Anthranilates in Plants
The aromatic scaffold of this compound originates from the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic amino acids and a plethora of secondary metabolites.
2.1. The Shikimate Pathway and Formation of Anthranilate
The journey begins with primary metabolites and proceeds through a series of enzymatic steps to produce chorismate , a critical branch-point intermediate. The first committed step towards anthranilate synthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS) .[8] This anthranilate molecule serves as the direct precursor for the amino acid tryptophan but can also be shunted into various specialized metabolic pathways, including the formation of volatile esters.[9]
2.2. Esterification: The Final Step
The formation of anthranilate esters like methyl and this compound is the final biosynthetic step. Research, particularly on the more extensively studied mthis compound, has revealed two primary enzymatic routes[9]:
-
One-Step Pathway: This route involves the direct methylation of anthranilate using S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzed by an anthranilate methyltransferase (AAMT) . These enzymes are part of the SABATH family of methyltransferases and have been identified in species like maize, grape, and citrus.[6][9]
-
Two-Step Pathway: An alternative pathway, first documented in grapes, involves the initial activation of anthranilate to anthraniloyl-CoA . This intermediate then reacts with an alcohol (e.g., methanol) in a reaction catalyzed by an acyltransferase, such as anthraniloyl-CoA:methanol acyltransferase (AMAT) .[9]
By analogy, the biosynthesis of this compound is presumed to follow a similar enzymatic logic, utilizing ethanol as the alcohol substrate in place of methanol. This would be catalyzed either by a promiscuous methyltransferase capable of using ethanol or by a specific anthraniloyl-CoA:ethanol acyltransferase .[10]
2.3. Regulation by Phytohormones
The production of defensive volatiles, including anthranilates, is often not constitutive but is induced in response to biotic or abiotic stress. Phytohormones such as jasmonates (e.g., methyl jasmonate, MeJA) and ethylene are key signaling molecules in these induction pathways.[11][12] Herbivore feeding or pathogen attack can trigger a hormonal cascade that upregulates the expression of biosynthetic genes, leading to the rapid release of a defensive blend of VOCs.[13][14][15]
References
- 1. Buy this compound | 87-25-2 [smolecule.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular basis of one-step mthis compound biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic environmental interactions shaped by vegetative plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jmb.or.kr [jmb.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Ethylene mediates the branching of the jasmonate‐induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethylene mediates the branching of the jasmonate-induced flavonoid biosynthesis pathway by suppressing anthocyanin biosynthesis in red Chinese pear fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl jasmonate inhibits ethylene biosynthesis in postharvest peach [postharvest.biz]
- 15. Methyl Jasmonate-Induced Ethylene Production Is Responsible for Conifer Phloem Defense Responses and Reprogramming of Stem Cambial Zone for Traumatic Resin Duct Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Anthranilate and Its Derivatives: From Core Pathways to Metabolic Engineering
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Anthranilate, a key aromatic intermediate, stands at a critical metabolic crossroads. As the precursor to the essential amino acid tryptophan, its biosynthesis is a fundamental process in microorganisms and plants.[1] However, its significance extends far beyond primary metabolism. Anthranilate is the foundational scaffold for a vast array of specialized metabolites with profound biological activities, including pharmaceuticals, agrochemicals, signaling molecules, and flavor compounds.[2][3] This guide provides an in-depth exploration of the biosynthetic pathways originating from anthranilate. We will dissect the core enzymatic machinery that produces anthranilate from chorismate, delve into the diverse tailoring reactions that generate its derivatives, outline robust experimental methodologies for pathway elucidation, and discuss metabolic engineering strategies for the overproduction of these valuable compounds.
Part 1: The Core Pathway - Biosynthesis of Anthranilate
The journey to anthranilate begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[4] Chorismate is the final common precursor for all three aromatic amino acids and a host of other critical molecules.[2][4] The committed step in tryptophan biosynthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme Anthranilate Synthase (AS).[2][5]
The Anthranilate Synthase (AS) Complex
Anthranilate Synthase is a fascinating and highly regulated enzyme, typically functioning as a heterotetrameric complex (α₂β₂) in microorganisms like E. coli and Pseudomonas.[5][6][7] The two distinct subunits, encoded by the trpE and trpG genes, respectively, are responsible for different catalytic functions.[5][8]
-
Component I (α-subunit, TrpE): This larger subunit contains the binding site for the primary substrate, chorismate, and the allosteric regulatory site for feedback inhibition by the pathway's end-product, L-tryptophan.[7][9] It catalyzes the amination of chorismate and the subsequent elimination of pyruvate.[6][10]
-
Component II (β-subunit, TrpG): This smaller subunit possesses glutamine amidotransferase (GATase) activity.[8][10] It hydrolyzes L-glutamine to produce glutamate and a nascent ammonia molecule.[10]
The Catalytic Mechanism
The synthesis of anthranilate is a sophisticated two-step process that channels a highly reactive intermediate between the two subunits.[6][10]
-
Ammonia Generation: The TrpG subunit binds L-glutamine and, through a catalytic triad (typically Cys-His-Glu), hydrolyzes its amide group to release ammonia.[10]
-
Ammonia Tunneling and Amination: This newly formed ammonia is not released into the solvent but is channeled through an intramolecular tunnel (approximately 25 Å in length) to the active site of the TrpE subunit.[6] There, the ammonia performs a nucleophilic attack on the C2 position of chorismate.[5] This is followed by the elimination of the enolpyruvyl group from C3 and the hydroxyl group from C4, resulting in the formation of the aromatic ring of anthranilate and the release of pyruvate.[5][6][11]
In the absence of the TrpG subunit or L-glutamine, the TrpE subunit can utilize exogenous ammonia as a nitrogen source, although this is typically less efficient and often requires higher pH conditions.[7][8]
Caption: Core biosynthesis of anthranilate from chorismate.
Regulation of the Pathway
The primary mechanism for regulating anthranilate production is allosteric feedback inhibition of the Anthranilate Synthase complex by L-tryptophan.[6][12] Tryptophan binds to a regulatory site on the TrpE subunit, inducing a conformational change that prevents the substrate (chorismate) from entering the catalytic site.[9] This is a classic example of end-product inhibition, ensuring that the cell does not waste energy and resources producing tryptophan when it is already abundant. In plants, the regulation can be more complex, with multiple genes encoding AS subunits that show differential expression patterns in response to stimuli like wounding or pathogen attack.[13]
Part 2: The Diversification of Anthranilate
Anthranilate is a versatile precursor for a wide range of specialized metabolites. This diversification is achieved through the action of various "tailoring" enzymes that modify the core anthranilate scaffold.
Methylation: Flavors and Signals
Methylation is a common modification of anthranilate, leading to volatile compounds with important ecological roles.[2][14]
-
O-Methyl Anthranilate (O-MeAA): Responsible for the characteristic "foxy" or grape-like aroma in many fruits, O-MeAA also functions as a defense compound against herbivores.[2][15][16] Its biosynthesis can occur via two routes:
-
One-Step Pathway: A S-adenosyl-L-methionine (SAM)-dependent anthranilate O-methyltransferase (AAMT) directly methylates the carboxyl group of anthranilate.[14]
-
Two-Step Pathway: Anthranilate is first activated to anthraniloyl-CoA by a yet-to-be-identified ligase. Subsequently, an anthraniloyl-CoA:methanol acyltransferase (AMAT) transfers the anthraniloyl group to methanol.[2][16]
-
-
N-Mthis compound (N-MeAA): Methylation at the amine group by N-methyltransferases produces N-MeAA, a precursor for N-mthis compound esters in citrus and antimicrobial compounds.[2][14]
Caption: Biosynthesis of methylated anthranilate derivatives.
Hydroxylation and Acylation: Quinolones and Alkaloids
Hydroxylation and subsequent modifications open the door to complex heterocyclic structures, notably in bacteria.
-
Pseudomonas Quinolone Signal (PQS): In the opportunistic pathogen Pseudomonas aeruginosa, anthranilate is a critical precursor for the PQS quorum-sensing signal molecule.[17] While the tryptophan degradation (kynurenine) pathway is a major source, the de novo pathway from chorismate also contributes.[17] The pathway involves the activation of anthranilate to anthraniloyl-CoA, followed by condensation with malonyl-CoA and a series of modifications to form the quinolone scaffold.[18]
-
Fungal Alkaloids: In fungi, anthranilate can be hydroxylated and methylated before being incorporated as a building block by Non-Ribosomal Peptide Synthetases (NRPSs). For example, in the biosynthesis of circumdatins, anthranilate is converted to 5-methoxyanthranilate, which is then accepted by the NRPS assembly line.[19] This "pre-NRPS tailoring" strategy expands the chemical diversity of the final products.[19]
Caption: Anthranilate as a precursor for complex molecules.
Part 3: Methodologies for Pathway Investigation
Elucidating the biosynthesis of anthranilate derivatives requires a multi-faceted experimental approach. The choice of methodology is driven by the need to validate enzyme function, identify novel intermediates, and reconstruct pathways in a controlled system.
Experimental Protocol: In Vitro Assay of Anthranilate Synthase (AS)
This protocol is foundational for characterizing AS activity and its inhibition. The causality behind this choice is its directness; it measures the specific conversion of chorismate to anthranilate, allowing for precise kinetic analysis. The self-validating nature of the protocol relies on substrate- and enzyme-dependent signal generation.
Objective: To quantify the enzymatic activity of AS by monitoring the formation of its fluorescent product, anthranilate.[6][20]
Materials:
-
Purified Anthranilate Synthase (TrpE/TrpG complex)
-
Chorismic acid stock solution
-
L-glutamine stock solution
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 1 mM DTT
-
L-tryptophan stock solution (for inhibition studies)
-
Fluorometer or microplate reader with fluorescence capability
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a microcuvette or a 96-well black microplate, prepare the reaction mixture. For a final volume of 200 µL:
-
100 µL 2x Reaction Buffer
-
20 µL L-glutamine solution (final concentration ~1 mM)
-
Water to 190 µL
-
(For inhibition assay) Add L-tryptophan to the desired final concentration (e.g., 10 µM).[6]
-
-
Equilibration: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add 10 µL of chorismate solution (final concentration ~50 µM) to start the reaction. Mix gently.
-
Monitor Fluorescence: Immediately place the sample in the fluorometer. Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Convert the rate of fluorescence increase (RFU/min) to product concentration (µM/min) using a standard curve generated with known concentrations of pure anthranilate.
-
Calculate the specific activity (µmol/min/mg of enzyme).
-
For inhibition studies, compare the rates in the presence and absence of L-tryptophan.
-
Experimental Workflow: Heterologous Expression and Product Identification
To discover or validate the function of genes involved in producing anthranilate derivatives, heterologous expression in a well-characterized host like E. coli is a powerful strategy. This workflow allows for the isolation of a specific pathway from the complex metabolic background of the native organism.
Caption: General workflow for heterologous expression studies.
Part 4: Metabolic Engineering for Overproduction
The industrial demand for anthranilate and its derivatives as platform chemicals has driven significant efforts in metabolic engineering.[3][21] The primary goal is to maximize the carbon flux from a simple carbon source like glucose towards the target molecule.
Key Strategies:
-
Increase Precursor Supply: Enhance the pool of PEP and E4P by overexpressing key enzymes like transketolase (tktA) and inactivating the glucose phosphotransferase system (PTS), which consumes PEP.[21][22]
-
Deregulation of the Aromatic Pathway: Overexpress a feedback-resistant variant of DAHP synthase (aroGfbr), the first enzyme of the shikimate pathway. This eliminates the primary bottleneck caused by feedback inhibition from aromatic amino acids.[21]
-
Channeling Flux to Anthranilate: Overexpress the anthranilate synthase genes (trpE and trpG) to efficiently convert chorismate into anthranilate.
-
Blocking Competing and Downstream Pathways: To force accumulation of anthranilate, it is crucial to block pathways that consume it or its precursor, chorismate.
Data Presentation: Anthranilate Production in Engineered E. coli
The following table summarizes results from key studies, demonstrating the effectiveness of the strategies described above. The choice to present this as a table allows for direct comparison of different engineering approaches and their quantitative outcomes.
| Strain / Genetic Modification | Culture Condition | Titer (g/L) | Yield (g/g glucose) | Reference |
| E. coli W3110 trpD9923 (base strain) | Shake Flask | ~0.1 | N/A | [21] |
| W3110 trpD9923 / pJLBaroGfbrtktA | Shake Flask | 0.75 | 0.15 | [21] |
| W3110 trpD9923 / pJLBaroGfbrtktA | Fed-batch Fermentation | 14.0 | 0.18 | [21] |
| Engineered E. coli with multiple knockouts (pheA, tyrA) and overexpression (aroE, tktA) | Fed-batch Fermentation | 4.0 | N/A | [3] |
Conclusion and Future Outlook
The biosynthesis of anthranilate derivatives is a rich and expanding field of study. From the fundamental mechanism of anthranilate synthase to the intricate tailoring reactions that create a vast chemical space, our understanding continues to grow. The elucidation of these pathways not only provides deep biological insights but also furnishes the molecular tools for synthetic biology and metabolic engineering. Future research will likely focus on discovering novel tailoring enzymes from diverse organisms, understanding the transport of anthranilate between cellular compartments, and engineering more efficient microbial cell factories for the sustainable production of these valuable aromatic compounds.[14] The integration of genomics, proteomics, and metabolomics will be paramount in uncovering the full biosynthetic potential originating from this pivotal metabolic hub.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Engineered Escherichia coli cell factory for anthranilate over-production [frontiersin.org]
- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anthranilate Synthase Enzyme System and Complementation in Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The biosynthesis and regulation of biosynthesis of Concord grape fruit esters, including 'foxy' methylanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic engineering for improving anthranilate synthesis from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Ethyl Anthranilate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of Ethyl Anthranilate and the Imperative of Solubility
This compound (ethyl 2-aminobenzoate) is an aromatic ester recognized for its characteristic sweet, fruity, grape-like aroma. This property has established it as a cornerstone ingredient in the flavor and fragrance industries, where it imparts distinctive notes to a vast array of consumer products.[1] Beyond its organoleptic applications, it also serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2]
For researchers, process chemists, and formulation scientists, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical determinant of its utility. Solubility dictates the choice of solvents for chemical synthesis, informs the design of purification and crystallization protocols, and governs the feasibility of creating stable, homogeneous formulations. Poor solubility can lead to challenges in handling, purification, and bioavailability, thereby impacting process efficiency and end-product quality.
This technical guide provides a deep dive into the solubility profile of this compound in organic solvents. It is designed to equip laboratory professionals with the theoretical framework, experimental methodologies, and practical data necessary to make informed decisions in their work. We will move from the fundamental physicochemical properties that govern solubility to predictive models like Hansen Solubility Parameters, and conclude with established protocols for empirical solubility determination.
Physicochemical Characteristics of this compound
The solubility behavior of a molecule is a direct consequence of its structure. This compound possesses a unique combination of features: a hydrophobic aromatic ring, a polar primary amine group (-NH2) capable of acting as a hydrogen bond donor, and an ester group (-COOC2H5) with hydrogen bond accepting capabilities. This amphiphilic nature is key to its solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor | Sweet, fruity, grape-like | [1] |
| Melting Point | 13 - 15 °C | [6] |
| Boiling Point | 129 - 130 °C @ 9 mmHg | [3][6] |
| Density | ~1.117 g/cm³ at 25 °C | [6] |
| Refractive Index | 1.563 - 1.566 @ 20 °C | [5][7] |
| logP (Octanol/Water) | 2.57 - 2.76 | [7][8] |
| Water Solubility | Slightly soluble (~413.6 mg/L at 25 °C) | [7][8] |
The low water solubility and moderately high logP value highlight the compound's predominantly non-polar character, driven by the benzene ring and ethyl group. However, the presence of the amine and ester functionalities provides sites for interaction with polar solvents.
Theoretical Framework: Predicting Solubility with Hansen Parameters
The adage "like dissolves like" provides a useful, albeit simplistic, starting point. A more quantitative and predictive approach is offered by solubility parameters. The Hansen Solubility Parameters (HSP) are a particularly powerful tool, deconstructing the total Hildebrand parameter into three components representing the primary intermolecular forces.[9][10]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute and a solvent in 3D "Hansen space" can be calculated:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [11]
A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.
Estimated Hansen Solubility Parameters for this compound
This compound's structure suggests its parameters will lie between these two references. The dispersion force (δD) is primarily a function of the molecule's volume and electron cloud, which is very similar to ethyl benzoate. The polar (δP) and hydrogen-bonding (δH) contributions are dominated by the amine and ester groups, and will therefore be closer to those of mthis compound, but slightly reduced due to the larger non-polar ethyl group. Based on this, we can propose the following estimated HSP values:
Table 2: Estimated Hansen Solubility Parameters (HSP) for this compound
| Parameter | Estimated Value (MPa⁰·⁵) | Justification |
| δD (Dispersion) | ~18.2 | Slightly higher than ethyl benzoate due to the amine group. |
| δP (Polar) | ~8.0 | Slightly lower than mthis compound due to the larger alkyl group. |
| δH (Hydrogen Bonding) | ~8.5 | Dominated by the -NH₂ group, similar to mthis compound. |
This estimation provides a powerful tool for the rational selection of solvents.
Solubility Profile in Common Organic Solvents
While quantitative solubility data (g/100mL) for this compound is not widely published, qualitative descriptions consistently report high solubility in common organic solvents.[3][4][7][14] By pairing this empirical evidence with our estimated HSP, we can build a comprehensive and predictive solubility map.
Table 3: Solubility of this compound and HSP Correlation
| Solvent Class | Example Solvents | Reported Solubility | HSP Analysis (Justification) |
| Alcohols | Ethanol, Methanol, Propylene Glycol | Soluble / Readily Soluble[4][7][15] | Excellent Match: Alcohols have strong hydrogen bonding (δH) and polarity (δP), closely matching the amine and ester groups of this compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Soluble[14] | Good Match: Ethers are effective hydrogen bond acceptors and have moderate polarity, interacting favorably with the solute. |
| Ketones | Acetone | Soluble (Expected) | Good Match: Ketones are highly polar (high δP) and can accept hydrogen bonds, leading to strong affinity. |
| Esters | Ethyl Acetate | Soluble (Expected) | Excellent Match: The "like dissolves like" principle is strongest here. Both solute and solvent are aromatic esters, resulting in very similar HSP profiles and a small Ra distance. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble (Expected) | Good Match: The dispersion forces (δD) from the aromatic rings of both solute and solvent are very similar, promoting dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble (Expected) | Good Match: These solvents have strong polar and dispersion components that align well with this compound's parameters. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble / Limited (Expected) | Poor Match: These solvents are purely non-polar (δP and δH ≈ 0). While there is some interaction via dispersion forces, the lack of polar and H-bonding affinity results in a large Ra distance and poor solubility. |
Experimental Protocol for Solubility Determination
To generate precise, quantitative solubility data, the Equilibrium Shake-Flask Method is the industry gold standard.[16][17] It is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specified temperature.
Self-Validating Shake-Flask Protocol
This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that the analytical method is sound.
1. Materials and Equipment:
-
This compound (solute), >99% purity.
-
Solvent of interest, HPLC grade or equivalent.
-
Analytical balance.
-
Scintillation vials or flasks with airtight caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV).
2. Procedure:
-
Step 1: Preparation of Calibration Standards: Prepare a series of at least five standard solutions of this compound in the chosen solvent, covering the expected concentration range. Analyze these to generate a calibration curve (Absorbance vs. Concentration) and verify the linearity (R² > 0.999).
-
Step 2: Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.
-
Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Equilibrate for a sufficient duration. A preliminary test should determine the time to equilibrium; typically, 24 to 72 hours is adequate.[2] To validate, take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Step 4: Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifuge the samples (e.g., 15 min at 5000 rpm) to pellet the solid.[17] This step is crucial to avoid artificially inflating the measured concentration.
-
Step 5: Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial. Dilute the filtrate with a known factor to bring its concentration within the linear range of the calibration curve.
-
Step 6: Quantification: Analyze the diluted sample using the pre-calibrated analytical method (UV-Vis or HPLC). Calculate the concentration in the original saturated solution using the calibration curve and the dilution factor.
-
Step 7: Reporting: Report the solubility in g/100 mL or mg/mL at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion and Field Insights
This compound exhibits broad and high solubility across a range of common polar and non-polar aprotic organic solvents, with limited solubility in aliphatic hydrocarbons. This favorable profile is a direct result of its hybrid molecular structure, which combines a non-polar aromatic core with hydrogen-bonding amine and ester groups.
For the drug development professional, this means a wide palette of solvents is available for reaction chemistry and purification. The high solubility in solvents like ethyl acetate and ethanol makes them excellent choices for crystallization processes. For the flavor and fragrance scientist, its ready dissolution in ethanol and propylene glycol simplifies the creation of concentrated stock solutions for blending and formulation.[7]
The predictive power of Hansen Solubility Parameters, even when estimated from related structures, provides a robust, science-based method for solvent selection, minimizing trial-and-error and accelerating development timelines. When precise data is required, the self-validating shake-flask protocol detailed herein offers a reliable path to generating high-quality, reproducible results. A thorough understanding and application of these principles are essential for leveraging the full potential of this versatile compound.
References
- 1. Showing Compound this compound (FDB011666) - FooDB [foodb.ca]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. Page loading... [guidechem.com]
- 5. parchem.com [parchem.com]
- 6. This compound | CAS#:87-25-2 | Chemsrc [chemsrc.com]
- 7. This compound, 87-25-2 [thegoodscentscompany.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen solubility parameters [stenutz.eu]
- 12. DOSS [doss.turi.org]
- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 16. who.int [who.int]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl 2-aminobenzoate
Introduction
Ethyl 2-aminobenzoate, also known by synonyms such as Ethyl anthranilate, is an organic compound with significant utility across various scientific and industrial domains.[1][2] As an ester derived from anthranilic acid, it is structurally characterized by a benzene ring substituted with both an amino group and an ethyl ester group in the ortho position.[1] This unique arrangement of functional groups imparts a distinct set of physical and chemical properties, making it a valuable molecule for researchers, particularly in drug development and materials science.
This technical guide provides a comprehensive exploration of the core physicochemical characteristics of Ethyl 2-aminobenzoate. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the causality behind its properties and reactivity. The protocols and data presented herein are grounded in established scientific literature to ensure accuracy and reproducibility. Its applications are diverse, ranging from being a key intermediate in the synthesis of pharmaceuticals, such as local anesthetics and anti-inflammatory drugs, to its use in agrochemical formulations and as a building block for specialty polymers.[3]
Molecular Structure and Identifiers
The foundational step in understanding the behavior of Ethyl 2-aminobenzoate is to analyze its molecular structure. The molecule consists of an ethyl ester of 2-aminobenzoic acid. The presence of the primary amine (-NH₂), the ester (-COOC₂H₅), and the aromatic ring dictates its reactivity, spectroscopic signature, and physical properties.
dot digraph "Ethyl_2_aminobenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; N7 [label="N", pos="-2.4,0!"]; H8 [label="H", pos="-3.1,-0.5!"]; H9 [label="H", pos="-3.1,0.5!"]; C10 [label="C", pos="2.4,0!"]; O11 [label="O", pos="2.4,-1!"]; O12 [label="O", pos="3.6,0.5!"]; C13 [label="C", pos="4.8,0!"]; C14 [label="C", pos="6.0,0.5!"]; H_C3 [label="H", pos="2.0,2.6!"]; H_C4 [label="H", pos="0,3.7!"]; H_C5 [label="H", pos="-2.0,2.6!"]; H_C6 [label="H", pos="-2.0,0.2!"]; H_C13_1 [label="H", pos="4.8,-0.9!"]; H_C13_2 [label="H", pos="4.5,0.6!"]; H_C14_1 [label="H", pos="6.2,-0.4!"]; H_C14_2 [label="H", pos="6.8,0.8!"]; H_C14_3 [label="H", pos="5.9,1.4!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- N7; N7 -- H8; N7 -- H9; C1 -- C10; C10 -- O11 [label="="]; C10 -- O12; O12 -- C13; C13 -- C14;
// Aromatic hydrogens C2 -- H_C6; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5;
// Ethyl group hydrogens C13 -- H_C13_1; C13 -- H_C13_2; C14 -- H_C14_1; C14 -- H_C14_2; C14 -- H_C14_3;
// Add double bonds for aromaticity node [shape=none, label=""]; e1 [pos="0.6,0.35!"]; e2 [pos="0.6,2.45!"]; e3 [pos="-0.6,1.4!"]; C1 -- e1 [style=invis]; C2 -- e1 [style=invis]; C3 -- e2 [style=invis]; C4 -- e2 [style=invis]; C5 -- e3 [style=invis]; C6 -- e3 [style=invis];
edge [style=solid, arrowhead=none]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Molecular Structure of Ethyl 2-aminobenzoate.
Chemical Identifiers:
-
IUPAC Name: ethyl 2-aminobenzoate[4]
-
Synonyms: this compound, 2-Aminobenzoic acid ethyl ester, o-(Ethoxycarbonyl)aniline[1][3][5]
-
CAS Number: 87-25-2[3]
-
Molecular Formula: C₉H₁₁NO₂[3]
-
Molecular Weight: 165.19 g/mol [3]
-
InChI Key: TWLLPUMZVVGILS-UHFFFAOYSA-N[5]
-
Canonical SMILES: CCOC(=O)c1ccccc1N
Physical and Physicochemical Properties
Ethyl 2-aminobenzoate is typically a colorless to pale yellow or amber-colored liquid at room temperature.[1][3] Its physical state is a direct consequence of its relatively low melting point. The compound possesses a characteristic sweet, fruity odor, often compared to grapes or orange blossoms, which leads to its use in the flavor and fragrance industries.[1][3]
The solubility profile is dictated by the interplay between the polar amine and ester groups and the nonpolar benzene ring and ethyl chain. It exhibits limited solubility in water but is very soluble in organic solvents like ethanol and ether, a critical consideration for its use in synthesis and formulation.[1][4]
Table 1: Key Physical and Physicochemical Properties of Ethyl 2-aminobenzoate
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/amber liquid | [1][2][3] |
| Odor | Fruity, grape-like | [1][4] |
| Melting Point | 13 - 15 °C (55 - 59 °F) | [4][6] |
| Boiling Point | 267 - 269 °C at 760 mmHg | [3][4][5] |
| 129 - 130 °C at 9 mmHg | [6] | |
| Density | 1.117 - 1.12 g/mL at 20-25 °C | [3][6] |
| Refractive Index (n20/D) | 1.563 - 1.566 | [2][3] |
| Solubility | Slightly soluble in water; very soluble in ethanol, ether, and fixed oils. | [1][4] |
| Vapor Density | 5.7 (vs air) | |
| pKa (conjugate acid) | 2.18 | [4] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of Ethyl 2-aminobenzoate. The key techniques—IR, NMR, and UV-Vis—each provide a unique fingerprint of the molecule based on its specific functional groups and electronic system.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-aminobenzoate provides direct evidence for its primary functional groups. The causality is straightforward: specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.
-
N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct absorption bands in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the ester carbonyl group (C=O). Its position is influenced by conjugation with the aromatic ring.
-
C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of the ester group is typically found in the 1100-1300 cm⁻¹ range.
An experimental IR spectrum should conform to these expected absorptions for positive identification.[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For Ethyl 2-aminobenzoate, the spectrum can be rationalized as follows:
-
Ethyl Group Protons: The ethyl group gives rise to two distinct signals. A triplet around 1.4 ppm corresponds to the methyl (-CH₃) protons, which are split by the two adjacent methylene protons. A quartet around 4.3 ppm corresponds to the methylene (-CH₂-) protons, split by the three adjacent methyl protons.
-
Aromatic Protons: The four protons on the benzene ring are in different chemical environments due to the ortho-substituents. They will appear as a complex multiplet pattern in the aromatic region, typically between 6.5 and 8.0 ppm. The electron-donating amino group and the electron-withdrawing ester group influence the precise chemical shifts.
-
Amine Protons: The two protons of the -NH₂ group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration, but it is often found around 5-6 ppm.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of Ethyl 2-aminobenzoate is characterized by strong absorptions due to π → π* electronic transitions within the conjugated system of the benzene ring and the carbonyl group. In an alcohol solvent, characteristic maximum absorption wavelengths (λ_max) are observed at approximately 225 nm, 250 nm, and 338 nm.[4] The exact position and intensity of these peaks can be influenced by the solvent environment.[8]
Chemical Reactivity and Synthesis
The reactivity of Ethyl 2-aminobenzoate is governed by its three key structural components: the primary aromatic amine, the ethyl ester, and the aromatic ring. This trifunctional nature makes it a versatile synthetic intermediate.[3]
Key Reactions
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. For instance, it can be used as a reactant in the amination of aryl chlorides and bromides.[9]
-
Reactions of the Ester Group: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding anthranilic acid and ethanol.[9] This reaction is a critical consideration for stability and in designing deprotection steps in a synthetic sequence.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director, while the ester group is a deactivating meta-director. The overall outcome of electrophilic substitution on the aromatic ring will be directed primarily by the powerful activating effect of the amino group.
Common Synthesis Pathway: Fischer Esterification
A standard and pedagogically important method for preparing Ethyl 2-aminobenzoate is the Fischer esterification of its parent carboxylic acid, anthranilic acid.[6]
dot digraph "Fischer_Esterification" { graph [splines=true, overlap=false, rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants AnthranilicAcid [label="Anthranilic Acid"]; Ethanol [label="Ethanol"];
// Catalyst H_plus [label="H⁺ (cat.)", shape=plaintext, fontcolor="#EA4335"];
// Product Product [label="Ethyl 2-aminobenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water"];
// Reaction flow {rank=same; AnthranilicAcid; Ethanol;} AnthranilicAcid -> H_plus [arrowhead=none]; Ethanol -> H_plus [arrowhead=none]; H_plus -> Product; Product -> Water [label="+", style=dashed]; } Caption: Synthesis of Ethyl 2-aminobenzoate via Fischer Esterification.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a general laboratory procedure for the synthesis of Ethyl 2-aminobenzoate. The choice of a strong acid catalyst is crucial to protonate the carbonyl oxygen of anthranilic acid, thereby increasing its electrophilicity for attack by the ethanol nucleophile.
Materials:
-
Anthranilic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in an excess of absolute ethanol.
-
Catalyst Addition: While cooling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product side.
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause frothing.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether. Combine the organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-aminobenzoate.
Applications in Research and Drug Development
The versatile chemical nature of Ethyl 2-aminobenzoate makes it a valuable starting material and intermediate in several high-value applications.
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of a variety of pharmaceuticals. Its structure is a precursor for compounds with local anesthetic and anti-inflammatory properties.[3] It is also used as a certified reference material for quality control in pharmaceutical analysis.[10]
-
Flavors and Fragrances: Due to its pleasant grape-like aroma, it is an FDA-approved food additive and is widely used in perfumes, food products, and beverages.[3][4]
-
Polymer and Materials Science: The molecule can act as a monomer or a building block in the production of specialty polymers, contributing unique properties to the final materials.[3]
-
Agrochemicals: It is used in the formulation of certain pesticides and herbicides, where it can enhance their stability and effectiveness.[3]
Conclusion
Ethyl 2-aminobenzoate is a molecule of significant scientific and commercial interest, underpinned by a well-defined set of physical and chemical characteristics. Its properties, from its distinct aroma and solubility profile to its predictable spectroscopic signature and chemical reactivity, are a direct result of the interplay between its aromatic ring, primary amine, and ethyl ester functional groups. This guide has provided a detailed overview of these core attributes, offering both foundational data and the scientific rationale behind them. For the researcher or drug development professional, a thorough understanding of these characteristics is the first step toward leveraging this versatile compound in novel synthesis, formulation, and application.
References
- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 2. Ethyl 2-Aminobenzoate | 87-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chembk.com [chembk.com]
- 7. 222231000 [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 87-25-2 [chemicalbook.com]
- 10. Ethyl 2-aminobenzoate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
From Concord Grapes to Complex Pharmaceuticals: An In-depth Technical Guide to the Discovery and History of Anthranilate Esters
For Immediate Release
This technical guide delves into the fascinating history and scientific evolution of anthranilate esters, a class of aromatic compounds that have left an indelible mark on the flavor, fragrance, and pharmaceutical industries. From the accidental discovery of the grape-like aroma of methyl anthranilate to the development of sophisticated synthetic methodologies and analytical techniques, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile molecules.
The Serendipitous Discovery and Rise of a Flavor Icon: Mthis compound
The story of anthranilate esters begins in the mid-to-late 1890s with the identification of mthis compound as a key component of neroli oil, an essential oil derived from the blossoms of the bitter orange tree.[1] Its presence was subsequently confirmed in other natural essences, including jasmine, bergamot, and tuberose.[1] The distinctive and powerful grape-like aroma of mthis compound quickly captured the attention of chemists and perfumers.
By the turn of the 20th century, the burgeoning synthetic fragrance industry began to utilize mthis compound to create affordable "synthetic" neroli and other floral perfumes.[1] This was soon followed by its application in the food industry to impart a characteristic grape flavor to sodas, candies, and other confectioneries, a practice that began in the early 1900s.[1][2]
A pivotal moment in the history of mthis compound came in the 1920s when, in an attempt to develop methods for detecting artificial flavors, government chemists discovered that this "synthetic" compound was, in fact, naturally present in high concentrations in Concord grapes (Vitis labrusca).[1][2] This finding not only blurred the lines between natural and artificial flavorings but also solidified mthis compound's identity as the quintessential grape aroma compound.
Expanding the Palette: The Emergence of Other Anthranilate Esters
While mthis compound remains the most well-known, other esters of anthranilic acid, such as ethyl and butyl anthranilate, have also found important applications. This compound, with a milder and gentler orange blossom and grape aroma compared to its methyl counterpart, is used in daily chemical fragrance formulas, particularly in jasmine and neroli compositions.[3] Butyl anthranilate is valued in plum and other fruit flavors and perfumes.[4]
The synthesis of these esters historically followed the development of general esterification techniques in the 19th century. While specific dates for the first synthesis of each anthranilate ester are not always well-documented, their preparation became more common as the chemical industry grew and the demand for new flavor and fragrance compounds increased.
The Workhorse of Synthesis: Fischer-Speier Esterification
The primary method for synthesizing anthranilate esters, both historically and in modern laboratories, is the Fischer-Speier esterification. This acid-catalyzed reaction between anthranilic acid and an alcohol is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The Fischer-Speier esterification is a reversible process that involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of anthranilic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed.
Figure 1: Generalized mechanism of Fischer-Speier esterification of anthranilic acid.
Experimental Protocols
A common laboratory procedure for the synthesis of mthis compound involves the following steps:
-
Suspend anthranilic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Saturate the solution with dry hydrogen chloride gas or add a catalytic amount of concentrated sulfuric acid.[5]
-
Reflux the mixture for one hour.
-
After cooling, dilute the reaction mixture with water and neutralize with a sodium carbonate solution.
-
Extract the oily mthis compound with a suitable organic solvent (e.g., ether).
-
Wash the organic extract with a sodium carbonate solution and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by evaporation and purify the crude product by vacuum distillation.
The synthesis of other anthranilate esters, such as ethyl and butyl anthranilate, follows a similar procedure, with the substitution of the corresponding alcohol (ethanol or butanol).[3]
Alternative Synthetic Routes
While Fischer-Speier esterification is the most common method, other synthetic routes to anthranilate esters have been developed:
-
From Phthalic Anhydride: A two-step process involving an amidation reaction of phthalic anhydride with ammonia, followed by esterification, can produce this compound.[3]
-
Transesterification: Higher anthranilate esters can be prepared by the transesterification of mthis compound with a higher boiling point alcohol in the presence of a base catalyst like potassium carbonate.[6][7] This method is particularly useful for producing esters where the corresponding alcohol is more expensive or less readily available.
-
Multicomponent Reaction: A more recent, metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol.[8]
From Olfaction to Spectroscopy: The Evolution of Analytical Techniques
The identification and characterization of anthranilate esters have evolved significantly with advancements in analytical chemistry.
Historical Methods of Identification
Before the advent of modern spectroscopic techniques, the identification of esters relied on a combination of physical properties and chemical tests:
-
Odor: The characteristic fruity or floral smells of esters were a primary means of qualitative identification.[9]
-
Physical Constants: Measurement of physical properties such as boiling point, melting point, and refractive index were crucial for characterizing and confirming the identity of a synthesized ester.[10]
-
Ferric Hydroxamate Test: This colorimetric test was a common method for confirming the presence of an ester functional group. The ester is reacted with hydroxylamine to form a hydroxamic acid, which then forms a colored complex (typically reddish-purple) with ferric chloride.[10][11]
Modern Analytical Techniques
The development of spectroscopic and chromatographic methods in the 20th century revolutionized the analysis of anthranilate esters and other organic compounds.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is an essential technique for separating and quantifying volatile compounds like anthranilate esters in complex mixtures. When coupled with mass spectrometry (GC-MS), it allows for the definitive identification of each component based on its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of anthranilate esters, allowing for the unambiguous determination of the arrangement of atoms within the molecule.
A Spectrum of Applications
The unique properties of anthranilate esters have led to their use in a wide range of applications:
-
Flavors and Fragrances: As discussed, methyl, ethyl, and butyl anthranilates are widely used to create grape, orange blossom, jasmine, and other fruity and floral scents and flavors.[4][12][13]
-
Bird Repellent: Mthis compound is a non-lethal bird repellent, used to protect fruit crops, turf, and to deter birds from congregating in unwanted areas.[12]
-
Pharmaceuticals and Cosmetics: Anthranilate esters serve as intermediates in the synthesis of various pharmaceutical compounds and are used as fragrance components and UV absorbers in cosmetics and personal care products.[13][14]
-
Other Industrial Uses: They are also used in the production of dyes, optical brighteners, and as additives in lubricants.[12]
Physical Properties of Common Anthranilate Esters
| Ester | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (at 20°C) |
| Mthis compound | C₈H₉NO₂ | 151.16 | 24 | 256 | 1.582-1.584 |
| This compound | C₉H₁₁NO₂ | 165.19 | 13-15 | 260 | 1.563-1.566 |
| Butyl Anthranilate | C₁₁H₁₅NO₂ | 193.24 | <0 | 303 | 1.545 |
Data sourced from[15][16][17][18][19][20][21]
Conclusion
The journey of anthranilate esters from their initial discovery in essential oils to their widespread use in modern industry is a testament to the power of chemical exploration and innovation. What began with the pleasant aroma of a single compound has blossomed into a diverse class of molecules with a broad spectrum of applications. As synthetic methodologies become more sophisticated and our understanding of their biological activities deepens, the story of anthranilate esters is far from over, with new and exciting applications likely to emerge in the years to come.
References
- 1. Butyl anthranilate | C11H15NO2 | CID 24433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 87-25-2 CAS | this compound | Esters | Article No. 3719A [lobachemie.com]
- 3. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 4. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 7. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. savemyexams.com [savemyexams.com]
- 10. sserc.org.uk [sserc.org.uk]
- 11. homework.study.com [homework.study.com]
- 12. cerritos.edu [cerritos.edu]
- 13. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 14. Transesterification - Wikipedia [en.wikipedia.org]
- 15. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 87-25-2 [chemicalbook.com]
- 17. BUTYL ANTHRANILATE | 7756-96-9 [chemicalbook.com]
- 18. This compound, 87-25-2 [thegoodscentscompany.com]
- 19. Mthis compound - Wikipedia [en.wikipedia.org]
- 20. Mthis compound | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Mthis compound CAS#: 134-20-3 [m.chemicalbook.com]
Methodological & Application
Application Note & Protocols: Synthesis of Quinazolinones from Ethyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and validated protocols for the synthesis of the quinazolinone scaffold, a cornerstone in medicinal chemistry, utilizing ethyl anthranilate as a versatile starting material. We will explore the underlying chemical principles, present step-by-step classical and modern synthetic protocols, and offer expert insights to ensure successful implementation in a research and development setting.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazoline ring system, particularly the quinazolin-4(3H)-one core, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This heterocycle is a key structural component in numerous biologically active compounds, including several approved anticancer drugs that function by targeting critical signaling pathways.[1] Notable examples like Gefitinib and Erlotinib, which are Epidermal Growth Factor Receptor (EGFR) inhibitors, highlight the therapeutic importance of this molecular framework.[1] this compound, a commercially available and cost-effective reagent, serves as an excellent precursor for constructing this valuable heterocyclic system, offering a gateway to a diverse range of substituted analogues for structure-activity relationship (SAR) studies.
Section 1: Mechanistic Foundation: The Niementowski Reaction
The most common and direct approach to the quinazolinone core from anthranilic acid derivatives is the Niementowski quinazoline synthesis.[2][3] The classical reaction involves the thermal condensation of an anthranilic acid with an amide.[1] When using this compound, the reaction proceeds through an initial amidation of the ester, followed by an intramolecular cyclization and elimination of ethanol to form the stable quinazolinone ring.
The key steps are:
-
N-Acylation/Amidation: The amino group of this compound attacks a carbonyl source (e.g., from formamide or an acid anhydride). In the case of formamide, it serves as both the C1 source and the nitrogen source for the pyrimidine ring, first forming an N-formyl intermediate.
-
Intramolecular Cyclization: The newly formed amide nitrogen attacks the ester carbonyl carbon in an intramolecular fashion, initiating ring closure.
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, aromatic quinazolin-4(3H)-one product.
Below is a diagram illustrating this generalized mechanistic pathway.
Caption: Generalized mechanism for quinazolinone synthesis.
Section 2: Experimental Protocols
Successful synthesis relies on precise, reproducible protocols. The following methods provide routes to both the parent quinazolinone scaffold and more complex, substituted derivatives, highlighting classical thermal and modern microwave-assisted techniques.
Protocol 1: Classical Thermal Synthesis of Quinazolin-4(3H)-one
This protocol adapts the principles of the Niementowski reaction for the direct conversion of this compound using formamide, which serves as both the reagent and the solvent.[4][5]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.19 | 8.26 g (7.5 mL) | 50 |
| Formamide | 45.04 | 40 mL | ~890 |
| Deionized Water | 18.02 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux Condenser | - | 1 | - |
| Heating Mantle/Oil Bath | - | 1 | - |
| Buchner Funnel & Flask | - | 1 set | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (8.26 g, 50 mmol) and formamide (40 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath or heating mantle to 140-150 °C.
-
Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up & Isolation: After the reaction is complete (as indicated by the consumption of this compound), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional cold water (2 x 30 mL) to remove residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
-
Purification: Recrystallize the crude solid from ethanol to yield pure quinazolin-4(3H)-one as a white crystalline solid.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Formamide is a teratogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use caution when heating the reaction mixture to high temperatures.
Caption: Standard workflow for quinazolinone synthesis.
Protocol 2: Microwave-Assisted Synthesis of 2,4(1H,3H)-Quinazolinedione
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times and often improved yields.[3][6] This protocol describes the synthesis of a quinazolinedione derivative from this compound and an isocyanate, demonstrating a different synthetic path.[7]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.19 | 1.65 g | 10 |
| Phenyl Isocyanate | 119.12 | 1.19 g (1.1 mL) | 10 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - |
| Deionized Water | 18.02 | 1 mL | - |
| Microwave Synthesis Vial (20 mL) | - | 1 | - |
| Magnetic Stir Bar | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup: In a 20 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve this compound (1.65 g, 10 mmol) in DMSO (10 mL).
-
Reagent Addition: Add phenyl isocyanate (1.19 g, 10 mmol) and water (1 mL) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Pour the contents into 100 mL of ice-cold water.
-
Isolation & Purification: A solid precipitate will form. Collect the product by vacuum filtration, wash with cold water, and dry. The product is often of high purity, but can be recrystallized from an appropriate solvent like ethanol or ethyl acetate if necessary.
Safety Precautions:
-
Isocyanates are lachrymators and respiratory irritants. Handle only in a fume hood with appropriate PPE.
-
Ensure the microwave vial is properly sealed to prevent pressure buildup and solvent leakage.
-
DMSO can penetrate the skin; avoid direct contact.
Section 3: Expert Insights and Troubleshooting
-
Causality of Reagent Choice: Formamide in Protocol 1 is used in large excess as it functions as both a reactant and a high-boiling solvent, facilitating the necessary thermal conditions for cyclization.[5] In Protocol 2, DMSO is chosen as the microwave solvent due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.[7]
-
Reaction Monitoring is Key: For thermal reactions, which can be slow, monitoring by TLC is crucial to avoid decomposition from prolonged heating. The disappearance of the starting this compound spot is the primary indicator of completion.
-
Purification Strategy: Quinazolinones are typically crystalline solids with moderate polarity. Recrystallization from protic solvents like ethanol or isopropanol is highly effective for removing non-polar impurities and unreacted starting materials. If recrystallization is insufficient, column chromatography on silica gel using an ethyl acetate/hexane gradient is a reliable alternative.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature. For microwave synthesis, ensure the target temperature is reached and maintained.
-
Moisture Sensitivity: While some reactions tolerate water, starting with anhydrous reagents and solvents can prevent potential side reactions, especially when using reactive intermediates like acid chlorides or anhydrides.
-
Work-up Losses: Ensure the product is fully precipitated before filtration. Cooling the aqueous mixture in an ice bath for 30 minutes can significantly improve recovery.
-
Conclusion
This compound is a highly effective and adaptable starting material for the synthesis of medicinally relevant quinazolinone derivatives. By leveraging both established thermal methods like the Niementowski reaction and modern microwave-assisted protocols, researchers can efficiently access a wide array of scaffolds. The protocols and insights provided in this guide offer a solid foundation for the synthesis, purification, and troubleshooting of these important heterocyclic compounds, empowering drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. generis-publishing.com [generis-publishing.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl Anthranilate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
Ethyl anthranilate, a readily available and inexpensive aromatic ester, serves as a foundational building block in the synthesis of a diverse array of heterocyclic compounds. Its unique ortho-amino ester functionality provides a reactive handle for a variety of cyclization strategies, making it an indispensable precursor in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthetic routes from this compound to several classes of biologically significant heterocycles, including quinolines, acridones, benzodiazepines, and quinazolinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present representative analytical data for the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound in their work.
Introduction: The Strategic Importance of this compound
Ethyl 2-aminobenzoate, or this compound, is more than just a simple aromatic compound; it is a "privileged" scaffold in the lexicon of organic synthesis. The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of novel therapeutic agents. The juxtaposition of a nucleophilic amine and an electrophilic ester on an aromatic ring allows for a programmed sequence of reactions, leading to the construction of complex fused heterocyclic systems. These systems are at the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] This guide will focus on four such systems, demonstrating the pivotal role of this compound as a starting material.
Synthesis of Quinolines via Niementowski Reaction
The quinoline core is a fundamental structural motif in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[3] The Niementowski quinoline synthesis is a classic method for the preparation of 4-hydroxyquinoline derivatives from anthranilic acids (or their esters) and carbonyl compounds.[4][5]
Mechanistic Insights
The Niementowski reaction, when employing this compound and a β-ketoester like ethyl acetoacetate, is thought to proceed through a series of condensation and cyclization steps.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products.
The reaction is initiated by the nucleophilic attack of the amino group of this compound on one of the carbonyl groups of ethyl acetoacetate, forming a Schiff base (or an enamine tautomer). This is followed by an intramolecular condensation where the newly formed enamine attacks the ester carbonyl of the anthranilate moiety. Subsequent loss of ethanol and tautomerization leads to the formation of the 4-hydroxyquinoline ring system. The reaction is typically driven by thermal energy, often requiring high temperatures to facilitate the dehydration and cyclization steps.[4][6]
Caption: Mechanism of the Niementowski Quinoline Synthesis.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
This protocol details the synthesis of 4-hydroxy-2-methylquinoline, a common quinoline derivative, from this compound and ethyl acetoacetate.
Workflow:
Caption: Workflow for the Synthesis of 4-Hydroxy-2-methylquinoline.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol, 16.5 g) and ethyl acetoacetate (0.1 mol, 13.0 g).
-
Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 240-250°C for 30 minutes. The reaction mixture will turn dark and viscous.
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully add 50 mL of hot ethanol to the flask. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with two 25 mL portions of hot ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product in a vacuum oven at 80°C to a constant weight.
Expected Yield: 70-80%
Representative Analytical Data
| Analysis | 4-Hydroxy-2-methylquinoline |
| Appearance | White to off-white crystalline solid |
| Melting Point | 225-228 °C |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1645 (C=O), 1600, 1580 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.5 (s, 1H, OH), 7.9-7.2 (m, 4H, Ar-H), 5.9 (s, 1H, vinyl H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 177.0, 150.0, 140.0, 132.0, 125.0, 124.0, 123.0, 118.0, 110.0, 20.0 |
| MS (EI, m/z) | 159 (M⁺) |
Note: NMR data is representative and may vary slightly based on solvent and instrument.[7][8]
Synthesis of Acridones via Intramolecular Cyclization
Acridone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties.[9] A common synthetic route to the acridone scaffold involves the intramolecular Friedel-Crafts acylation of N-phenylanthranilic acid, which can be readily prepared from this compound.
Mechanistic Insights
The synthesis of acridone from this compound involves two key transformations: an initial N-arylation to form N-phenylanthranilic acid, followed by an intramolecular Friedel-Crafts acylation.
-
N-Arylation (Ullmann Condensation): this compound is reacted with an aryl halide (e.g., bromobenzene) in the presence of a copper catalyst and a base. The reaction proceeds via an oxidative addition/reductive elimination cycle on the copper center to form the N-aryl bond. Subsequent hydrolysis of the ester yields N-phenylanthranilic acid.
-
Intramolecular Friedel-Crafts Acylation: The N-phenylanthranilic acid is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[10][11][12] The acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate. This highly electrophilic species is then attacked by the electron-rich N-phenyl ring in an intramolecular electrophilic aromatic substitution reaction to form the tricyclic acridone core.[13][14]
Caption: Mechanism of Acridone Synthesis via Intramolecular Acylation.
Experimental Protocol: Synthesis of Acridone
This protocol is a two-step process starting from the synthesis of N-phenylanthranilic acid, followed by its cyclization to acridone.[2][10]
Workflow:
Caption: Workflow for the Two-Step Synthesis of Acridone.
Step 1: Synthesis of N-Phenylanthranilic Acid
A detailed protocol for this step can be found in various organic synthesis resources.[10]
Step 2: Synthesis of Acridone from N-Phenylanthranilic Acid
Materials:
-
N-phenylanthranilic acid
-
Concentrated sulfuric acid (98%)
-
Sodium carbonate
-
Deionized water
-
Beakers, flasks, and heating equipment
Procedure:
-
In a 500 mL flask, dissolve N-phenylanthranilic acid (0.2 mol, 42.7 g) in 100 mL of concentrated sulfuric acid.
-
Heat the solution on a boiling water bath for 4 hours.
-
Pour the hot solution into 1 L of boiling water. This should be done carefully to avoid splashing.
-
Boil the resulting suspension for 5 minutes, then filter the yellow precipitate.
-
Resuspend the moist solid in a solution of 30 g of sodium carbonate in 400 mL of water and boil for 5 minutes.
-
Collect the solid by suction filtration, wash thoroughly with water, and dry to obtain the crude acridone.[10]
-
The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or isoamyl alcohol.[10]
Expected Yield: 85-90%
Representative Analytical Data
| Analysis | Acridone |
| Appearance | Yellow crystalline solid |
| Melting Point | 354-356 °C |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1630 (C=O), 1600, 1585 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.7 (s, 1H, NH), 8.3-7.2 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 177.5, 141.5, 134.0, 126.5, 122.0, 121.0, 118.0 |
| MS (EI, m/z) | 195 (M⁺) |
Note: NMR data is representative and may vary slightly based on solvent and instrument.[15][16][17][18]
Synthesis of Benzodiazepines
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, famously associated with anxiolytic, sedative, and anticonvulsant drugs.[19] While direct cyclization of this compound to a benzodiazepine is not a single-step process, it serves as a crucial starting material in multi-step syntheses. One common strategy involves a multicomponent reaction, such as the Ugi reaction, followed by a deprotection and cyclization sequence.[20]
Mechanistic Insights
A representative synthesis of a 1,4-benzodiazepin-5-one scaffold can be envisioned through an Ugi four-component reaction (Ugi-4CR) followed by an intramolecular cyclization.
-
Ugi-4CR: this compound (acting as the amine component) is reacted with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot reaction efficiently assembles a complex acyclic intermediate.
-
Deprotection and Cyclization: If one of the components contains a protecting group (e.g., a Boc-protected amino acid), it is removed to unmask a reactive functional group. The free amine can then undergo an intramolecular nucleophilic attack on the ester carbonyl of the original anthranilate moiety, leading to the formation of the seven-membered benzodiazepine ring.[20]
Caption: General Mechanism for Benzodiazepine Synthesis via Ugi-4CR.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general, two-step approach to a 1,4-benzodiazepine scaffold, inspired by the UDC (Ugi-Deprotection-Cyclization) strategy.[20]
Workflow:
Caption: Workflow for a Two-Step Benzodiazepine Synthesis.
Procedure (General):
-
Ugi Reaction: To a solution of this compound (1.0 eq) in methanol, add the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq). Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo and purify the crude product by column chromatography to yield the acyclic Ugi adduct.
-
Deprotection and Cyclization: Dissolve the purified Ugi adduct in a suitable solvent (e.g., dichloromethane). Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature. The deprotection will reveal a primary amine, which will then spontaneously cyclize onto the ester. After the reaction is complete (monitored by TLC), neutralize the mixture, extract the product, and purify by column chromatography.
Representative Analytical Data
The analytical data for benzodiazepines are highly dependent on the specific substituents introduced during the synthesis. However, some general features can be expected.
| Analysis | 1,4-Benzodiazepin-5-one Scaffold |
| Appearance | Typically a white or pale yellow solid |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (amide C=O), ~1650 (lactam C=O), 1600 (aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 8.0-7.0 (m, Ar-H), signals for substituents, broad singlet for NH |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (amide C=O), ~168 (lactam C=O), aromatic signals, aliphatic signals |
| MS (ESI, m/z) | [M+H]⁺ corresponding to the specific product |
Synthesis of Quinazolinones via Niementowski Reaction
The quinazolinone ring system is another privileged scaffold in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[21][22] The Niementowski quinazolinone synthesis provides a direct route to this important heterocyclic core through the condensation of an anthranilic acid or its ester with an amide.[23][24]
Mechanistic Insights
The reaction of this compound with an amide, such as formamide, to produce 4(3H)-quinazolinone is a thermal condensation process.[25][26]
-
Initial Acylation: The amino group of this compound attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate and the elimination of ammonia.
-
Intramolecular Cyclization: The ester group of the N-formyl intermediate is then attacked by the nitrogen of the formyl group in an intramolecular fashion.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of ethanol to form the final 4(3H)-quinazolinone product. The reaction is typically conducted at high temperatures to drive off the volatile byproducts (ammonia and ethanol).
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Experimental Protocol: Synthesis of 4(3H)-Quinazolinone
This protocol describes the synthesis of the parent 4(3H)-quinazolinone from this compound and formamide.[26]
Workflow:
Caption: Workflow for the Synthesis of 4(3H)-Quinazolinone.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
In a 100 mL round-bottom flask, place this compound (0.1 mol, 16.5 g) and formamide (0.4 mol, 18.0 g).
-
Heat the mixture in an oil bath at 130-140°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of cold water with stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
The product can be recrystallized from ethanol or water to improve purity.
Expected Yield: 90-95%[26]
Representative Analytical Data
| Analysis | 4(3H)-Quinazolinone |
| Appearance | White crystalline solid |
| Melting Point | 216-218 °C |
| IR (KBr, cm⁻¹) | 3200 (N-H), 1680 (C=O), 1610, 1580 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.2 (br s, 1H, NH), 8.1 (s, 1H, NCHN), 8.1-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 161.2, 149.2, 145.9, 134.8, 127.6, 127.2, 126.3, 123.1 |
| MS (EI, m/z) | 146 (M⁺) |
Note: NMR data is representative and may vary slightly based on solvent and instrument.[27][28][29]
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and mechanistic discussions provided in this guide for the synthesis of quinolines, acridones, benzodiazepines, and quinazolinones highlight the strategic utility of this simple starting material. By understanding the underlying principles of these transformations, researchers can further expand the synthetic repertoire of this compound to create novel molecular architectures for drug discovery and other applications. The self-validating nature of these protocols, grounded in established chemical principles and supported by analytical data, provides a reliable foundation for further exploration in this exciting area of organic synthesis.
References
- 1. Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski Quinoline Synthesis [drugfuture.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR [m.chemicalbook.com]
- 9. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Acridine(260-94-6) 13C NMR spectrum [chemicalbook.com]
- 17. 9(10H)-ACRIDONE(578-95-0) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 24. Niementowski_quinazoline_synthesis [chemeurope.com]
- 25. benchchem.com [benchchem.com]
- 26. generis-publishing.com [generis-publishing.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Quantitative Determination of Ethyl Anthranilate in Complex Matrices using Gas Chromatography-Mass Spectrometry
Application Note: GC-MS/087-25-2
Abstract
This application note presents a robust and validated method for the analytical determination of Ethyl Anthranilate (CAS No. 87-25-2) using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a key aroma compound and synthetic flavoring substance used widely in the food, beverage, fragrance, and pharmaceutical industries.[1][2] Its characteristic grape-like scent makes it a crucial component for quality control and formulation analysis.[2] The methodology detailed herein provides a selective, sensitive, and accurate protocol for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring reliable quantification for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound, the ethyl ester of 2-aminobenzoic acid, is a volatile organic compound naturally found in grapes and other fruits.[3] It is also synthesized for use as a food additive and fragrance agent.[3][4] Accurate quantification is essential for regulatory compliance, product consistency, and sensory profile characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[5] The technique offers a powerful combination of high-resolution chromatographic separation (GC) with definitive molecular identification and quantification (MS).[5] The gas chromatograph separates this compound from other matrix components based on its volatility and affinity for the stationary phase. Subsequently, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner.[6] This unique fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for unambiguous identification, while the intensity of the signal is used for precise quantification.[5][6]
Analytical Workflow Overview
The entire analytical process, from sample acquisition to final data reporting, follows a systematic and validated workflow. This ensures traceability, reproducibility, and the integrity of the final results.
Caption: High-level workflow for this compound analysis by GC-MS.
Detailed Methodology & Protocols
This section provides the causal explanations behind experimental choices and a step-by-step protocol for execution.
Reagents and Materials
-
Solvents: Ethyl Acetate (HPLC Grade or higher), Dichloromethane (DCM, HPLC Grade), Anhydrous Sodium Sulfate.
-
Standards: this compound certified reference material (CRM), >99% purity. Internal Standard (IS), e.g., Mthis compound or a deuterated analog, if available.
-
Sample Matrix: This protocol is optimized for liquid matrices such as non-alcoholic beverages. For other matrices, the extraction step may require modification.
Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is chosen for its robustness and effectiveness in partitioning this compound from aqueous matrices into an organic solvent.[7] Ethyl acetate is an effective solvent for this purpose.[8]
Step-by-Step LLE Protocol:
-
Sample Aliquot: Pipette 10 mL of the liquid sample (e.g., grape-flavored beverage) into a 50 mL separatory funnel.
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of the internal standard. This corrects for variations in extraction efficiency and injection volume.
-
Salting Out: Add ~2 g of anhydrous sodium chloride to the sample. This increases the ionic strength of the aqueous phase, driving the less polar this compound into the organic phase and improving recovery.[8]
-
Extraction: Add 10 mL of ethyl acetate to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 5 minutes. The top layer is the organic extract.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer into a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (If necessary): If low concentrations are expected, the extract can be concentrated under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Instrumentation and Conditions
The following parameters are a validated starting point and may be optimized for specific instrumentation.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides reliable temperature programming and injection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic esters. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of this compound (Boiling Point ~267°C). |
| Injection Mode | Splitless (for trace analysis) or Split (30:1) | Splitless mode enhances sensitivity for low-level detection; a split ratio is suitable for higher concentrations.[9] |
| Carrier Gas | Helium, 99.999% purity | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min) | The initial hold separates very volatile compounds, while the ramp effectively elutes this compound and cleans the column.[9] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Agilent 7000D Triple Quadrupole or equivalent | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS producing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy that creates extensive, library-searchable fragmentation patterns. |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification. SIM mode significantly increases sensitivity and selectivity for quantification by monitoring specific ions. |
| SIM Ions | Quantifier: m/z 165 (M⁺); Qualifiers: m/z 120, 92 | m/z 165 is the molecular ion (M⁺). m/z 120 corresponds to the loss of the ethoxy group (-OC₂H₅), and m/z 92 corresponds to the subsequent loss of CO.[9] These ions provide definitive identification. |
Method Validation: A Self-Validating System
To ensure the trustworthiness of results, the analytical method must be validated.[5] The following parameters confirm that the protocol is fit for its intended purpose.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | > 0.999 over a concentration range of 0.01 - 10 µg/mL.[10] |
| Accuracy (% Recovery) | 80 - 120% | 95.5% - 106.3%.[11] |
| Precision (% RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | Intra-day: < 5%; Inter-day: < 8%.[12] |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.01 µg/mL in matrix.[11] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.03 µg/mL in matrix.[11] |
| Specificity | No interfering peaks at the retention time of the analyte. | Confirmed by unique mass spectrum and qualifier ion ratios. |
Data Analysis and Interpretation
-
Identification: The primary identification of this compound is based on its retention time from the GC column, which should match that of a known standard. Confirmation is achieved when the mass spectrum of the sample peak matches the standard and the qualifier ion ratios are within ±20% of the standard's ratios.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 165) against the known concentrations of the prepared standards. The concentration of this compound in the unknown sample is then calculated from this linear regression equation.
Expected Mass Spectrum and Fragmentation
The EI mass spectrum of this compound (C₉H₁₁NO₂) is characterized by a distinct pattern. The molecular ion peak (M⁺) is observed at m/z 165. The primary fragmentation pathway for esters is cleavage next to the carbonyl group.[13]
-
[M-OC₂H₅]⁺: Loss of the ethoxy radical (·OC₂H₅, 45 Da) results in a prominent fragment at m/z 120 .
-
[M-OC₂H₅-CO]⁺: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 120 fragment yields a characteristic ion at m/z 92 .
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the determination of this compound. The comprehensive workflow, from a robust liquid-liquid extraction to validated instrumental analysis, ensures high-quality, defensible data. This method is suitable for routine quality control in the food and fragrance industries, as well as for advanced research applications in drug development and metabolomics.
References
- 1. This compound, 87-25-2 [thegoodscentscompany.com]
- 2. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 3. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. mdpi.com [mdpi.com]
- 11. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated HPLC-UV Method for the Quantification of Ethyl Anthranilate in Beverage Matrices
An Application Note for the Regulated Analysis of Flavor Additives in Commercial Beverages
Abstract: Ethyl anthranilate is a key flavoring compound, particularly recognized for its characteristic grape aroma, and is widely used in the beverage industry. Accurate quantification of this additive is critical for ensuring product consistency, meeting quality standards, and complying with regulatory labeling requirements. This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the robust and reliable determination of this compound in various beverage products. The protocol details every stage from sample preparation using Solid-Phase Extraction (SPE) to chromatographic analysis and method validation, adhering to principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Rationale for Quantification
Ethyl 2-aminobenzoate, commonly known as this compound, is an aromatic ester used to impart a distinct fruity, grape-like flavor and aroma to a wide range of consumer products, including carbonated soft drinks, fruit juices, and flavored alcoholic beverages.[1][2][3] While generally recognized as safe, the concentration of flavoring agents like this compound is a crucial quality control parameter. Inconsistent concentrations can lead to batch-to-batch variability in the sensory profile of the final product, while regulatory bodies mandate accurate declaration of additives.
Therefore, a precise and reliable analytical method is essential for quality assurance laboratories. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is an ideal technique for this application due to its specificity, sensitivity, and wide availability in analytical laboratories. This method allows for the separation of the analyte of interest from complex beverage matrices, ensuring accurate quantification free from interference.
Principle of the Method: A Mechanistic Overview
This method employs reverse-phase HPLC (RP-HPLC), a powerful chromatographic technique for separating moderately polar to non-polar compounds.
-
The Stationary Phase: A C18 (octadecylsilyl) bonded silica column is used. The long hydrocarbon chains of the C18 phase create a non-polar environment.
-
The Mobile Phase: A mixture of a polar organic solvent (acetonitrile) and an aqueous buffer is used as the mobile phase.
-
The Separation Mechanism: The sample is injected into the mobile phase stream. As it passes through the column, this compound, being a relatively non-polar molecule, partitions between the mobile phase and the stationary phase. It has a higher affinity for the non-polar C18 stationary phase compared to the more polar mobile phase, causing it to be retained on the column. Components of the beverage matrix that are more polar (such as sugars, organic acids, and artificial sweeteners) have a lower affinity for the stationary phase and elute much earlier. By maintaining a constant mobile phase composition (an isocratic method), this compound will elute at a characteristic and reproducible time, known as its retention time.
-
Detection: this compound possesses a strong chromophore (the aminobenzoate ring system) that absorbs ultraviolet (UV) light.[4] A UV detector set to a wavelength of maximum absorbance (λmax) allows for sensitive and selective detection of the analyte as it elutes from the column. The detector response (peak area) is directly proportional to the concentration of the analyte.
Workflow and Logical Relationships
The entire analytical process, from sample acquisition to final data reporting, follows a structured and logical sequence designed to ensure data integrity and reproducibility.
Caption: Workflow from sample preparation to final validated result.
Experimental Protocols
Protocol 1: Materials and Instrumentation
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4 decimal places).
-
pH meter.
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Centrifuge.
-
Sonicator bath.
Chemicals & Consumables:
-
This compound reference standard (>99% purity).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Deionized water (18.2 MΩ·cm).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
0.45 µm syringe filters (e.g., PTFE or PVDF).
-
Class A volumetric flasks and pipettes.
Protocol 2: Preparation of Standards and Reagents
-
Mobile Phase Preparation (Acetonitrile:25mM Phosphate Buffer, 40:60 v/v, pH 3.0):
-
Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water to make a 25 mM solution.
-
Adjust the pH of the buffer to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Combine 600 mL of the prepared buffer with 400 mL of acetonitrile. Mix thoroughly and degas by sonication for 15 minutes.
-
Causality Note: The buffer at pH 3.0 ensures that the amino group on this compound is protonated, leading to consistent retention and sharp peak shapes. The acetonitrile provides the necessary elution strength for the analyte.
-
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is the primary stock solution. Store at 4°C, protected from light.
-
-
Intermediate Standard (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock standard into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Calibration Standards (0.5 - 20 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the 100 µg/mL intermediate standard with the mobile phase. A typical range would include 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL. These standards are used to establish the linearity of the detector response.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
Causality Note: Beverage matrices are complex, containing sugars, acids, colors, and other additives that can interfere with the analysis and damage the HPLC column. SPE is a critical step that selectively isolates the analyte of interest while removing these interferences, a process often referred to as sample "clean-up."[5][6]
-
Initial Sample Treatment:
-
For carbonated beverages, degas a 50 mL aliquot by sonicating for 20 minutes.
-
For beverages with pulp or suspended solids, centrifuge a 50 mL aliquot at 4000 rpm for 15 minutes. Use the supernatant for the next step.[7]
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Causality Note: Conditioning with methanol activates the C18 chains, and equilibrating with water makes the stationary phase compatible with the aqueous sample.
-
-
Sample Loading:
-
Load 20 mL of the pre-treated beverage sample onto the conditioned cartridge. Apply a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove highly polar matrix components like sugars and acids.
-
Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
-
Elution (Analyte Collection):
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound from the cartridge using 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 4: HPLC-UV Chromatographic Analysis
The separation and quantification are performed using the following instrumental parameters.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good resolution for this type of analyte.[1] |
| Mobile Phase | Acetonitrile:25mM KH₂PO₄ (pH 3.0) (40:60, v/v) | Isocratic elution provides robust and reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion while providing sufficient sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures stable and reproducible retention times. |
| UV Detection | λ = 220 nm and 330 nm | This compound has absorbance maxima near these wavelengths. 220 nm often provides higher sensitivity, while 330 nm can offer greater selectivity against some interferences.[1][3][4] |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the column to be ready for the next injection. |
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the ICH and FDA.[8][9] This process establishes the performance characteristics of the method and provides documented evidence of its reliability.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank beverage matrix (known to be free of this compound) to check for interfering peaks at the analyte's retention time. | No significant interfering peaks at the retention time of this compound. |
| Linearity & Range | Inject the calibration standards (0.5-20 µg/mL) in triplicate. Plot a graph of peak area vs. concentration and perform a linear regression. | Correlation coefficient (R²) ≥ 0.999.[10] |
| Accuracy (Recovery) | Spike a blank beverage matrix at three concentration levels (low, medium, high). Prepare and analyze in triplicate. Calculate recovery as (Measured Conc. / Spiked Conc.) * 100. | Mean recovery between 90-110%. |
| Precision | Repeatability: Analyze six replicates of a medium-concentration spiked sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2%.[11] |
| Limit of Detection (LOD) | Calculated as (3.3 * σ) / S, where σ is the standard deviation of the response (from y-intercepts of regression lines) and S is the slope of the calibration curve. | The lowest concentration that can be reliably detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Calculated as (10 * σ) / S. This is the lowest point on the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically ≤ 0.5 µg/mL.[1] |
Summary of Expected Performance Characteristics
| Parameter | Expected Result |
| Linearity Range | 0.5 - 20.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Retention Time | ~ 5.8 min (typical) |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 2.0% |
Conclusion
This application note details a selective, accurate, and robust HPLC-UV method for the quantification of this compound in beverages. The use of Solid-Phase Extraction provides an effective clean-up, minimizing matrix effects and ensuring the longevity of the analytical column. The method is validated to meet the stringent requirements of quality control and regulatory laboratories, making it a reliable tool for ensuring the quality and consistency of flavored beverage products.
References
- 1. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fr.gilson.com [fr.gilson.com]
- 7. krackeler.com [krackeler.com]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. fda.gov [fda.gov]
- 10. mastelf.com [mastelf.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Ethyl Anthranilate in the Fragrance and Flavor Industries
These application notes provide a comprehensive technical guide for researchers, scientists, and product development professionals on the effective utilization of ethyl anthranilate. This document delves into the compound's chemical characteristics, its multifaceted applications in the fragrance and flavor sectors, and detailed protocols for its incorporation into formulations.
Introduction to this compound: A Versatile Aromatic Ester
This compound (Ethyl 2-aminobenzoate) is an organic ester that presents as a colorless to pale yellow liquid.[1][2] It is renowned for a distinctive sweet, fruity, grape-like aroma, often with floral undertones reminiscent of orange blossom and jasmine.[3][4][5][6] This unique sensory profile makes it a valuable ingredient in both the fragrance and flavor industries.[3][7]
Naturally occurring in grapes, citrus fruits, and starfruit, this compound contributes significantly to the characteristic aroma of these natural products.[5][8][9][10] Its synthetic counterpart, which is chemically identical, is widely produced to ensure consistent quality and supply for commercial applications.[10] The compound is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1][11] It is known for its stability and pleasant, long-lasting scent in various formulations.[3]
Core Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its effective application. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][9][12] |
| Molecular Weight | 165.19 g/mol | [1][2][9] |
| CAS Registry Number | 87-25-2 | [1][9][12] |
| FEMA Number | 2421 | [1][2][13] |
| Appearance | Colorless to pale yellow liquid | [1][2][11] |
| Odor Profile | Sweet, fruity, grape, floral (orange blossom, jasmine), wintergreen | [3][4][5][10] |
| Melting Point | 13-15 °C | [3][8][14] |
| Boiling Point | 260-267 °C | [9][11] |
| Density | ~1.117 g/mL at 25 °C | [8][14] |
| Solubility | Soluble in alcohol and ether; insoluble in water | [1][6][11] |
| Storage | Store in a cool, dry, well-ventilated place away from light and heat | [12][15] |
Application in the Fragrance Industry
In perfumery, this compound is prized for its ability to impart a sweet, floral, and fruity character.[3] It is a key component for building grape, jasmine, and orange blossom notes, adding warmth and complexity to a fragrance composition.[3] Its tenacity is reasonable, with an odor life of approximately 64 hours on a smelling strip.[4]
Role in Fragrance Composition
This compound serves multiple functions within a perfume formulation:
-
Modifier: It can modify and enhance floral accords, particularly white florals like neroli and jasmine.
-
Heart Note: Its characteristic scent profile makes it an excellent component of the heart of fruity-floral fragrances.
-
Blender: It blends well with citrus compounds, musks, and other esters, creating a more rounded and harmonious scent profile.[3]
Experimental Protocol: Incorporation into a Jasmine Fragrance Accord
This protocol outlines the steps for incorporating this compound into a simplified jasmine fragrance base. The causality behind each step is explained to provide a deeper understanding of the formulation process.
Objective: To evaluate the effect of this compound on a jasmine accord and determine an optimal concentration.
Materials:
-
This compound (≥98% purity)
-
Jasmine base components (e.g., Benzyl acetate, Hedione®, Indole 10% in DPG, Linalool)
-
Dipropylene Glycol (DPG) or Ethanol (perfumer's grade) as a solvent
-
Glass beakers, pipettes, and vials
-
Digital scale (4-decimal place)
-
Smelling strips
Methodology:
-
Prepare a Stock Solution (Causality: Accuracy and Handling): Preparing a 10% dilution of this compound in DPG or ethanol allows for more accurate dosing, especially when working with small trial batches. It also reduces the intensity of the raw material for more nuanced evaluation.
-
Weigh 1.000 g of this compound.
-
Add 9.000 g of DPG or ethanol.
-
Mix until fully homogenized.
-
-
Formulate the Control Jasmine Base: Create a simple jasmine accord that will serve as the baseline for comparison.
-
Combine the following components in a glass vial:
-
Benzyl acetate: 40%
-
Hedione®: 40%
-
Linalool: 19%
-
Indole (10% solution): 1%
-
-
Cap the vial and gently swirl to mix. Let it macerate for at least 24 hours.
-
-
Create Experimental Variations: Prepare three variations of the jasmine base with increasing concentrations of the this compound stock solution. This allows for a systematic evaluation of its impact.
-
Trial 1 (Low Concentration): To 9.8 g of the control base, add 0.2 g of the 10% this compound solution (results in 0.2% this compound in the final accord).
-
Trial 2 (Medium Concentration): To 9.5 g of the control base, add 0.5 g of the 10% this compound solution (results in 0.5% this compound).
-
Trial 3 (High Concentration): To 9.0 g of the control base, add 1.0 g of the 10% this compound solution (results in 1.0% this compound).
-
-
Maceration and Evaluation (Causality: Maturation and Sensory Analysis): Maceration allows the fragrance components to blend and mature, leading to a more cohesive scent profile. Evaluation on smelling strips over time is crucial to understand the evolution of the fragrance and the role of this compound in the top, middle, and base notes.
-
Label and cap all vials securely. Allow them to macerate for 48-72 hours in a dark, cool place.
-
Dip a labeled smelling strip into the control and each trial vial.
-
Evaluate the strips immediately (top notes), after 15-30 minutes (heart notes), and after several hours (dry-down).
-
Record detailed observations, noting differences in sweetness, fruitiness, floral character, and overall complexity compared to the control.
-
Visualization: Fragrance Development Workflow
The following diagram illustrates the logical workflow for incorporating a new aromatic chemical like this compound into a fragrance formulation.
Caption: Workflow for fragrance development with this compound.
Application in the Flavor Industry
In the flavor industry, this compound is a key component for creating artificial fruit flavors, especially grape.[3] It is also used to enhance orange, berry, and other fruit profiles in a variety of products including beverages, candies, baked goods, and chewing gum.[3][16] Its use in food is regulated, and it is generally recognized as safe (GRAS) when used appropriately.[2][16]
Protocol: Development of a Grape-Flavored Beverage Base
This protocol provides a methodology for creating a concentrated grape flavor base for use in non-alcoholic beverages.
Objective: To create a stable and sensorially appealing grape flavor concentrate using this compound.
Materials:
-
This compound (Food Grade, FCC)
-
Other flavor components (e.g., Mthis compound, Concord grape essence, Alpha-Ionone, Ethyl butyrate)
-
Propylene Glycol (PG) (Food Grade)
-
Citric Acid (Food Grade)
-
Simple syrup (1:1 sugar to water)
-
Carbonated water
-
Volumetric flasks, pipettes, and beakers
-
Analytical balance
Methodology:
-
Prepare the Flavor Concentrate (Causality: Solubility and Stability): Flavor chemicals are often oil-soluble and require a solvent like propylene glycol to create a stable, water-dispersible concentrate. This prevents the flavor oils from separating in the final beverage.
-
In a glass beaker, combine the following aromatic chemicals, weighing each component precisely:
-
This compound: 15%
-
Mthis compound: 5%
-
Concord grape essence: 30%
-
Alpha-Ionone: 2%
-
Ethyl butyrate: 3%
-
-
Add Propylene Glycol (PG) to make up the remaining volume (45%).
-
Stir until a clear, homogeneous solution is formed. This is your flavor concentrate.
-
-
Create a Flavored Syrup (Causality: Dosing and Homogenization): Creating an intermediate syrup allows for even distribution of the potent flavor concentrate into the final beverage. The acid is added at this stage to provide the characteristic tartness of grape juice.
-
In a volumetric flask, add 5 g of citric acid to 500 mL of simple syrup and stir until dissolved.
-
Add 1.0 mL of the flavor concentrate to the acidified syrup.
-
Add more simple syrup to bring the total volume to 1000 mL.
-
Mix thoroughly. This is your flavored beverage base syrup.
-
-
Prepare the Final Beverage for Sensory Evaluation: This step simulates the final application and allows for realistic sensory testing. A typical dosing level for syrups in beverages is 1 part syrup to 5 parts water.
-
Combine 30 mL (1 part) of the flavored syrup with 150 mL (5 parts) of carbonated water.
-
Gently stir to combine.
-
Pour into tasting glasses for evaluation.
-
-
Sensory Panel Evaluation (Causality: Quality Validation): The ultimate test of a flavor is its perception by a sensory panel. This step validates the formulation against desired attributes.
-
Assemble a panel of trained tasters.
-
Provide samples of the final beverage.
-
Ask panelists to rate key attributes on a scale (e.g., 1-9) such as:
-
Grape aroma intensity
-
Sweetness
-
Tartness
-
Presence of off-notes
-
Overall liking
-
-
Use feedback to adjust the levels of this compound or other components in the flavor concentrate.
-
Visualization: Flavor Application Workflow
Caption: Workflow for developing a grape-flavored beverage.
Synthesis and Quality Control
Commercial this compound is typically produced via Fischer esterification, reacting anthranilic acid with ethanol in the presence of an acid catalyst like sulfuric acid.[6][11] Alternative, more eco-friendly catalytic routes are also under investigation.[17]
Quality Control: Ensuring the purity of this compound is critical for both fragrance and flavor applications, as impurities can introduce undesirable off-notes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for non-volatile impurities.[18][19]
-
Organoleptic Evaluation: A trained perfumer or flavorist must evaluate each batch to ensure it meets the required sensory standards.
Safety and Regulatory Information
This compound has been extensively studied for safety.
-
Toxicity: It is considered to have low acute toxicity.[3][16] The oral LD50 in rats is reported as 3.75 g/kg.[15][20] However, it can be a skin and eye irritant and should be handled with appropriate personal protective equipment.[1][20]
-
Genotoxicity: Studies have concluded that this compound does not present a concern for genetic toxicity.[9][21]
-
Regulatory Status:
-
FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent (FEMA No. 2421).[13]
-
FDA: The U.S. Food and Drug Administration permits its direct addition to food for human consumption.[2][22]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this compound and established specifications.[13]
-
IFRA: The International Fragrance Association (IFRA) provides standards for its use in different categories of consumer products, which should be consulted by fragrance formulators.[5]
-
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that the material is safe under the current limits of use.[9]
Conclusion
This compound is a cornerstone aromatic ester with significant utility in the fragrance and flavor industries. Its characteristic sweet, grape-like profile allows for the creation of compelling and recognizable fruit and floral notes. By understanding its chemical properties, adhering to established protocols, and respecting regulatory guidelines, development professionals can effectively leverage this versatile ingredient to create innovative and successful consumer products.
References
- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. This compound, 87-25-2 [thegoodscentscompany.com]
- 6. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 7. This compound [anshulchemicals.com]
- 8. This compound CAS#: 87-25-2 [m.chemicalbook.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nmpharmtech.com [nmpharmtech.com]
- 13. femaflavor.org [femaflavor.org]
- 14. This compound | 87-25-2 [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Phenyl this compound [anshulchemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound | SIELC Technologies [sielc.com]
- 19. onesearch.uark.edu [onesearch.uark.edu]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. This compound (87-25-2) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 22. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
Application Notes & Protocols: Ethyl Anthranilate as a Bio-Rational Insect Repellent
Introduction: The Case for Ethyl Anthranilate
The demand for effective, safe, and environmentally benign insect repellents is escalating due to the rising incidence of vector-borne diseases and growing concerns over the toxicological profiles of conventional synthetic repellents.[1] this compound (EA), an ester of anthranilic acid, has emerged as a compelling alternative to mainstays like N,N-diethyl-m-toluamide (DEET).[2] Found naturally in sources like grapes and oranges, EA is approved by the U.S. Food and Drug Administration (FDA) as a food additive, indicating a favorable safety profile.[3][4][5]
This document serves as a comprehensive technical guide for researchers and formulation scientists on the application of this compound as an insect repellent. We will explore its mechanism of action, present its efficacy profile against key disease vectors, and provide detailed, field-tested protocols for evaluating its performance. The methodologies described herein are grounded in established guidelines from regulatory bodies like the World Health Organization (WHO) to ensure data integrity and comparability.[6]
Mechanism of Action: Olfactory Disruption
Unlike contact insecticides, repellents primarily function by disrupting an insect's host-seeking behavior. This compound operates on the olfactory system of insects.[4] Research indicates that anthranilate-based compounds target the same olfactory neurons that respond to DEET, which are located in a sensory appendage on the antennae known as the sacculus.[7]
The proposed mechanism involves the binding of volatile EA molecules to specific odorant receptors (ORs) within these neurons. This interaction triggers a neuronal signal that is interpreted by the insect as an aversive or confusing stimulus, effectively masking the attractive cues from a host (e.g., carbon dioxide, lactic acid) or directly repelling the insect.[4][8] This disruption of host detection is the fundamental principle behind its protective action.
References
- 1. Insect Repellent Market Share and Industry Statistics 2035 [factmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Protection against mosquito vectors Aedes aegypti, Anopheles stephensi and Culex quinquefasciatus using a novel insect repellent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 87-25-2 [smolecule.com]
- 5. newlifenarrabri.blog [newlifenarrabri.blog]
- 6. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 7. Anthranilate-based insect repellents - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Ethyl Anthranilate and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Ethyl anthranilate and its derivatives are pivotal intermediates in the pharmaceutical and fragrance industries.[1][2] This document provides a comprehensive guide to the synthesis of these valuable compounds, focusing on the robust and widely applicable Fischer esterification method. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss alternative synthetic strategies. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this compound derivatives for a range of applications, from drug discovery to fragrance formulation.[3][4]
Introduction: The Significance of Anthranilate Esters
Anthranilic acid and its ester derivatives are foundational scaffolds in medicinal chemistry and materials science.[4][5] These benzenoid compounds, featuring adjacent amino and carboxylic acid groups, serve as versatile precursors for a multitude of therapeutic agents and other functional molecules.[5] this compound, in particular, is a key starting material for the synthesis of various pharmaceuticals, including diuretics, anticoagulants, and anti-inflammatory drugs.[5] Furthermore, its characteristic grape-like aroma makes it a valuable component in the flavor and fragrance industry.[2][3]
The ability to efficiently and selectively synthesize substituted this compound derivatives is therefore of paramount importance for the development of novel chemical entities. This application note will primarily focus on the Fischer esterification of anthranilic acids, a reliable and scalable method for producing these esters.
Primary Synthetic Route: Fischer-Speier Esterification
The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic and highly effective method for converting carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[6][7] This equilibrium-driven reaction is particularly well-suited for the synthesis of this compound from anthranilic acid and ethanol.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Fischer esterification proceeds through a six-step, reversible process, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8][9] This step significantly increases the electrophilicity of the carbonyl carbon.[7][10]
-
Nucleophilic Attack: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[6][9]
-
Formation of a Good Leaving Group: This proton transfer creates a good leaving group, water (H₂O).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6][10]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9][10]
Diagram 1: Fischer Esterification Mechanism
References
- 1. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
Metal-free synthesis of anthranilate esters
Application Note & Protocol
Topic: Metal-Free Synthesis of Anthranilate Esters: A Modern Approach via Multicomponent Reaction Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Metal-Free Synthesis
Anthranilate esters are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and commercial goods.[1] They are key building blocks for bioactive molecules like indoles and acridinones and are widely used as flavorants and fragrances in the perfume and food industries.[1][2]
Traditionally, the synthesis of these valuable compounds has relied on methods such as the Fischer esterification of anthranilic acid or transition-metal-catalyzed reactions like the Buchwald-Hartwig and Ullmann couplings.[1] While effective, these methods often suffer from significant drawbacks, including the use of precious and toxic transition metals (e.g., Palladium), harsh reaction conditions, high temperatures, and the generation of metallic waste.[1][3] The push towards greener, more sustainable, and cost-effective chemistry has consequently fueled the development of metal-free alternatives.[3][4]
This application note details a novel and efficient metal-free approach for synthesizing anthranilate esters. We will focus on an innovative multicomponent reaction (MCR) strategy that leverages an intramolecular redox process. This method avoids the need for any transition metal catalysts or external oxidants, proceeding under mild, room-temperature conditions, thus aligning with the principles of green chemistry.[1]
Core Principle: An Intramolecular Redox-Driven Multicomponent Reaction
The featured methodology is a base-assisted multicomponent reaction that uniquely combines 2-nitrobenzaldehyde, malononitrile, and various alcohols.[1] The elegance of this strategy lies in its chemoselectivity and its reliance on an internal oxidation-reduction mechanism.
Causality Behind the Reaction Design:
-
Multicomponent Advantage: MCRs are highly convergent, combining three or more starting materials in a single pot to form a complex product. This enhances step and atom economy, reducing waste and purification steps compared to linear synthetic routes.[1]
-
Intramolecular Redox: The core of this transformation is a concurrent oxidation of the aldehyde group to an ester and the reduction of the nitro group to an amine. This is achieved without any external redox agents. Malononitrile acts as a crucial mediator, facilitating this intramolecular electron transfer.[1]
-
Metal-Free Conditions: By avoiding transition metals, the protocol eliminates the risk of metal contamination in the final product—a critical consideration in pharmaceutical development—and reduces environmental impact and cost.[3]
The proposed mechanism involves the initial formation of a Knoevenagel condensation product from 2-nitrobenzaldehyde and malononitrile. The alcohol then attacks, leading to a cascade of events culminating in the intramolecular redox transfer and formation of the anthranilate ester.
Caption: Proposed mechanistic workflow for the multicomponent synthesis.
Experimental Protocol: Metal-Free Synthesis of Ethyl Anthranilate
This protocol provides a self-validating system for the synthesis of this compound as a representative example. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (NMR, IR, MS).
Materials and Reagents:
-
2-Nitrobenzaldehyde (Substrate)
-
Malononitrile (Reagent)
-
Anhydrous Ethanol (Solvent and Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
Ethyl Acetate (Eluent)
-
Hexane (Eluent)
-
Dichloromethane (DCM, for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
TLC plates and developing chamber
Step-by-Step Methodology:
Caption: Experimental workflow from setup to analysis.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-nitrobenzaldehyde (1.0 mmol, 151.1 mg), malononitrile (1.2 mmol, 79.3 mg), and potassium carbonate (1.5 mmol, 207.3 mg).
-
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask.
-
Scientist's Note: Ethanol serves as both the solvent and the nucleophile for the ester formation. Ensure it is anhydrous to prevent unwanted side reactions.
-
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 20% ethyl acetate in hexane eluent). The disappearance of the 2-nitrobenzaldehyde spot indicates the reaction is nearing completion. This typically takes 12-24 hours.
-
Quenching and Extraction: Once the reaction is complete, add 20 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Scientist's Note: The bicarbonate wash removes any unreacted acidic species and neutralizes the base. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (starting from 5% and increasing as needed) to isolate the pure anthranilate ester.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the final yield.
Data Summary: Substrate Scope and Efficiency
This multicomponent strategy demonstrates a broad substrate scope, accommodating various primary and secondary alcohols. The reaction is generally efficient, providing moderate to good yields.[1]
| Entry | 2-Nitrobenzaldehyde Derivative | Alcohol (R-OH) | Product | Yield (%)[1] |
| 1 | Unsubstituted | Methanol | Methyl 2-(3,3-dicyano-2-ureido)benzoate | 85 |
| 2 | Unsubstituted | Ethanol | Ethyl 2-(3,3-dicyano-2-ureido)benzoate | 82 |
| 3 | Unsubstituted | Propan-1-ol | Propyl 2-(3,3-dicyano-2-ureido)benzoate | 78 |
| 4 | Unsubstituted | Butan-1-ol | Butyl 2-(3,3-dicyano-2-ureido)benzoate | 75 |
| 5 | Unsubstituted | Benzyl alcohol | Benzyl 2-(3,3-dicyano-2-ureido)benzoate | 65 |
| 6 | 5-Chloro | Methanol | Methyl 4-chloro-2-(3,3-dicyano-2-ureido)benzoate | 80 |
| 7 | 5-Bromo | Ethanol | Ethyl 4-bromo-2-(3,3-dicyano-2-ureido)benzoate | 77 |
Note: The table shows yields for the corresponding ureidobenzoate products as reported in the primary literature, which are direct precursors or derivatives obtainable through this MCR strategy.[1]
Conclusion and Future Outlook
The described metal-free, multicomponent synthesis of anthranilate esters represents a significant advancement towards more sustainable and efficient chemical manufacturing.[1] This approach is characterized by its operational simplicity, mild reaction conditions, and avoidance of hazardous metal catalysts. The richness of functionality in the resulting products makes them valuable synthons for further organic transformations.[1] This methodology provides a powerful and environmentally benign tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, where product purity and process safety are paramount.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mthis compound - Wikipedia [en.wikipedia.org]
- 3. Recent advancements in metal-free C–C bond formation via C–H bond functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transition-Metal-Free Electrophilic Amination of Arylboroxines [organic-chemistry.org]
Application Notes & Protocols: The Utility of Ethyl Anthranilate in Azo Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl anthranilate as a precursor in the synthesis of azo dyes. We delve into the fundamental principles of diazotization and azo coupling reactions, offering detailed mechanistic insights and causality behind experimental choices. This guide presents field-proven, step-by-step protocols for the preparation of a representative azo dye, including methodologies for purification and characterization. Crucial safety protocols for handling thermally unstable diazonium intermediates are emphasized throughout. The content is structured to provide both a theoretical foundation and a practical framework for the successful synthesis and analysis of azo dyes derived from this compound.
Introduction: this compound as a Diazo Component
This compound (ethyl 2-aminobenzoate) is an aromatic compound possessing a primary amino group and an ethyl ester group on a benzene ring. While known for its grape-like aroma and use in fragrances and flavors, its primary amino group makes it a valuable starting material, or "diazo component," for the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1][2] They find extensive applications in the textile, leather, paper, food, and pharmaceutical industries due to their intense colors, good fastness properties, and relatively simple synthesis.[1][2][3][4]
The synthesis is a two-stage process:
-
Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt.[5][6]
-
Azo Coupling: The reaction of the resulting diazonium salt with an electron-rich aromatic compound (the "coupling component"), such as a phenol or an aniline, to form the final azo dye.[7][8]
The specific structure of both the diazo and coupling components determines the final color and properties of the dye.[2][9] The presence of the ethyl ester group in the this compound backbone can influence the dye's solubility and final shade.
The Chemistry of Synthesis: Mechanisms and Rationale
Part I: Diazotization of this compound
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[5] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[6][8][10]
Mechanism: The reaction proceeds via the formation of the highly electrophilic nitrosonium ion (NO⁺).[5][8][10]
-
Formation of Nitrosonium Ion: Sodium nitrite reacts with the excess strong acid to form nitrous acid, which is then protonated and loses water to yield the nitrosonium ion.
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of this compound's amino group attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[5][11]
Causality Behind Critical Parameters:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[12] Above 5 °C, the diazonium salt will readily decompose, reacting with water to form a phenol and liberating nitrogen gas, which can be violent or even explosive, especially if the salt is isolated in a dry state.[8][13][14] Maintaining an ice bath throughout the reaction is mandatory for both yield and safety.[15]
-
Excess Acid: A surplus of strong acid is required to ensure the complete formation of nitrous acid from sodium nitrite and to prevent a premature, undesired coupling reaction between the newly formed diazonium salt and unreacted this compound.
Part II: The Azo Coupling Reaction
The diazonium salt formed from this compound is a weak electrophile. It undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[3] Common coupling components are phenols (like β-naphthol) and aromatic amines (like aniline or N,N-dimethylaniline).[7][16]
Causality Behind pH Control: The pH of the coupling medium is crucial as it dictates the reactivity of both the diazonium salt and the coupling component.[17]
-
Coupling with Phenols (e.g., β-Naphthol): A mildly alkaline environment (pH 9-10) is required.[17] In these conditions, the phenol is deprotonated to form the phenoxide ion. The negative charge of the phenoxide ion makes it a much more powerful nucleophile, strongly activating the aromatic ring for electrophilic attack by the weak diazonium electrophile.[17][18]
-
Coupling with Aromatic Amines (e.g., Aniline): A slightly acidic medium (pH 4-5) is optimal.[17][18] If the solution is too acidic, the amine is fully protonated to an ammonium salt (-NH₃⁺), deactivating the ring and preventing the reaction. If the solution is too alkaline, it can cause the diazonium salt to convert into a non-reactive diazotate ion. The slightly acidic pH maintains a sufficient concentration of the free amine for C-coupling (on the ring) while minimizing unwanted N-coupling (at the amine's nitrogen atom).[17]
Experimental Protocols
Protocol 3.1: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol describes the synthesis of 1-((2-(ethoxycarbonyl)phenyl)diazenyl)naphthalen-2-ol, a vibrant red-orange dye.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Quantity |
| This compound | C₉H₁₁NO₂ | 165.19 | 10 | 1.65 g |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.73 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 | 2.5 mL |
| β-Naphthol | C₁₀H₈O | 144.17 | 10 | 1.44 g |
| Sodium Hydroxide | NaOH | 40.00 | ~25 | 1.0 g |
| Ethanol | C₂H₅OH | 46.07 | - | As needed |
| Distilled Water | H₂O | 18.02 | - | As needed |
Step-by-Step Procedure
Part A: Diazotization of this compound
-
In a 100 mL beaker, add 1.65 g (10 mmol) of this compound to a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water. Stir until a clear solution of the hydrochloride salt is formed.
-
Cool the beaker in an ice-salt bath, ensuring the internal temperature drops to between 0 and 5 °C. Maintain this temperature throughout the next steps.
-
In a separate small beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over 10 minutes, with continuous stirring. Keep the thermometer in the solution to ensure the temperature does not exceed 5 °C.[14][18]
-
After the addition is complete, stir the solution for another 10-15 minutes in the ice bath. The resulting clear solution contains the ethyl 2-(chlorodiazenyl)benzoate (diazonium salt) and should be used immediately.[8]
Part B: Azo Coupling with β-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 5% sodium hydroxide solution (prepared by dissolving 1.0 g of NaOH in 19 mL of water).
-
Cool this alkaline β-naphthol solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution.
-
An intensely colored red-orange precipitate will form immediately.[7][18]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold distilled water until the filtrate is neutral.
-
Purify the crude dye by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Do not use an oven, as residual diazonium salt could pose a hazard.
Characterization and Validation
The successful synthesis of the target azo dye should be validated through analytical techniques.
-
UV-Visible Spectroscopy: Azo compounds are intensely colored due to the extended π-conjugation system involving the azo group and the aromatic rings.[19][20] Dissolve a small sample of the purified dye in a suitable solvent (e.g., ethanol) and record its UV-Vis spectrum. The wavelength of maximum absorbance (λmax) in the visible region (400-700 nm) is a key characteristic. For the synthesized dye, a λmax in the range of 480-520 nm is expected, corresponding to its red-orange color.[19][21]
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Look for characteristic peaks:
-
N=N stretch (azo group): A weak to medium band around 1400-1450 cm⁻¹.[20]
-
O-H stretch (hydroxyl group): A broad band around 3200-3500 cm⁻¹.
-
C=O stretch (ester group): A strong band around 1700-1720 cm⁻¹.
-
C-H stretches (aromatic): Peaks just above 3000 cm⁻¹.
-
Critical Safety Considerations
Handling diazonium salts and azo dyes requires strict adherence to safety protocols.
-
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can decompose explosively.[14][22] NEVER isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately.[8][23]
-
Temperature Control: As emphasized, maintaining a temperature below 5 °C during diazotization is paramount to prevent uncontrolled decomposition.[14][23]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][24] Conduct the synthesis in a well-ventilated fume hood.
-
Waste Disposal: Unreacted diazonium salts should be quenched before disposal by adding a reducing agent like hypophosphorous acid or sodium sulfite.[22] Dispose of all chemical waste in accordance with institutional and local regulations.[24]
-
Azo Dye Handling: Many azo dyes are potent staining agents and some may have toxicological properties. Avoid skin contact and inhalation of the powdered dye.[3][24]
Conclusion and Applications
This compound serves as a versatile and effective diazo component for the synthesis of a wide range of azo dyes. By carefully controlling reaction parameters—most notably temperature during diazotization and pH during coupling—researchers can reliably produce these valuable colorants. The resulting dyes have potential applications not only in traditional dyeing but also as functional materials, such as pH indicators, metal-complexing agents for analytical chemistry, and components in advanced materials.[2][25][26][27] The protocols and principles outlined in this guide provide a solid foundation for further exploration and innovation in this vibrant area of chemistry.
References
- 1. longdom.org [longdom.org]
- 2. jchemrev.com [jchemrev.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. dyespigments.net [dyespigments.net]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. biotechjournal.in [biotechjournal.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 12. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. brainly.in [brainly.in]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. worldwidejournals.com [worldwidejournals.com]
- 20. researchgate.net [researchgate.net]
- 21. journalcps.com [journalcps.com]
- 22. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. anjs.edu.iq [anjs.edu.iq]
- 26. researchgate.net [researchgate.net]
- 27. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]
Application Notes & Protocols: A Comparative Analysis of the Pharmacological Activity of Ethyl Anthranilate and Its Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The positional isomerism of functional groups on a benzene ring can dramatically alter a molecule's physicochemical properties and, consequently, its pharmacological activity. The ethyl aminobenzoate series—comprising the ortho (ethyl anthranilate), meta (ethyl 3-aminobenzoate), and para (ethyl 4-aminobenzoate, or benzocaine) isomers—serves as a compelling case study. While structurally similar, their biological applications and potency differ significantly. This guide provides an in-depth analysis of their distinct pharmacological profiles, focusing on the well-established local anesthetic properties of benzocaine and the comparative activities of its isomers. We further present detailed, field-proven protocols for the in vitro and in vivo evaluation of these compounds, designed to yield robust and reproducible data for drug discovery and development programs.
Introduction: The Critical Role of Isomerism in Pharmacology
Ethyl aminobenzoates are simple esters of aminobenzoic acid, yet the spatial arrangement of the amino (-NH₂) and ethyl ester (-COOCH₂CH₃) groups dictates their primary biological function. The para-substituted isomer, ethyl 4-aminobenzoate, is universally recognized as the topical local anesthetic, benzocaine.[1][2] Its ortho- and meta- counterparts, while possessing some shared activities, have found utility in entirely different domains. Understanding these differences is crucial for medicinal chemists and pharmacologists seeking to leverage the anthranilate scaffold, a privileged structure in drug development known for yielding compounds with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
This document will first dissect the mechanism and activity of the archetypal isomer, benzocaine, before presenting a comparative analysis with this compound and ethyl 3-aminobenzoate. Finally, it will equip researchers with validated protocols to empirically assess and compare the local anesthetic and antimicrobial activities of these isomers.
The Archetype: Ethyl 4-Aminobenzoate (Benzocaine)
Benzocaine is the most pharmacologically characterized isomer of the trio, serving as a benchmark for local anesthetic activity.
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The anesthetic effect of benzocaine is achieved by preventing the generation and conduction of nerve impulses.[6] This is accomplished through a direct interaction with voltage-gated sodium channels (VGSCs) in the neuronal membrane.[7][8]
The mechanistic steps are as follows:
-
Membrane Permeation: As a weak base, benzocaine exists in both charged (protonated) and uncharged forms. Its uncharged form is lipid-soluble, allowing it to diffuse across the neuronal membrane into the cytoplasm.[9]
-
Intracellular Protonation: Once inside the more acidic cytoplasm, the equilibrium shifts, and the molecule becomes protonated.
-
Channel Blockade: The protonated form of benzocaine enters the pore of the VGSC from the cytoplasmic side, binding to a specific receptor site within the channel.[9] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is essential for action potential propagation.[7][8][10] Consequently, the nerve signal is blocked, and sensation is lost in the area supplied by the nerve.[11]
Caption: Mechanism of benzocaine action on voltage-gated sodium channels.
A Comparative Analysis of Isomeric Activity
While benzocaine's activity is well-defined, its isomers exhibit notably different pharmacological profiles.
-
Ethyl 2-Aminobenzoate (this compound): This ortho-isomer is primarily used as a flavoring and fragrance agent, prized for its grape-like aroma.[12] Pharmacologically, it has been shown to possess local anesthetic properties, but it is approximately 50% less effective than its meta and para isomers in depressing muscle twitch, a measure of anesthetic activity.[13] The proximity of the amino and ester groups in the ortho position likely influences the molecule's electronic distribution and steric hindrance, affecting its ability to optimally bind to the sodium channel receptor.
-
Ethyl 3-Aminobenzoate (Tricaine): The meta-isomer, often formulated as a methanesulfonate salt (MS-222) to increase water solubility, is a potent anesthetic widely used in fisheries and aquatic research to immobilize fish, amphibians, and other cold-blooded animals.[14] Its mechanism of action is consistent with that of other local anesthetics: the reversible blockade of VGSCs, effectively suppressing both sensory and motor nerve activity.[15] Its efficacy in aqueous environments highlights how a simple isomeric shift and salt formulation can tailor a molecule for a specific biological application.
Data Summary: Comparative Profile of Ethyl Aminobenzoate Isomers
| Feature | Ethyl 2-Aminobenzoate (ortho) | Ethyl 3-Aminobenzoate (meta) | Ethyl 4-Aminobenzoate (para) |
| Common Name | This compound | Tricaine, MS-222 (as salt) | Benzocaine[2] |
| Primary Use | Flavor & Fragrance Agent[12] | Anesthetic for Fish/Amphibians[14] | Topical Local Anesthetic[8] |
| Mechanism | VGSC Blockade[13] | VGSC Blockade[15] | VGSC Blockade[7][9] |
| Relative Potency | Lower (approx. 50% of para)[13] | Potent (in target species) | High (topical standard) |
| Key Property | Distinctive grape-like aroma | High efficacy in aquatic life | Effective topical penetration |
Experimental Protocols for Pharmacological Evaluation
To empirically validate and quantify the differences between these isomers, standardized and robust methodologies are essential. The following protocols provide a framework for assessing their local anesthetic and potential antimicrobial activities.
Protocol 1: In Vivo Evaluation of Local Anesthetic Efficacy (Mouse Infiltration Model)
This protocol is adapted from established methods to provide a clinically relevant assessment of infiltration anesthesia by measuring the blockade of a sensory response to a defined stimulus.[16][17]
-
Causality & Rationale: This model directly measures the functional outcome of nerve blockade—the inhibition of a pain response (vocalization) at the site of administration. It allows for the determination of key pharmacokinetic parameters like onset and duration of action, providing a comprehensive efficacy profile. Using a positive control like bupivacaine allows for the validation of the assay and a benchmark for comparing the potency of the test isomers.
Caption: Experimental workflow for the in vivo mouse infiltration anesthesia model.
-
Materials:
-
Adult male or female mice (e.g., C57BL/6, 8-10 weeks old).
-
Test Compounds: Ethyl 2-, 3-, and 4-aminobenzoate solutions at desired concentrations (e.g., 0.5%, 1%, 2% w/v) in an appropriate vehicle.
-
Vehicle Control: Sterile saline or other appropriate solvent.
-
Positive Control: Bupivacaine (0.25%) or Lidocaine (1%).[17]
-
Equipment: Animal clippers, tuberculin syringes with 30-gauge needles, electrical stimulator with needle electrodes.[17]
-
-
Step-by-Step Methodology:
-
Animal Preparation: Acclimate mice to handling for at least 3 days. On the day of the experiment, carefully clip the hair on the ventral abdomen.
-
Baseline Threshold Determination: Before drug administration, determine the baseline vocalization threshold (BVT) for each mouse. Apply a gradually increasing electrical stimulus (e.g., 0.5 mA/sec) to the abdominal skin and record the current (mA) at which the mouse vocalizes. Only include animals with a stable BVT within a predefined range (e.g., ≤ 8 mA) to reduce variability.[16][17]
-
Drug Administration: Randomly assign mice to treatment groups. Administer a fixed volume (e.g., 0.1 mL) of the test article, vehicle, or positive control via subcutaneous injection into the center of the clipped abdominal area.
-
Assessment of Anesthesia Onset: Starting 1 minute post-injection, apply the previously determined BVT stimulus. The time to the first failure to vocalize is recorded as the onset of anesthesia.
-
Assessment of Anesthesia Duration: Continue to test for vocalization response at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10 minutes). The duration of anesthesia is the time from onset until the vocalization response returns.
-
Data Analysis: Calculate the mean onset and duration for each group. For duration data, survival curves (percent of animals remaining anesthetized over time) can be plotted and compared using a log-rank test to determine statistical significance.[16]
-
Protocol 2: In Vitro Evaluation of Antibacterial Activity (Broth Microdilution Assay)
Given that anthranilate derivatives are explored for a wide range of biological activities, this protocol provides a standardized method to screen the isomers for potential antibacterial properties.[3]
-
Causality & Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative, high-throughput method that allows for direct comparison of the potency of multiple compounds against various bacterial strains.
-
Materials:
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test Compounds: Stock solutions of ethyl aminobenzoate isomers in a suitable solvent (e.g., DMSO).
-
Controls: Positive control (e.g., Gentamicin), negative control (broth only), vehicle control (broth with solvent).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, spectrophotometer (plate reader).
-
-
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. For example, start with a concentration of 1024 µg/mL and dilute down to 1 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10⁵ CFU/mL and halving the compound concentrations.
-
Controls: Include wells for a positive control (serial dilution of a standard antibiotic), a negative/sterility control (MHB only), and a growth control (MHB + bacteria + vehicle).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
-
-
Data Presentation:
-
Results should be presented in a table format, listing the MIC (µg/mL) for each isomer against each bacterial strain.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Ethyl 2-aminobenzoate | >1024 | >1024 |
| Ethyl 3-aminobenzoate | 512 | >1024 |
| Ethyl 4-aminobenzoate | 256 | >1024 |
| Gentamicin (Control) | 0.5 | 1 |
(Note: Data shown is for illustrative purposes only.)
Conclusion and Future Outlook
The ethyl aminobenzoate isomers provide a clear and compelling demonstration of structure-activity relationships. While all three isomers interact with the nervous system, the para-isomer (benzocaine) is optimized for potent topical local anesthetic activity in mammals. The meta-isomer (tricaine) is tailored for anesthetic use in aquatic species, and the ortho-isomer (this compound) exhibits significantly weaker anesthetic effects, leading to its primary use in other industries.
The protocols detailed herein offer a robust framework for researchers to quantify these differences and explore the activities of novel derivatives. The anthranilic acid scaffold remains a fertile ground for drug discovery.[4] By applying these validated in vivo and in vitro models, drug development professionals can efficiently screen new analogues, elucidate their mechanisms of action, and identify promising lead candidates for a variety of therapeutic applications.
References
- 1. Articles [globalrx.com]
- 2. nbinno.com [nbinno.com]
- 3. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ETHYL PARA AMINO BENZOATE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 8. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]
- 9. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 12. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 13. This compound | 87-25-2 [chemicalbook.com]
- 14. caymanchem.com [caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Anthranilate
Welcome to the technical support center for the synthesis of ethyl anthranilate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust understanding that empowers you to refine your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: Several routes exist, but the most prevalent in a laboratory setting is the Fischer esterification of anthranilic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid or hydrochloric acid.[1][2] Other industrial methods include synthesis from o-toluidine or, more recently, from phthalic anhydride to avoid controlled chemical precursors, though these routes can be longer or more complex.[1] A novel metal-free multicomponent reaction has also been developed, offering a milder alternative.[3] This guide will focus on optimizing the classic Fischer esterification due to its widespread use.
Q2: Why is the Fischer esterification of anthranilic acid often challenging?
A2: The primary challenges stem from two key aspects of the starting material:
-
Equilibrium Nature: The Fischer esterification is a reversible reaction.[4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually ethanol) or by actively removing the water byproduct during the reaction.
-
Amphoteric Reactant: Anthranilic acid contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[5] The amino group can be protonated by the acid catalyst, potentially deactivating the ring or requiring additional catalyst. This amphoteric nature also complicates the workup and purification steps.
Q3: What kind of yields can I realistically expect?
A3: With a standard, unoptimized protocol, yields can be modest, often in the 60-75% range. However, by implementing the optimization strategies discussed in this guide, such as efficient water removal and careful workup procedures, yields exceeding 90% are achievable. A reported synthesis using phthalic anhydride as a starting material achieved a total yield of 72.4%.[1]
Q4: My final product is a dark brown or reddish color. Is this normal?
A4: While a slight yellow tint is common for this compound, a dark brown or red color indicates the presence of impurities, which is a frequent issue.[6][7] This is almost always due to the oxidation of the aniline (amino) group on the aromatic ring.[8] Anilines are notoriously susceptible to air oxidation, which can be accelerated by heat and residual acid, forming highly colored polymeric byproducts.
Troubleshooting Guide: From Low Yields to Pure Product
This guide addresses specific problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Probable Cause A: Incomplete Reaction (Equilibrium Not Shifted)
-
Scientific Explanation: The reaction between anthranilic acid and ethanol to form this compound and water is reversible. If water is not removed from the reaction mixture, the reverse reaction (hydrolysis of the ester) will occur, limiting the final yield.
-
Solution:
-
Use Excess Ethanol: Employ a significant molar excess of ethanol (5-10 equivalents or more). This shifts the equilibrium towards the products according to Le Châtelier's principle. Ethanol can often be used as the solvent itself.
-
Remove Water: For larger-scale reactions, the most effective method is azeotropic removal of water. Conduct the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, and use a Dean-Stark apparatus to continuously remove water as it forms.[4]
-
Probable Cause B: Ineffective Catalysis
-
Scientific Explanation: The acid catalyst (e.g., concentrated H₂SO₄) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. If the catalyst is insufficient or inactive (e.g., has absorbed atmospheric moisture), the reaction rate will be impractically slow.[9]
-
Solution:
-
Ensure Anhydrous Conditions: Use fresh, concentrated sulfuric acid (98%) or another suitable anhydrous acid catalyst.
-
Optimize Catalyst Loading: The catalyst is typically used in amounts of 3-5 mol% relative to the limiting reagent (anthranilic acid). For anthranilic acid, slightly higher loadings (up to 10 mol%) may be necessary to ensure enough free acid is available after initial protonation of the basic amino group.
-
Probable Cause C: Losses During Workup and Purification
-
Scientific Explanation: Significant product loss can occur during the neutralization and extraction steps. Because the unreacted starting material (anthranilic acid) and the product (this compound) both contain an amino group, they can be protonated and become water-soluble in acidic conditions. Conversely, unreacted anthranilic acid will be deprotonated and become water-soluble in basic conditions.
-
Solution:
-
Careful Neutralization: After the reaction, cool the mixture and slowly neutralize the acid catalyst with a weak base like sodium bicarbonate (NaHCO₃) solution. Add the base carefully until the pH of the aqueous layer is ~7-8. This deprotonates the ammonium salt of the ester product, making it soluble in the organic extraction solvent, while converting the unreacted carboxylic acid into its water-soluble sodium salt.
-
Efficient Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.
-
Problem 2: Product is Darkly Colored and/or Oily
Probable Cause: Oxidation of the Amino Group
-
Scientific Explanation: The electron-rich amino group of anthranilic acid and its ester is highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures used for reflux and distillation. This process forms highly colored, often polymeric, impurities that are difficult to remove.[8]
-
Solution:
-
Inert Atmosphere: When possible, run the reaction and distillation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Activated Charcoal Treatment: Before final distillation, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite.[8][10] The charcoal will adsorb many of the colored impurities.
-
Vacuum Distillation: Purify the final product by vacuum distillation. The lower boiling point under reduced pressure minimizes thermal stress on the molecule, reducing the rate of decomposition and oxidation.
-
Visualizing the Process
To better understand the key processes, refer to the following diagrams.
Fischer Esterification Reaction Mechanism
Caption: Mechanism of acid-catalyzed Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
High-Yield Experimental Protocol
This protocol for the Fischer esterification of anthranilic acid is optimized for high yield and purity.
Materials & Reagents:
-
Anthranilic Acid (13.7 g, 0.1 mol)
-
Anhydrous Ethanol (100 mL, ~1.7 mol)
-
Concentrated Sulfuric Acid (98%, 1.0 mL, ~0.018 mol)
-
Toluene (100 mL, for azeotropic distillation)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Charcoal
Equipment:
-
500 mL Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To the 500 mL round-bottom flask, add anthranilic acid (13.7 g), ethanol (100 mL), and toluene (100 mL). Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a gentle reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). The theoretical amount of water is 1.8 mL.
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol and toluene using a rotary evaporator.
-
Neutralization: Transfer the remaining residue to a separatory funnel using ethyl acetate (100 mL). Slowly add saturated sodium bicarbonate solution in small portions, shaking gently after each addition and venting frequently to release CO₂ gas. Continue until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (50 mL each). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Decolorization: Filter off the drying agent. To the filtrate, add a small scoop of activated charcoal, stir for 20 minutes, and then filter through a Celite pad to remove the charcoal.
-
Final Purification: Concentrate the clear, pale-yellow solution on a rotary evaporator to remove the ethyl acetate. Purify the resulting crude oil by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.[6]
Data Summary
For reference, the choice of acid catalyst can significantly impact reaction efficiency. While strong mineral acids are common, solid acid catalysts are being explored for easier separation and recycling.[11]
Table 1: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| H₂SO₄ | Homogeneous | Inexpensive, highly effective | Difficult to remove, corrosive, causes charring |
| HCl | Homogeneous | Effective, can be used as gas | Volatile, corrosive, requires special handling |
| p-TsOH | Homogeneous | Solid, easier to handle | More expensive than H₂SO₄ |
| Amberlyst-15 | Heterogeneous | Easily filtered out, reusable | Lower activity, may require higher temps/longer times[11] |
| Nafion-H | Heterogeneous | High activity for a solid acid | Very expensive[11] |
References
- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One moment, please... [operachem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
Purification of Ethyl anthranilate by distillation
Answering the urgent need for practical, reliable guidance in the purification of key pharmaceutical and fragrance intermediates, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Ethyl Anthranilate. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing on the underlying principles and offering robust troubleshooting solutions for common issues encountered during distillation.
Our approach is grounded in scientific integrity, ensuring that every recommendation is supported by authoritative data and field-tested experience. This guide is designed to be a self-validating system, empowering you to not only execute the purification process but also to understand, diagnose, and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (ethyl 2-aminobenzoate) is an ester of anthranilic acid and ethanol.[1] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, grape-like odor.[2][3] In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] For fragrance and flavor applications, its olfactory profile is paramount.[6] High purity is critical because impurities can lead to undesirable side reactions in subsequent synthetic steps, introduce toxicological risks, or cause off-odors and flavors in final products.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
This compound has a high boiling point at atmospheric pressure, typically cited between 260-267 °C.[2][7] At such high temperatures, the compound is susceptible to thermal degradation, which can result in discoloration (darkening) and the formation of impurities. Heating to decomposition can also generate toxic nitrogen oxide (NOx) fumes.[5][7] Vacuum distillation significantly lowers the boiling point, allowing the compound to vaporize at a much lower, safer temperature, thereby minimizing the risk of decomposition and ensuring a purer final product.
Q3: What are the common impurities in crude this compound?
Impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Residual anthranilic acid and ethanol from the common esterification synthesis.[8]
-
Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used during esterification.
-
Water: Formed during the esterification reaction or introduced during workup.
-
Side-Products: Compounds formed from side reactions during synthesis.
-
Related Esters: Such as mthis compound, if methanol was present as an impurity in the ethanol starting material.[9]
Q4: Should I use simple or fractional distillation?
The choice depends on the boiling points of the impurities you need to remove.
-
Simple Distillation: This method is effective when separating this compound from impurities with vastly different boiling points. It is ideal for removing non-volatile substances (like residual salts or anthranilic acid) or highly volatile solvents (like residual ethanol).[10][11]
-
Fractional Distillation: This technique is necessary when separating compounds with close boiling points.[12][13] If your crude material is suspected to contain other esters or aromatic compounds with similar volatility, a fractionating column is required to achieve high purity.[14]
Physicochemical Data for this compound
A thorough understanding of the physical properties of this compound is essential for a successful distillation.
| Property | Value | Source(s) |
| CAS Number | 87-25-2 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [2][15] |
| Appearance | Colorless to pale yellow liquid | [1][16] |
| Odor | Sweet, fruity, grape-like | [2][3] |
| Melting Point | 13 - 15 °C (55 - 59 °F) | [16][17][18] |
| Boiling Point (atm) | ~260 - 267 °C | [2][7] |
| Flash Point | > 110 °C (> 230 °F) | [6][16][19] |
| Specific Gravity | ~1.117 @ 25 °C | [6][17] |
| Solubility | Insoluble in water; soluble in ethanol, ether | [1][5][7] |
Boiling Point at Reduced Pressures
The relationship between pressure and boiling point is critical for setting up the vacuum distillation.
| Pressure (mmHg / Torr) | Pressure (hPa / mbar) | Boiling Point (°C) | Source(s) |
| 3 - 5 | 4 - 6.7 | 113 - 122 | [9] |
| 9 | 12 | 129 - 130 | [16][17] |
| 12 | 16 | 129 - 130 | [18][20] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a detailed, step-by-step methodology for purification.
Pre-Distillation (Neutralization and Drying)
-
Neutralization: If the crude product is from an acid-catalyzed esterification, it must be neutralized first. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Causality: Residual acid catalyst can promote decomposition (charring) of the ester at distillation temperatures.
-
-
Drying: Dry the neutralized organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the bulk of the organic solvent using a rotary evaporator. It is crucial to remove as much low-boiling solvent as possible to prevent pressure fluctuations during the subsequent vacuum distillation.
Distillation Workflow Diagram
References
- 1. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 87-25-2 [thegoodscentscompany.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 9. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 10. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 11. What are the differences between simple and fractional distillation? | AAT Bioquest [aatbio.com]
- 12. lunatechequipment.com [lunatechequipment.com]
- 13. chemnotcheem.com [chemnotcheem.com]
- 14. scribd.com [scribd.com]
- 15. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. This compound | CAS#:87-25-2 | Chemsrc [chemsrc.com]
- 18. vimalchemicals.in [vimalchemicals.in]
- 19. vigon.com [vigon.com]
- 20. 87-25-2 CAS | this compound | Esters | Article No. 3719A [lobachemie.com]
Technical Support Center: Esterification of Anthranilic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the esterification of anthranilic acid, providing concise answers to frequently encountered issues.
Q1: Why is my reaction mixture or final product discolored (yellow, brown, or even red)?
A: Discoloration during the esterification of anthranilic acid is a common observation and is typically attributed to oxidation of the amine group.[1][2] Even trace amounts of oxidized byproducts can impart significant color to the sample.[2] This can be exacerbated by the presence of impurities in the starting materials or prolonged exposure to heat and air.
To mitigate this, consider the following:
-
Use high-purity starting materials: Ensure your anthranilic acid and alcohol are free from oxidizing impurities.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: Discolored products can often be purified by recrystallization, sometimes with the aid of activated charcoal to adsorb the colored impurities.[1][3]
Q2: What are the most common side reactions to be aware of during the esterification of anthranilic acid?
A: The primary side reactions of concern are:
-
Dimerization and Polyamide Formation: The amino group of one anthranilic acid molecule can react with the carboxylic acid group of another, leading to the formation of dimers and polyamides.[4] This is particularly prevalent at higher temperatures.
-
Decarboxylation: Anthranilic acid can undergo decarboxylation to form aniline, especially when heated above its melting point or in boiling water.[5][6][7]
-
Catalyst-Induced Side Reactions: The choice of catalyst can also introduce side reactions. For instance, sulfuric acid can lead to the formation of dialkyl ethers from the alcohol, while hydrogen chloride can react with the alcohol to form alkyl chlorides.[4][8]
Q3: Can I use a basic catalyst for the esterification of anthranilic acid?
A: While acid catalysis is more common for Fischer esterification, basic catalysts can be employed, particularly in transesterification reactions. However, the use of strong bases like sodium methylate can promote the formation of dianthranilide and other condensation byproducts.[4][8] Potassium carbonate has been reported as a more suitable basic catalyst for the transesterification of anthranilic acid esters, leading to higher yields and fewer condensation products.[4][8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the esterification of anthranilic acid.
Issue 1: Low Yield of the Desired Ester
A low yield of the target ester is a frequent challenge. The following flowchart can help you troubleshoot the potential causes:
Caption: Troubleshooting workflow for low ester yield.
Issue 2: Presence of Significant Impurities in the Final Product
The table below outlines common impurities, their likely causes, and suggested preventative and purification measures.
| Impurity | Likely Cause(s) | Prevention Strategies | Purification Methods |
| Unreacted Anthranilic Acid | Incomplete reaction; equilibrium not driven to completion. | Use a large excess of the alcohol; remove water as it forms (e.g., Dean-Stark trap); increase reaction time.[9][10] | Column chromatography; recrystallization. |
| Dianthranilide/Polyamides | High reaction temperatures promoting intermolecular amide bond formation.[4] | Maintain lower reaction temperatures; consider using a milder catalyst. | Column chromatography; recrystallization from a suitable solvent. |
| Aniline | Decarboxylation of anthranilic acid at elevated temperatures.[5][11] | Avoid excessive heating; perform the reaction at the lowest effective temperature. | Distillation (if boiling points differ significantly); column chromatography. |
| Dialkyl Ether/Alkyl Halide | Side reactions of the alcohol with the acid catalyst (e.g., H₂SO₄, HCl).[4][8] | Use an alternative catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst.[12] | Distillation; column chromatography. |
| Colored Impurities | Oxidation of the amino group.[1] | Conduct the reaction under an inert atmosphere; use purified reagents. | Recrystallization with activated charcoal; column chromatography.[3][13] |
Section 3: Mechanistic Insights into Key Side Reactions
A deeper understanding of the mechanisms of side reactions is crucial for their prevention.
Dimerization via Amide Formation
Under acidic conditions, the carboxylic acid group of one anthranilic acid molecule can be protonated, making it more electrophilic. The nucleophilic amino group of a second molecule can then attack, leading to the formation of an amide bond and the elimination of water. This process can continue, resulting in the formation of polyamides.
Caption: Mechanism of dimerization of anthranilic acid.
Decarboxylation to Aniline
The decarboxylation of anthranilic acid can be catalyzed by acid and is favored by heat.[5][6][14] The proposed mechanism involves the protonation of the aromatic ring, which facilitates the elimination of carbon dioxide.
Section 4: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the Fischer esterification of anthranilic acid, designed to minimize side reactions.
Objective: To synthesize methyl anthranilate from anthranilic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Anthranilic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add anthranilic acid (e.g., 10 g).
-
Add a large excess of anhydrous methanol (e.g., 100 mL). Methanol acts as both the reactant and the solvent, helping to shift the equilibrium towards the product.[9][15]
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 3 mL) dropwise with continuous stirring. This exothermic addition should be done carefully to control the temperature.
-
-
Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux using a heating mantle and stir for a recommended time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the residue, add ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL).
-
Carefully transfer the mixture to a separatory funnel.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer.
-
Wash the organic layer with brine (e.g., 2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude mthis compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Section 5: References
-
THE DECARBOXYLATION OF ANTHRANILIC ACID - Canadian Science Publishing. --INVALID-LINK--
-
THE DECARBOXYLATION OF ANTHRANILIC ACID - Canadian Science Publishing. --INVALID-LINK--
-
THE DECARBOXYLATION OF ANTHRANILIC ACID - Semantic Scholar. --INVALID-LINK--
-
Process for preparing anthranilic acid esters - Google Patents. --INVALID-LINK--
-
THE DECARBOXYLATION OF ANTHRANILIC ACID. --INVALID-LINK--
-
Process for the production of anthranilic acid esters - Google Patents. --INVALID-LINK--
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. --INVALID-LINK--
-
Purifying anthranilic acid - Sciencemadness Discussion Board. --INVALID-LINK--
-
NMR inactive contaminate in Fischer esterification to form mthis compound - Reddit. --INVALID-LINK--
-
Method for recycling anthranilic acid from mthis compound wastewater - Google Patents. --INVALID-LINK--
-
Anthranilic acid, 5-iodo - Organic Syntheses Procedure. --INVALID-LINK--
-
Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents. --INVALID-LINK--
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. --INVALID-LINK--
-
Synthesis of new anthranilic acid dimer derivatives and their evaluation on CCK receptors. --INVALID-LINK--
-
Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. --INVALID-LINK--
-
Fischer Esterification-Typical Procedures - OperaChem. --INVALID-LINK--
-
Synthesis of anthranilic acid - Chemistry Stack Exchange. --INVALID-LINK--
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. --INVALID-LINK--
-
Fischer Esterification - Chemistry Steps. --INVALID-LINK--
-
Laboratory Method for the Synthesis of Anthranilic Acid I Organic Chemistry Practicals. --INVALID-LINK--
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. --INVALID-LINK--
-
Fischer esterification reaction - BYJU'S. --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--
-
A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - MDPI. --INVALID-LINK--
-
A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - ResearchGate. --INVALID-LINK--
-
A Novel Synthetic Strategy for Preparing Polyamide 6 (PA6)-Based Polymer with Transesterification - Semantic Scholar. --INVALID-LINK--
References
- 1. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. CN104016871A - Method for recycling anthranilic acid from mthis compound wastewater - Google Patents [patents.google.com]
- 4. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 8. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Overcoming challenges in the synthesis of N-substituted anthranilates
Welcome to the technical support center for the synthesis of N-substituted anthranilates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial intermediates. N-substituted anthranilates are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds, including quinazolinones, acridones, and various anti-inflammatory drugs.[1][2][3][4]
The methodologies for creating the C-N bond in these structures, primarily through Buchwald-Hartwig amination, Ullmann condensation, and reductive amination, are powerful but not without their complexities.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of N-substituted anthranilates.
Q1: What are the most common methods for synthesizing N-substituted anthranilates?
A1: The three most prevalent methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This is a highly versatile and widely used method.[5]
-
Ullmann Condensation: A copper-catalyzed reaction, which is an older method but still valuable, particularly for certain substrates. It often requires higher reaction temperatures than the Buchwald-Hartwig reaction.[6]
-
Reductive Amination: This method is used for synthesizing N-alkyl anthranilates and involves the reaction of an anthranilate with an aldehyde or ketone to form an imine, which is then reduced in situ.[7][8]
Q2: My Buchwald-Hartwig amination is giving low yields. What are the first things I should check?
A2: Low yields in Buchwald-Hartwig aminations can often be attributed to a few key factors. Start by assessing the quality of your reagents and solvent. Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst. The choice of ligand, base, and catalyst precursor is also critical and highly substrate-dependent.[9] A screening of these components is often a necessary first step in optimizing the reaction.
Q3: I'm observing significant side product formation in my Ullmann condensation. What are the likely culprits?
A3: Side product formation in Ullmann condensations is common, especially at the high temperatures often required.[6] Homocoupling of the aryl halide to form a biaryl compound is a frequent side reaction.[10] The choice of solvent and base can also influence the reaction pathway. Using a ligand, such as a diamine or N,N-dimethylglycine, can often improve selectivity and allow for lower reaction temperatures.[11][12]
Q4: In my reductive amination to produce an N-alkyl anthranilate, I'm seeing the reduction of my starting aldehyde/ketone. How can I prevent this?
A4: The key to a successful reductive amination is the selective reduction of the imine intermediate over the carbonyl starting material.[7][13] This is best achieved by using a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones compared to stronger reducing agents like sodium borohydride (NaBH₄).[8][14]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methods in a question-and-answer format.
Guide 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, but its success hinges on the careful interplay of several components.
Problem 1: Low or No Conversion of Starting Materials
-
Question: I am not seeing any product formation in my Buchwald-Hartwig reaction. What could be the issue?
-
Answer & Troubleshooting Steps:
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. For sterically hindered substrates, bulky biarylphosphine ligands like XPhos or RuPhos are often necessary.[15][16] Consider screening a panel of ligands to find the optimal one for your specific substrates.
-
Inappropriate Base: The base plays a critical role in the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[15] For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[9] For aryl chlorides, a more electron-rich and bulky ligand is often required to facilitate the oxidative addition step.[5]
-
Use of a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[9][16]
-
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Diarylation)
-
Question: My reaction is producing the desired N-substituted anthranilate, but I'm also seeing significant amounts of the dehalogenated arene and/or diarylated amine. How can I suppress these side reactions?
-
Answer & Troubleshooting Steps:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur via β-hydride elimination from a palladium amide intermediate.[17] This is more common with primary aliphatic amines.[17] Lowering the reaction temperature or using a more sterically hindered ligand can sometimes mitigate this.
-
Diarylation: The formation of a diarylamine can be a problem when using ammonia or primary amines.[18][19] A newly developed ligand, KPhos, has been shown to suppress the formation of diarylamine side products in aminations with aqueous ammonia.[18][19][20] Adjusting the stoichiometry of the amine nucleophile can also influence the selectivity.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), the phosphine ligand (0.02 mmol), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed, anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Guide 2: Ullmann Condensation
While often requiring more forcing conditions than palladium-catalyzed methods, the Ullmann condensation remains a valuable tool.
Problem 1: Reaction is Sluggish or Does Not Proceed
-
Question: My Ullmann condensation is not reaching completion, even after prolonged heating. What can I do?
-
Answer & Troubleshooting Steps:
-
Insufficient Temperature: Traditional Ullmann reactions often require temperatures above 200 °C.[6] Ensure your reaction is reaching the necessary temperature.
-
Inertness of Aryl Halide: Aryl halides with electron-withdrawing groups are more reactive in Ullmann condensations.[6] If your substrate is electron-rich, it may require higher temperatures or a more active catalyst system.
-
Copper Source: The form of copper used can impact reactivity. While "activated" copper powder is traditionally used, soluble copper(I) salts like CuI are often more effective in modern protocols.[6]
-
Ligand Assistance: The addition of a ligand can significantly accelerate the reaction and allow for milder conditions. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline).[12]
-
Problem 2: Difficulty in Product Purification
-
Question: The crude product from my Ullmann reaction is a complex mixture that is difficult to purify. How can I improve this?
-
Answer & Troubleshooting Steps:
-
Removal of Copper: The copper catalyst and its salts can complicate purification. After the reaction, an acidic workup (e.g., with dilute HCl or NH₄Cl solution) can help to dissolve the copper species.
-
Filtration: Filtering the reaction mixture through a pad of Celite can remove insoluble copper species before workup.
-
Solvent Choice: High-boiling polar solvents like DMF or NMP are common but can be difficult to remove.[6] If possible, explore if the reaction can be run in a lower-boiling solvent with the aid of a suitable ligand.
-
Guide 3: Reductive Amination
This method is the go-to for N-alkylation and is generally high-yielding, but selectivity can be an issue.
Problem 1: Over-alkylation of the Amine
-
Question: I am trying to synthesize a secondary amine via reductive amination, but I am getting a significant amount of the tertiary amine. How can I improve selectivity?
-
Answer & Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound to favor mono-alkylation.
-
Controlled Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl compound. This helps to ensure that the imine is reduced as it is formed, minimizing the chance for the newly formed secondary amine to react with another molecule of the carbonyl compound.
-
One-Pot vs. Two-Step: While one-pot reductive aminations are convenient, for particularly challenging cases, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can offer better control.[8][21]
-
Problem 2: Aldol Condensation as a Side Reaction
-
Question: My aldehyde is undergoing a self-condensation (aldol) reaction under the reductive amination conditions. How can I avoid this?
-
Answer & Troubleshooting Steps:
-
pH Control: Aldol reactions are often base-catalyzed. The addition of a mild acid, such as acetic acid, can help to suppress this side reaction by keeping the reaction medium neutral or slightly acidic.[21]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is stable in mildly acidic conditions, making it a good choice when pH control is necessary.[13][14]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Common Solvents | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective for imines over carbonyls.[8][14] | Water-sensitive.[14] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Stable in mildly acidic conditions.[13][14] | Releases toxic HCN upon acidic workup.[13] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Inexpensive and readily available. | Can reduce aldehydes and ketones.[7][14] |
Diagram: Decision Tree for Selecting a Reductive Amination Protocol
Caption: Protocol selection for reductive amination.
Part 3: Purification and Characterization
Q: What are the best practices for purifying N-substituted anthranilates?
A: The purification strategy will depend on the physical properties of your product.
-
Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel stationary phase with a gradient of non-polar (e.g., hexanes) to polar (e.g., ethyl acetate) solvent is typically effective.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The amino and ester functionalities of N-substituted anthranilates allow for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified and the product re-extracted into an organic solvent.
References
- 1. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 17. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 19. escholarship.org [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Minimizing Impurities in the Synthesis of Ethyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for minimizing impurities during synthesis and purification. Our goal is to equip you with the technical insights and practical methodologies needed to achieve high-purity this compound consistently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis of this compound, particularly via the Fischer-Speier esterification method.
Q1: What are the primary impurities I should expect when synthesizing this compound via Fischer Esterification?
When synthesizing this compound from anthranilic acid and ethanol with an acid catalyst, several key impurities can arise. Understanding their origin is the first step toward mitigation.
-
Unreacted Anthranilic Acid: The Fischer esterification is a reversible equilibrium reaction.[1][2] If the reaction does not proceed to completion, a significant amount of the starting anthranilic acid will remain in the crude product.
-
Water: As a byproduct of the esterification reaction, water can shift the equilibrium back towards the reactants, limiting the yield and purity of the final product.[1][3]
-
Catalyst-Derived Byproducts: The choice of acid catalyst can introduce specific impurities.
-
Oxidation Products: The amine group on anthranilic acid is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as brown or reddish-brown residues.[6]
-
Dianthranilide: This is a self-condensation product that can form, particularly if the reaction conditions are too harsh or if basic catalysts are used in alternative synthesis routes like transesterification.[4]
Table 1: Common Impurities in this compound Synthesis and Mitigation Strategies
| Impurity | Origin | Mitigation Strategy |
| Unreacted Anthranilic Acid | Incomplete reaction (Equilibrium)[1][2] | Use a large excess of ethanol; remove water as it forms. |
| Diethyl Ether | Dehydration of ethanol by H₂SO₄ catalyst[4][5] | Use an alternative catalyst (e.g., p-TsOH, solid acid catalyst); maintain careful temperature control. |
| Ethyl Chloride | Reaction of ethanol with HCl catalyst[4][5] | Avoid using hydrochloric acid as a catalyst if this byproduct is a concern. |
| Oxidation Products | Oxidation of the aromatic amine[6] | Use high-purity starting materials; conduct the reaction under an inert atmosphere (N₂ or Ar); store the product away from light and air.[7][8] |
| Dianthranilide | Self-condensation of the ester/acid[4] | Avoid excessively high temperatures; this is more common in base-catalyzed transesterification. |
Q2: My final product has a distinct yellow or brown color. What causes this discoloration and how can I prevent it?
Discoloration is a frequent issue and almost always points to the oxidation of the amine functionality on the anthranilate molecule.[6] Basic solutions of anthranilic acid are particularly prone to turning dark due to oxidation.[6]
Causes:
-
Impure Starting Material: Using low-quality anthranilic acid that already contains colored oxidation products will carry these impurities into your final product.
-
Exposure to Air (Oxygen): Performing the reaction or work-up in an open atmosphere allows for the oxidation of the amine group, especially at elevated temperatures during reflux or distillation.
-
Improper Storage: Both the starting material and the final product can discolor over time if exposed to air and light.[7][8]
Preventative Measures:
-
Purify the Starting Material: If your anthranilic acid is off-color (e.g., tan or brown), consider recrystallizing it from water or ethanol, potentially with activated charcoal, to obtain a purer, paler starting material.[6]
-
Use an Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Control Work-up Conditions: Minimize the time the product spends in basic solutions during the work-up phase.
-
Proper Storage: Store both anthranilic acid and the purified this compound in tightly sealed, amber glass containers under an inert atmosphere and, if possible, refrigerated to slow degradation.[7]
Q3: What is the mechanistic role of the acid catalyst, and how does it lead to byproducts like diethyl ether?
In Fischer esterification, the acid catalyst plays a crucial role in activating the carboxylic acid, but its reactivity can also lead to undesirable side reactions.
Catalytic Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of anthranilic acid by the catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][2][9] The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester.[10]
Caption: Fischer Esterification mechanism workflow.
Byproduct Formation (Diethyl Ether): Strong, dehydrating acids like sulfuric acid can also catalyze the self-condensation of ethanol. At temperatures typically used for esterification, two molecules of ethanol can be dehydrated to form diethyl ether and water.
2 CH₃CH₂OH --(H₂SO₄, Heat)--> CH₃CH₂-O-CH₂CH₃ + H₂O
This side reaction not only consumes the alcohol reactant but also introduces a volatile impurity that can be challenging to separate from the desired product due to its low boiling point.
Q4: How can I effectively drive the esterification reaction to completion to maximize yield and minimize unreacted starting material?
To overcome the equilibrium limitation of the Fischer esterification, you must apply Le Châtelier's principle.[9][10] This can be achieved in two primary ways:
-
Use a Large Excess of Reactant: The most common and straightforward method is to use a large excess of the alcohol (ethanol). By increasing the concentration of one reactant, the equilibrium shifts to the right, favoring the formation of the ester product. A 5- to 10-fold molar excess of ethanol is often recommended for laboratory-scale preparations.[1]
-
Remove a Product as It Forms: The continuous removal of water, the reaction's byproduct, will also drive the equilibrium toward the product side.[2][9] This is most effectively accomplished using a Dean-Stark apparatus . The apparatus collects the water-ethanol azeotrope that boils off from the reaction. Upon condensation, the denser water separates and is trapped, while the lighter ethanol overflows and returns to the reaction flask.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem: Low Yield and/or Significant Unreacted Starting Material
-
Symptom: The amount of isolated this compound is well below the theoretical maximum, and analytical tests (HPLC, TLC, NMR) confirm the presence of a large amount of anthranilic acid.
-
Diagnostic Workflow:
Caption: Decision workflow for troubleshooting low product yield.
Section 3: Protocols and Methodologies
Protocol 3.1: Optimized Fischer Esterification of Anthranilic Acid
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Anthranilic Acid (13.7 g, 0.1 mol)
-
Absolute Ethanol (115 mL, ~2.0 mol, 20 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) (2.0 mL, ~0.037 mol)
-
Boiling chips
-
Reaction flask, condenser, and Dean-Stark trap (optional, but recommended)
Procedure:
-
Setup: Assemble a reflux apparatus. If using a Dean-Stark trap, fill the sidearm with ethanol.
-
Reactant Loading: To the reaction flask, add anthranilic acid and absolute ethanol. Stir to dissolve.
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add the concentrated sulfuric acid while stirring. An exothermic reaction will occur.
-
Reflux: Add boiling chips and heat the mixture to a gentle reflux. If using a Dean-Stark trap, monitor water collection. Continue refluxing for 4-6 hours. The reaction can be monitored by TLC or HPLC.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 3.2: Standard Work-up and Purification
Materials:
-
Crude reaction mixture from Protocol 3.1
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing ice and saturated NaHCO₃ solution. Stir until effervescence ceases. This step neutralizes the acid catalyst and deprotonates any unreacted anthranilic acid, making it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with brine to remove residual salts and water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Evaporation: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (Boiling Point: ~113-122 °C at 3-5 mmHg[5]).
Protocol 3.3: HPLC Method for Purity Analysis
This method can be used to assess the purity of the final product and quantify impurities like residual anthranilic acid.
Table 2: Recommended HPLC Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Microbondapak C18)[11] |
| Mobile Phase | Isocratic mixture of Methanol and pH 3 Phosphate Buffer (e.g., 35:65 v/v)[11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm[12] |
| Injection Volume | 10 µL |
| Internal Standard | Benzoic acid (optional, for quantitative analysis)[11] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. monash.edu [monash.edu]
- 4. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 5. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. onesearch.uark.edu [onesearch.uark.edu]
- 12. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Anthranilate Solution Stability
Welcome to the technical support center for ethyl anthranilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, we address common stability issues through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments with this compound solutions. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: Your this compound solution has developed a yellow or brownish tint.
Potential Causes:
-
Oxidation: The primary cause of discoloration is the oxidation of the amine group on the this compound molecule. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Photodegradation: this compound can absorb UV light, leading to photochemical reactions that produce colored byproducts.[1][2] The aromatic ring and the amino group are susceptible to photo-oxidation.
-
Incompatible Solvent: Certain solvents can promote degradation, especially if they contain impurities like peroxides (commonly found in aged ethers) or are not of a suitable purity grade.
Troubleshooting Protocol:
-
Protect from Light and Air:
-
Solvent Purity Check:
-
Use high-purity, spectroscopy-grade or HPLC-grade solvents.
-
If using ethers (e.g., THF, diethyl ether), test for the presence of peroxides using peroxide test strips, especially if the solvent container has been open for a while. If peroxides are present, purify the solvent or use a fresh bottle.
-
-
Consider Antioxidants:
-
For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant (e.g., BHT - butylated hydroxytoluene) can help mitigate oxidation. This should be validated for your specific application.
-
Issue 2: You observe precipitation or cloudiness in your aqueous this compound solution.
Potential Causes:
-
Low Aqueous Solubility: this compound has limited solubility in water.[1][2] Changes in temperature or pH can cause it to precipitate out of a near-saturated solution.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to form anthranilic acid and ethanol.[1][5] Anthranilic acid has different solubility characteristics and may precipitate.
-
Salting Out: The addition of salts to the solution can decrease the solubility of this compound, causing it to precipitate.
Troubleshooting Protocol:
-
pH Adjustment and Monitoring:
-
Maintain the pH of your aqueous solution within a stable range. For many applications, a slightly acidic to neutral pH is preferable to minimize base-catalyzed hydrolysis.
-
Be aware that the pKa of the conjugate acid of this compound is approximately 2.18.[1]
-
-
Solvent System Modification:
-
If working with aqueous solutions, consider adding a co-solvent such as ethanol or propylene glycol to increase the solubility of this compound.[7]
-
Prepare a more concentrated stock solution in a suitable organic solvent (e.g., ethanol, methanol) and dilute it into the aqueous buffer immediately before use.
-
-
Temperature Control:
-
Be mindful of temperature fluctuations. If you are preparing a saturated or near-saturated solution at an elevated temperature, it may precipitate upon cooling to room temperature.
-
Issue 3: Your analytical results show a decrease in this compound concentration over time.
Potential Causes:
-
Hydrolysis: As mentioned, the ester linkage can be cleaved by hydrolysis, leading to a loss of the parent compound. The rate of hydrolysis is dependent on pH and temperature.
-
Photodegradation: Exposure to ambient or UV light can lead to the breakdown of the molecule, reducing its concentration.
-
Adsorption: this compound can adsorb to the surfaces of certain container materials, particularly some plastics.
Troubleshooting Protocol:
-
Control pH and Temperature:
-
For aqueous solutions, buffer the system to a pH where the hydrolysis rate is minimized (typically near neutral, but this should be determined empirically for your specific conditions).
-
Store solutions at recommended temperatures, often refrigerated (2-8 °C), to slow down degradation kinetics.[8] Always allow the solution to come to room temperature before use to ensure homogeneity.
-
-
Implement Light Protection:
-
Work in a well-lit lab, but avoid direct sunlight.
-
Use amber volumetric flasks and vials for sample and standard preparation.
-
-
Container Material Selection:
-
Preferably use glass containers for storing this compound solutions.
-
If plasticware must be used, polypropylene or PTFE are generally more inert than polystyrene. Conduct a preliminary study to check for adsorption to your chosen container material if high accuracy is required.
-
Workflow for Investigating Concentration Loss
Caption: Troubleshooting workflow for decreased this compound concentration.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For a stock solution, especially in an organic solvent, it is recommended to store it in a tightly sealed amber glass container at room temperature, protected from light and heat.[3] For aqueous solutions, refrigeration (2-8 °C) is often recommended to slow potential hydrolysis, but you must ensure the compound does not precipitate at the lower temperature. Always purge the headspace with an inert gas for long-term storage.[5]
| Parameter | Recommendation | Rationale |
| Container | Amber Glass Vial/Bottle | Prevents photodegradation[3] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimizes oxidation[5] |
| Temperature | Room Temperature (Organic) or 2-8°C (Aqueous) | Balances stability and solubility |
| Seal | Tightly Closed | Prevents solvent evaporation and air exposure[3][6] |
Q2: Which solvents are most compatible with this compound?
A2: this compound is soluble in alcohol and propylene glycol.[7] It is generally compatible with common organic solvents like ethanol, methanol, acetonitrile, and dichloromethane. Its solubility in water is limited.[1][2] When preparing solutions, always use high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions.[1][5] The rate of hydrolysis is generally faster under basic conditions (saponification). While it is more stable around a neutral pH, the exact optimal pH for maximum stability may depend on the buffer components and temperature. It is advisable to perform a preliminary stability study at different pH values if the solution needs to be stored for an extended period.
Q4: What analytical techniques are suitable for quantifying this compound and its potential degradants?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[9][10] A reversed-phase C18 column is typically used.[10] UV absorbance can be monitored at wavelengths such as 220 nm, 250 nm, or 338 nm.[1][10] This method can also be used to separate and quantify potential degradation products like anthranilic acid. Gas Chromatography (GC) is also a viable technique, particularly for volatile samples.
Q5: Can this compound undergo photodegradation? What precautions should be taken?
A5: Yes, this compound can undergo photodegradation upon exposure to UV light.[11] The molecule contains chromophores that absorb in the UV region.[1] To prevent this, always handle and store solutions in amber or light-blocking containers and minimize exposure to direct sunlight or strong artificial light sources.[3][4] A safety assessment has indicated that this compound is not considered to be phototoxic or photoallergenic under normal use conditions.[2]
Primary Degradation Pathway: Hydrolysis
Caption: Hydrolysis of this compound into its primary degradants.
III. References
-
Natural Micron Pharm Tech. This compound. --INVALID-LINK--
-
PubChem. Ethyl 2-aminobenzoate | C9H11NO2. --INVALID-LINK--
-
Loba Chemie. This compound FOR SYNTHESIS MSDS. --INVALID-LINK--
-
ChemicalBook. This compound - Safety Data Sheet. --INVALID-LINK--
-
PerfumersWorld. Documents. --INVALID-LINK--
-
ShangHai QiGuang. preparation of ethyl anthranilate_industrial additives. --INVALID-LINK--
-
ResearchGate. Liquid Chromatographic Determination of Mthis compound in Artificially Flavored Nonalcoholic Beverages. --INVALID-LINK--
-
INCHEM. ANTHRANILATE DERIVATIVES. --INVALID-LINK--
-
ChemicalBook. This compound | 87-25-2. --INVALID-LINK--
-
PubMed. Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. --INVALID-LINK--
-
PubMed. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages. --INVALID-LINK--
-
ThaiJO. Establishment of Mthis compound Quantification by UV-Spectroscopy and Identification Using FTIR. --INVALID-LINK--
-
NIH. Degradation of Methyl 2-Aminobenzoate (Mthis compound) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. --INVALID-LINK--
-
ScienceDirect. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 87-25-2. --INVALID-LINK--
References
- 1. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound | 87-25-2 [chemicalbook.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatographic determination of mthis compound in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of Methyl 2-Aminobenzoate (Mthis compound) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ethyl Anthranilate Extraction from Natural Sources
Abstract: This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in the extraction of Ethyl anthranilate from natural sources. This compound is a key aroma compound found in various fruits and flowers, including grapes (Vitis labrusca), jasmine, and citrus fruits.[1][2] Its characteristic sweet, fruity, and grape-like scent makes it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries.[2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and optimize extraction efficiency, yield, and purity. It is structured to provide not just procedural steps, but the underlying scientific principles to empower users to make informed decisions in their experimental design.
Section 1: Troubleshooting Guide - Common Extraction Issues
This section addresses specific problems encountered during the extraction of this compound. Each issue is presented in a question-and-answer format, detailing probable causes and offering targeted solutions.
Q1: My this compound yield from grape pomace is consistently low when using steam distillation. What are the likely causes and how can I improve it?
A1: Low yields from steam distillation are a common challenge, often stemming from several factors related to both the raw material and the process parameters.[3][4]
-
Probable Cause 1: Inadequate Cell Wall Lysis. The volatile compounds, including this compound, are sequestered within the plant's cellular structure. If the plant material is not properly prepared, the steam cannot efficiently penetrate the tissue to liberate these compounds.
-
Expert Insight & Solution: The particle size of your source material is critical. For grape pomace, coarse chopping is often insufficient. We recommend cryogenic grinding or milling the pomace into a finer, more uniform powder. This significantly increases the surface area available for steam interaction, leading to more effective extraction. Ensure the material is not packed too tightly in the distillation flask, which can create channels for the steam to bypass the bulk of the material.
-
-
Probable Cause 2: Thermal Degradation. this compound, while relatively stable, can be susceptible to degradation or hydrolysis under prolonged exposure to high temperatures and acidic conditions inherent to some distillation processes.[5]
-
Expert Insight & Solution: Optimize the distillation time and temperature. Industrial steam distillation often suffers from long extraction times and high resource consumption.[3] Monitor the output of the condenser; once the rate of oil collection significantly decreases, continuing the process may only contribute to degradation and increased energy costs. Consider using vacuum steam distillation, which allows the process to run at a lower temperature, thereby preserving the integrity of thermolabile compounds.
-
-
Probable Cause 3: Incomplete Distillation. The distillation may be terminated prematurely, leaving a significant portion of the target compound in the biomass.
-
Expert Insight & Solution: Ensure your apparatus is properly sealed to prevent vapor loss.[6] The rate of steam generation should be steady and sufficient to carry over the volatile oils. A common mistake is using an insufficient volume of water in the boiling flask, causing the process to run dry.[6] We recommend the boiling flask be filled to between 1/2 and 2/3 of its capacity.
-
Q2: I'm using solvent extraction for delicate flowers like jasmine, but the final product is contaminated with non-aromatic compounds like waxes and pigments. How can I improve the purity?
A2: This is a classic challenge with solvent extraction, especially when targeting highly delicate floral essences. The solvent, if not chosen and managed correctly, will dissolve a wide range of compounds, not just the desired aromatics.[5]
-
Probable Cause 1: Inappropriate Solvent Polarity. The choice of solvent is paramount. A solvent that is too non-polar (like hexane) is excellent at dissolving oils but will also efficiently extract lipids, waxes, and pigments.[7]
-
Expert Insight & Solution: A two-step process is often required for obtaining a high-purity absolute from delicate flowers.[8]
-
Initial Extraction (Concrete): Use a non-polar solvent like n-hexane at a low temperature to extract the aromatic compounds along with waxes, creating a semi-solid mass called a "concrete."[7][8]
-
Ethanol Washing (Absolute): The concrete is then washed with a more polar solvent, typically ethanol. The aromatic compounds, including this compound, are soluble in ethanol, while the non-aromatic waxes and lipids are not. Chilling the ethanol solution causes the waxes to precipitate, after which they can be removed by filtration. Evaporation of the ethanol yields the final, highly concentrated "absolute."
-
-
-
Probable Cause 2: Extraction Temperature is Too High. Higher temperatures increase the solubility of many compounds, including the undesirable ones.
Q3: My Supercritical Fluid Extraction (SFE) process with CO₂ is inefficient for extracting this compound. What parameters should I optimize?
A3: Supercritical CO₂ (SC-CO₂) is a highly tunable solvent, but its efficiency depends on carefully optimized parameters. Because SC-CO₂ is non-polar, it can be challenging to extract moderately polar compounds like this compound without modification.
-
Probable Cause 1: Suboptimal Density (Pressure & Temperature). The solvating power of SC-CO₂ is directly related to its density, which is controlled by pressure and temperature.[11]
-
Expert Insight & Solution: The extraction of moderately polar compounds often requires higher CO₂ density. You should systematically vary the pressure and temperature. A good starting point for aroma compounds is a temperature between 40-60°C and pressures from 100 to 350 bar.[11][12] Remember that increasing pressure at a constant temperature increases density, while increasing temperature at a constant pressure decreases density. A response surface methodology (RSM) experiment can be invaluable for finding the true optimum.
-
-
Probable Cause 2: Lack of a Co-solvent. Pure SC-CO₂ is non-polar and may not be the most effective solvent for this compound on its own.
-
Expert Insight & Solution: Introduce a polar co-solvent (modifier) to the SC-CO₂ stream. Ethanol is an excellent choice as it is non-toxic and can significantly increase the polarity of the supercritical fluid, enhancing its ability to dissolve compounds like this compound.[13] Typically, co-solvent concentrations range from 2-10% (v/v). This modification can dramatically improve extraction yield and selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q: Which extraction method is best for this compound?
A: The "best" method depends on the natural source, the desired purity of the final product, and available resources. Modern techniques are often more efficient and environmentally friendly, though they can be more costly.[14][15]
| Method | Best For | Advantages | Disadvantages |
| Steam Distillation | Robust materials (e.g., grape pomace, herbs) | Low cost, simple setup, no organic solvent residue.[3] | Can cause thermal degradation of sensitive compounds, may result in lower yields.[3][5] |
| Solvent Extraction | Delicate flowers (jasmine, tuberose).[8] | High yield, suitable for heat-sensitive materials.[9] | Potential for solvent residue, co-extraction of impurities (waxes, pigments).[5] |
| Supercritical Fluid Extraction (SFE) | High-value products requiring high purity | Highly selective, solvent-free final product, low extraction temperatures preserve compounds.[8][12] | High initial equipment cost, may require co-solvents for moderately polar compounds.[15] |
| Headspace Solid-Phase Microextraction (HS-SPME) | Analytical/Quantitative purposes (not bulk extraction) | Fast, solvent-free, highly sensitive, requires minimal sample.[16] | Not suitable for preparative scale, susceptible to matrix effects and competitive adsorption.[17] |
Q: How do I select the appropriate solvent for conventional extraction?
A: The principle of "like dissolves like" is your primary guide. This compound (C₉H₁₁NO₂) is a moderately polar molecule due to the presence of the ester and amine functional groups.
-
For high yield including other non-polar compounds (creating a "concrete"): Start with a non-polar solvent like n-hexane.
-
For higher selectivity towards moderately polar compounds: A solvent of intermediate polarity, such as ethyl acetate, can be effective.
-
For purifying a concrete into an absolute: A polar solvent like ethanol is used to dissolve the aromatic compounds while leaving behind non-polar waxes.[10]
-
For hydroalcoholic extraction from materials like grape pomace: A mixture of ethanol and water (e.g., 50-70% ethanol) is often optimal, as it can efficiently extract a broad range of bioactive compounds.[18][19] Acidifying the solvent (e.g., with HCl) can further improve the extraction of phenolic compounds.[18]
Q: Can I use ultrasound or microwave assistance to improve my extraction?
A: Yes, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques used to intensify the extraction process. They work by using physical energy to disrupt the plant cell walls, which enhances solvent penetration and facilitates the release of intracellular compounds. This leads to shorter extraction times, reduced solvent consumption, and often higher yields compared to conventional methods.[19][20][21] UAE is particularly noted for being suitable for heat-sensitive compounds when the temperature is properly controlled.[19]
Section 3: Visualization & Workflow
A logical workflow is essential for systematically optimizing the extraction of this compound. The following diagram outlines a general approach from material selection to final analysis.
Caption: General workflow for optimizing this compound extraction.
Section 4: Standard Operating Protocol - Ultrasound-Assisted Solvent Extraction (UAE) from Grape Pomace
This protocol provides a validated starting point for extracting this compound and other phenolic compounds from grape pomace using UAE.
1. Materials and Equipment:
-
Dried grape pomace, ground to a fine powder (<0.5 mm).
-
Solvent: 60% Ethanol (v/v) in deionized water, acidified to pH 2.0 with HCl.[19]
-
Ultrasonic bath or probe sonicator with temperature control.
-
Centrifuge capable of 8000 rpm.
-
Rotary evaporator.
-
GC-MS for analysis.
2. Step-by-Step Procedure:
-
Sample Preparation: Weigh 1 gram of dried grape pomace powder into a 100 mL beaker or flask.
-
Solvent Addition: Add 50 mL of the pre-prepared acidified 60% ethanol solvent to the pomace. This corresponds to a 50:1 liquid-to-solid ratio.[19]
-
Ultrasonication: Place the beaker in the ultrasonic bath. Ensure the water level in the bath is adequate. Set the temperature to 60°C and the sonication amplitude to 100% (if using a probe).[19]
-
Extraction: Sonicate the mixture for a continuous 5-minute period.[19] The short duration is a key advantage of UAE.
-
Separation: Immediately after sonication, transfer the mixture to centrifuge tubes. Centrifuge at 8000 rpm for 15 minutes at 4°C to pellet the solid material.[19]
-
Collection: Carefully decant the supernatant (the liquid extract) into a clean round-bottom flask.
-
Solvent Removal: Concentrate the extract by removing the ethanol-water solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Analysis: Re-dissolve the final concentrated extract in a suitable solvent (e.g., methanol) for quantitative analysis of this compound using a validated GC-MS method.[22]
Self-Validation: To validate the protocol, run a parallel conventional extraction (shaking at the same temperature for 16 hours) and compare the yield and purity of this compound. The UAE method should demonstrate comparable or superior yield in a fraction of the time.[19]
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparison of different extraction methods for the determination of essential oils and related compounds from aromatic plants and optimization of solid-phase microextraction/gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Extraction Techniques of Aromatic Plants [iht.edu.in]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Extraction of essential oils from jasmine flower using solvent extraction method : A study on feed ratio effects - UMPSA-IR [umpir.ump.edu.my]
- 11. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thescipub.com [thescipub.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants | Agroindustrial Science [revistas.unitru.edu.pe]
- 16. researchgate.net [researchgate.net]
- 17. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
Validation & Comparative
A Guide to Structural Elucidation: Interpreting the ¹H NMR Spectrum of Ethyl Anthranilate and Its Analogs
In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl anthranilate, a key aromatic ester used in fragrances, flavors, and as a pharmaceutical precursor.
We will move beyond a simple peak assignment, delving into the causal electronic and structural factors that define the spectrum. Furthermore, this guide will employ a comparative approach, contrasting the spectrum of this compound with its close structural analogs—mthis compound and ethyl 4-aminobenzoate (Benzocaine)—to demonstrate how subtle molecular changes manifest as distinct and interpretable spectral differences.
The Signature Spectrum: A Deep Dive into this compound
This compound (ethyl 2-aminobenzoate) presents a unique ¹H NMR spectrum defined by two key functionalities: an ethyl ester group and an amino group positioned ortho to each other on a benzene ring. This specific arrangement dictates the chemical environment, and thus the resonance frequency, of each proton.
The spectrum is characterized by three distinct regions: the aliphatic signals of the ethyl group, the complex multiplets of the aromatic protons, and the signal from the amine protons.
Molecular Structure and Proton Labeling
To facilitate a clear discussion, the protons of this compound are labeled as follows:
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Anthranilate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectral fragmentation of ethyl anthranilate (ethyl 2-aminobenzoate), a key aromatic compound, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By delving into the causality behind fragmentation pathways, we aim to provide a practical and authoritative resource for compound identification and structural elucidation.
Introduction to this compound and Its Mass Spectrometric Analysis
This compound (C₉H₁₁NO₂) is a benzoate ester recognized for its characteristic fruity, grape-like aroma, leading to its use in flavors and fragrances.[1] From a chemical standpoint, its structure, featuring an aromatic ring, an amino group, and an ethyl ester moiety, presents a compelling case study for mass spectrometric analysis. The interplay of these functional groups under different ionization techniques dictates the resulting fragmentation patterns, offering a wealth of structural information.
This guide will dissect the fragmentation behavior of this compound under the high-energy conditions of EI, typically coupled with Gas Chromatography (GC-MS), and the softer ionization of ESI, commonly used with Liquid Chromatography (LC-MS). Understanding these differences is crucial for selecting the appropriate analytical method and for accurately interpreting the resultant data.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a highly energetic process where the analyte molecule is bombarded with a beam of electrons, typically at 70 eV. This energy is sufficient to cause not only ionization but also extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, invaluable for library matching and structural confirmation.
The EI Mass Spectrum of this compound
The EI mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 165, corresponding to the molecular weight of the compound.[2][3]
| m/z | Proposed Fragment Structure | Relative Intensity (%) | Neutral Loss |
| 165 | [C₉H₁₁NO₂]•+ (Molecular Ion) | 36.55 | - |
| 120 | [M - C₂H₅O]•+ or [M - OC₂H₅]•+ | 38.52 | 45 (Ethoxy radical) |
| 119 | [M - C₂H₅OH]•+ | 99.99 (Base Peak) | 46 (Ethanol) |
| 92 | [C₆H₆N]•+ | 50.42 | From m/z 120 or 119 |
| 65 | [C₅H₅]•+ | 25.21 | From m/z 92 |
Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2][3]
Mechanistic Insights into EI Fragmentation
The fragmentation of the this compound molecular ion (m/z 165) is driven by the energetic instability of the radical cation and the propensity to form more stable fragment ions.
A primary fragmentation pathway involves the ester group. The loss of an ethoxy radical (•OC₂H₅, 45 Da) leads to the formation of the 2-aminobenzoyl cation at m/z 120 .[4] This is a common fragmentation for ethyl esters.
However, the most abundant ion, the base peak, is observed at m/z 119 . This fragment is the result of a rearrangement process known as a McLafferty-type rearrangement, which is common in molecules with a gamma-hydrogen relative to a carbonyl group, though in this aromatic system, a different ortho-effect driven rearrangement occurs. The ortho-amino group facilitates the elimination of a neutral ethanol molecule (C₂H₅OH, 46 Da). This process is particularly favorable as it leads to the formation of a stable cyclic benzyne-like radical cation or a related stable structure.
Further fragmentation of the m/z 120 or m/z 119 ions can lead to the ion at m/z 92 , likely through the loss of carbon monoxide (CO, 28 Da) or a related fragmentation. This ion corresponds to an aminotropylium-like ion or a protonated aniline structure. Subsequent fragmentation of the m/z 92 ion through the loss of HCN (27 Da) can produce the cyclopentadienyl cation at m/z 65 , a common fragment for aromatic compounds.
Caption: Proposed EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
In contrast to EI, Electrospray Ionization is a soft ionization technique that typically imparts minimal excess energy to the analyte molecule. As a result, the molecular ion, often in its protonated form [M+H]⁺, is usually the most abundant ion, with fragmentation being minimal or absent in a standard full scan mass spectrum. To induce fragmentation, tandem mass spectrometry (MS/MS or MS²) is employed, where the precursor ion of interest is isolated and then fragmented through collision-induced dissociation (CID).
The ESI-MS/MS Spectrum of this compound
In positive ion mode ESI, this compound is readily protonated, most likely on the amino group, to form the precursor ion [M+H]⁺ at m/z 166 . The MS/MS spectrum of this ion reveals a different fragmentation pattern compared to EI.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 166 | 138 | [M+H - C₂H₄]⁺ | 28 (Ethene) |
| 166 | 120 | [M+H - C₂H₅OH]⁺ | 46 (Ethanol) |
| 166 | 92 | [C₆H₆N]⁺ | From m/z 120 |
Data interpreted from publicly available MS/MS spectra.[2][5]
Mechanistic Insights into ESI-MS/MS Fragmentation
The fragmentation of the protonated molecule [M+H]⁺ at m/z 166 follows pathways characteristic of even-electron ions.
A prominent fragmentation is the loss of a neutral ethene molecule (C₂H₄, 28 Da) to produce the ion at m/z 138 . This is a classic example of a rearrangement reaction in an ethyl ester, proceeding through a six-membered transition state, resulting in the formation of protonated 2-aminobenzoic acid.
Another significant fragmentation pathway is the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da), yielding the ion at m/z 120 . This ion is structurally equivalent to the 2-aminobenzoyl cation observed in the EI spectrum. This fragment can then further lose carbon monoxide (CO, 28 Da) to form the ion at m/z 92 .
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparison of EI and ESI Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Primary Ion | Molecular radical cation (M•+), m/z 165 | Protonated molecule ([M+H]⁺), m/z 166 |
| Fragmentation | Extensive and spontaneous | Controlled (Collision-Induced Dissociation) |
| Base Peak | m/z 119 ([M - C₂H₅OH]•+) | Typically the precursor ion (m/z 166) |
| Characteristic Loss | Loss of •OC₂H₅ (m/z 120) and C₂H₅OH (m/z 119) | Loss of C₂H₄ (m/z 138) and C₂H₅OH (m/z 120) |
| Primary Application | GC-MS, library matching, structural fingerprinting | LC-MS, analysis of complex mixtures, quantification |
The key difference lies in the nature of the initial ionization and the resulting precursor ion. The odd-electron M•+ in EI undergoes radical-driven fragmentation, leading to a more complex spectrum. In contrast, the even-electron [M+H]⁺ in ESI fragments through charge-driven pathways, often involving rearrangements and the loss of stable neutral molecules. This makes ESI-MS/MS particularly useful for targeted analysis and quantification, while EI-MS is superior for unknown identification through library searching.
Experimental Protocols
GC-EI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS/MS: Isolate the precursor ion at m/z 166 and apply collision energy (e.g., 15-25 eV) to induce fragmentation. Scan for product ions in the range of m/z 50-170.
-
Conclusion
The mass spectrometric fragmentation of this compound provides a clear illustration of how the choice of ionization technique profoundly influences the resulting data. EI-MS yields a rich, detailed fingerprint through complex, radical-driven fragmentation, ideal for definitive identification. Conversely, ESI-MS/MS offers a more controlled fragmentation of the protonated molecule, which is highly advantageous for targeted analysis in complex matrices. A thorough understanding of both methodologies and their underlying fragmentation mechanisms empowers researchers to select the optimal analytical strategy and to confidently interpret their data for robust structural elucidation and quantification.
References
Ethyl Anthranilate vs. Methyl Anthranilate: A Comparative Analysis for Scientific Applications
An In-Depth Comparative Guide for Researchers
As Senior Application Scientists, we understand that the selection of a chemical reagent, even one as seemingly simple as an aromatic ester, can have profound implications for experimental outcomes. Ethyl anthranilate and Mthis compound, two closely related esters of anthranilic acid, are often considered interchangeable at a cursory glance. However, their subtle structural differences impart distinct physicochemical properties, reactivities, and application profiles that are critical for researchers, particularly in the fields of synthetic chemistry, sensory science, and drug development.
This guide provides an in-depth, objective comparison of these two compounds. We will move beyond catalog data to explore the causality behind their differing characteristics, supported by experimental data and established protocols. Our aim is to equip you with the technical insights necessary to make an informed selection for your specific research needs.
Physicochemical Properties: The Foundational Differences
The primary distinction between this compound and Mthis compound is the ester group—ethyl versus methyl. This seemingly minor change of a single methylene unit (–CH₂–) influences several fundamental physical properties, which are summarized below.
| Property | Mthis compound | This compound | Significance in a Research Context |
| CAS Number | 134-20-3[1] | 87-25-2[2] | Unique identifier for database searching and regulatory compliance. |
| Molecular Formula | C₈H₉NO₂[3] | C₉H₁₁NO₂[2] | Reflects the difference of one carbon and two hydrogen atoms. |
| Molecular Weight | 151.16 g/mol [1] | 165.19 g/mol [2] | Affects stoichiometry calculations in synthesis and molar-based solution preparation. |
| Appearance | Colorless to pale yellow liquid or solid[3] | Colorless liquid[2] | The higher melting point of the methyl ester means it can solidify at cool room temperatures, requiring warming before use. |
| Melting Point | 24 °C (75 °F)[3] | 13 °C (55 °F)[2][4] | Mthis compound is a solid below typical room temperature, impacting handling and storage. This compound remains liquid. |
| Boiling Point | 256 °C (493 °F)[3] | 260 °C (514 °F)[4][5] | The boiling points are very similar, allowing for comparable distillation and purification conditions, though the ethyl ester's is slightly higher due to increased van der Waals forces. |
| Density | 1.168 g/cm³ at 20 °C[3] | 1.117 g/cm³ at 25 °C[6] | Relevant for mass-to-volume conversions and solvent layering during extractions. |
| Solubility in Water | Very slightly soluble[3] | Insoluble (413.6 mg/L at 25 °C)[5][6] | Both have limited water solubility, a key consideration for aqueous reactions and purification protocols. Both are soluble in ethanol and ether.[3][7] |
| logP (o/w) | 1.88[1] | 2.57 - 2.76[5][6] | The higher logP of this compound indicates greater lipophilicity, which can influence its partitioning behavior in biphasic systems and its interaction with biological membranes. |
| Odor Profile | Strong, fruity, Concord grape-like[3][8] | Sweet, fruity, grape-like; milder and less harsh than the methyl ester[5][6] | A critical differentiator for applications in flavor/fragrance research and sensory analysis. The ethyl ester offers a softer aromatic profile. |
| Refractive Index | ~1.582 at 20 °C[3][7] | ~1.564 at 20 °C[2] | Useful for rapid, non-destructive purity assessment. |
The most operationally significant difference is the melting point. Mthis compound's melting point of 24°C means it will often be a solid in laboratories, requiring gentle heating to liquefy before weighing or dispensing.[3] this compound, with its lower melting point of 13°C, remains a liquid under most conditions, simplifying handling.[2][4]
Furthermore, the increased hydrophobicity of this compound, evidenced by its higher logP value, can be a critical factor in drug development, where lipophilicity influences pharmacokinetics, including absorption and distribution.[1][5][6]
Structural and Spectroscopic Profile
The structural difference is confined to the ester alkyl group. This is easily visualized and is the source of the differing properties.
Caption: Molecular structures of Mthis compound (left) and this compound (right).
This structural variation is readily confirmed and differentiated using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: This is the most direct method for distinguishing the two.
-
Mthis compound: Will exhibit a sharp singlet for the methyl ester protons (–OCH₃) typically around 3.8-3.9 ppm.
-
This compound: Will show a characteristic ethyl group pattern: a triplet for the methyl protons (–CH₂CH ₃) around 1.3-1.4 ppm (J ≈ 7.1 Hz) and a quartet for the methylene protons (–OCH ₂CH₃) around 4.3-4.4 ppm (J ≈ 7.1 Hz). The aromatic and amine (–NH₂) protons will appear in similar regions for both compounds.
-
-
Infrared (IR) Spectroscopy: The IR spectra are very similar, both dominated by the characteristic absorptions of the aromatic ring, the primary amine, and the ester carbonyl group.
-
N-H stretch: Two bands will be present around 3350-3500 cm⁻¹ for the primary amine.
-
C=O stretch: A strong ester carbonyl band will appear around 1680-1700 cm⁻¹.
-
C-O stretch: An ester C-O stretch will be visible around 1250-1300 cm⁻¹. Subtle differences in the C-H stretching region (2850-3000 cm⁻¹) and fingerprint region may exist but are less diagnostic than NMR.[1][2]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show distinct molecular ion peaks corresponding to their different molecular weights (m/z 151 for MA, m/z 165 for EA). Fragmentation patterns will also differ, with EA showing a characteristic loss of ethylene (28 Da) or an ethoxy radical (45 Da).[1][2]
Synthesis and Chemical Reactivity
Both esters are most commonly synthesized via Fischer esterification of anthranilic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis. This reaction is a cornerstone of organic chemistry and serves as a self-validating system for demonstrating fundamental principles of equilibrium and catalysis.
Caption: Generalized workflow for the synthesis of anthranilate esters.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and can be adapted for the synthesis of Mthis compound by substituting ethanol with methanol.
Objective: To synthesize Ethyl 2-aminobenzoate from anthranilic acid and ethanol.
Materials:
-
Anthranilic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add anthranilic acid (e.g., 10.0 g). Add an excess of absolute ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 5 mL). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is performed under cooling to manage the exothermic heat of dilution of the strong acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. Causality: Heating drives the reaction, which is an equilibrium process. Using an excess of the alcohol reactant (ethanol) helps to shift the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice (~150 g). Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted anthranilic acid, converting it to its water-soluble sodium salt.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers. Causality: The desired ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its selective removal.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Reactivity: The primary reactive sites are the amino group and the ester functionality. The amino group allows both molecules to form Schiff bases with aldehydes, a reaction extensively used in the perfume industry to create more stable and complex fragrance compounds.[3][9] The ester group can undergo hydrolysis under acidic or basic conditions to revert to anthranilic acid.[4][10]
Comparative Applications
While both compounds are staples in the flavor and fragrance industries, their specific uses are nuanced.
-
Mthis compound (MA):
-
Flavor & Fragrance: It is the quintessential "Concord grape" flavor and scent, widely used in candies, soft drinks, and perfumes.[3][8][9] It is also a component of neroli, jasmine, and other floral scents.[11]
-
Bird Repellent: MA is a non-lethal bird repellent approved for use on various crops. It acts as a sensory irritant to birds without causing harm, making it a valuable tool in agriculture.[3][9]
-
Chemical Synthesis: It serves as a precursor in the synthesis of pharmaceuticals, dyes, and other organic compounds.[7][8] For instance, it can be used to generate the highly reactive intermediate benzyne in organic synthesis.[3]
-
-
This compound (EA):
-
Flavor & Fragrance: Possesses a similar fruity, grape-like aroma but is considered milder and sweeter than MA.[5][6] This makes it preferable in applications requiring a less potent or "harsh" note, such as in fine fragrances and certain food flavorings where subtlety is desired.[6][12]
-
Research Applications: Due to its greater lipophilicity, EA and its derivatives are subjects of interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities.
-
Safety and Handling
Both compounds are considered irritants and require standard laboratory precautions.
-
This compound: May cause skin and eye irritation.[4][13][14]
-
Mthis compound: Can cause skin irritation.[15]
Standard Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[13][14]
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14]
-
Both compounds are sensitive to light and should be stored in tightly closed, light-resistant containers.[4][15]
Conclusion
The choice between Ethyl and Mthis compound is dictated by the specific requirements of the application.
-
Choose Mthis compound for:
-
Applications requiring the strong, classic "Concord grape" aroma.
-
Use as an effective, non-lethal bird repellent.
-
Synthetic routes where it serves as a specific precursor (e.g., benzyne formation).
-
Situations where its solid state at room temperature is not a hindrance.
-
-
Choose this compound for:
-
Flavor and fragrance formulations that require a milder, sweeter, or less "harsh" fruity note.
-
Easier handling due to its liquid state at room temperature.
-
Research in medicinal chemistry where increased lipophilicity is a desired characteristic for new molecular entities.
-
By understanding these key differences in physical properties, sensory profiles, and reactivity, researchers can make a more strategic and effective choice, ensuring the selection of the optimal reagent for their scientific endeavors.
References
- 1. Mthis compound | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. This compound, 87-25-2 [thegoodscentscompany.com]
- 7. News - Mthis compound: A Versatile Compound for Spices, Medicines, and More [incheechem.com]
- 8. Mthis compound [anshulchemicals.com]
- 9. seanraspet.org [seanraspet.org]
- 10. This compound | 87-25-2 [chemicalbook.com]
- 11. Mthis compound | 134-20-3 [chemicalbook.com]
- 12. This compound [anshulchemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Mthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl Anthranilate Detection
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ethyl Anthranilate
This compound (ethyl 2-aminobenzoate) is a deceptively simple aromatic ester. While known for its pleasant grape-like aroma, which leads to its use in the flavor and fragrance industries, it also serves as a critical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Its presence, whether as a desired product, a starting material, or a potential impurity, necessitates precise and reliable quantification. The quality control of a drug substance or the characterization of a complex mixture hinges on the assurance that the analytical methods used are fit for their intended purpose.
This guide provides an in-depth comparison of common analytical techniques for the detection of this compound and a detailed walkthrough of the validation process. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, grounding our discussion in the authoritative frameworks established by international regulatory bodies. The objective is to equip you with the expertise to not only perform a method validation but to understand its principles, ensuring the integrity and trustworthiness of your analytical data.
The Regulatory Foundation: ICH, FDA, and USP Guidelines
Method validation is not an arbitrary exercise; it is a systematic process governed by stringent regulatory standards to ensure the quality and safety of pharmaceutical products.[4] The core principles are harmonized globally, primarily through the guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
-
ICH Q2(R1)/(R2): This is the cornerstone guideline, providing a harmonized framework for validating analytical procedures.[5][6] It details the validation characteristics required for various types of analytical tests. The recent Q2(R2) revision further modernizes the approach, incorporating principles for spectroscopic data and aligning with a lifecycle management model.[7][8][9]
-
FDA Guidance: The FDA's guidelines align with and expand upon the ICH framework, placing a strong emphasis on the lifecycle management of analytical methods and demonstrating robustness.[4][5][10]
-
USP General Chapter <1225>: This chapter provides specific requirements for the validation of compendial procedures within the pharmaceutical industry, categorizing methods and outlining the necessary data elements for validation.[11][12][13]
Adherence to these guidelines is not merely about compliance; it is a commitment to scientific rigor, ensuring that any analytical result is accurate, reliable, and reproducible.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical method for this compound depends on the sample matrix, the required sensitivity, and the specific purpose of the analysis (e.g., identification, impurity testing, or assay). The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy.
| Technique | Principle | Typical Strengths for this compound | Typical Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High versatility, specificity, and precision. Ideal for quantifying this compound in drug products and complex mixtures. Reverse-phase methods are highly effective.[14] | Can be more time-consuming than spectroscopic methods. Requires careful mobile phase preparation and system maintenance. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, often coupled with a Mass Spectrometer (MS) for definitive identification. | Excellent sensitivity and separating power for volatile and semi-volatile compounds. GC-MS provides high confidence in analyte identification.[15] | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for less volatile compounds, adding complexity. |
| UV-Vis Spectroscopy | Quantification based on the absorption of ultraviolet-visible light by the analyte at a specific wavelength, governed by the Beer-Lambert Law. | Rapid, simple, and cost-effective. Useful for quantifying relatively pure this compound in simple matrices or for dissolution testing.[16] | Lacks specificity; subject to interference from other compounds that absorb at similar wavelengths. Not suitable for complex mixtures without prior separation. |
Deep Dive: Validation of a Reverse-Phase HPLC Method for this compound
We will now focus on the comprehensive validation of a reverse-phase HPLC (RP-HPLC) method, the workhorse of modern pharmaceutical analysis. The validation process is a holistic endeavor, ensuring the method is reliable for its intended use.
Workflow for Analytical Method Validation
The validation process follows a structured, logical progression from planning to execution and reporting. It is critical to begin with a pre-approved validation protocol that defines the experiments, parameters, and acceptance criteria.
Caption: A typical workflow for analytical method validation.
Interrelationship of Key Validation Parameters
The validation parameters are not isolated; they are interconnected, with the results of one often supporting another. For instance, the range of a method is defined by demonstrating acceptable linearity, accuracy, and precision within its upper and lower bounds.
Caption: Interconnectivity of core validation parameters.
Experimental Protocol: HPLC Method Validation for this compound Assay
This protocol outlines the steps to validate a method for the assay of this compound in a drug substance.
Materials and Equipment
-
Reference Standard: this compound, USP or equivalent, with a certificate of analysis.
-
Reagents: HPLC-grade acetonitrile and water; phosphoric acid.
-
Equipment: Calibrated HPLC system with UV detector, analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions (Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 248 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameter Procedures & Acceptance Criteria
A. Specificity
-
Causality: Specificity demonstrates that the analytical signal is solely from this compound, without interference from excipients, impurities, or degradation products. This is the foundation of a reliable quantitative method.[12]
-
Procedure:
-
Analyze a blank solution (diluent).
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample of the drug substance.
-
If validating for a drug product, prepare a placebo sample (all excipients without the active ingredient) and a spiked placebo sample.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.
-
The peak for this compound must be pure and spectrally homogenous (if using a DAD/PDA detector).
-
The method must resolve the this compound peak from all degradation products and known impurities.
-
B. Linearity
-
Causality: Linearity confirms a proportional relationship between the detector response and the analyte concentration over a specified range. This justifies the use of a single-point or multi-point calibration for quantification.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare at least five standard solutions by serial dilution, typically covering 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The coefficient of determination (r²) from the linear regression analysis should be ≥ 0.999.[17]
-
The y-intercept should be minimal (e.g., not more than 2% of the response at 100% concentration).
-
The data points should not show significant deviation from the regression line upon visual inspection.
-
C. Accuracy
-
Causality: Accuracy measures the closeness of the experimental result to the true value, demonstrating that the method is free from systematic error or bias.[10]
-
Procedure:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The Relative Standard Deviation (RSD) for the replicate preparations should not be more than 2.0%.
-
D. Precision
-
Causality: Precision demonstrates the degree of scatter or random error in the method under different conditions. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).
-
Procedure:
-
Repeatability: One analyst prepares and analyzes a minimum of six replicate samples of the drug substance at 100% of the target concentration on the same day, using the same equipment.
-
Intermediate Precision: A second analyst repeats the repeatability study on a different day, using a different HPLC system and/or different columns if available.
-
-
Acceptance Criteria:
-
The RSD for the repeatability results should be ≤ 2.0%.
-
The RSD for the combined results from both analysts (intermediate precision) should be ≤ 2.0%.
-
E. Limit of Quantitation (LOQ) & Limit of Detection (LOD)
-
Causality: For an assay of a major component, LOD and LOQ are not typically required. However, they are critical for impurity or degradation product methods. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[17]
-
Procedure (if required for impurity analysis):
-
Determine based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
-
Confirm the determined LOQ by preparing and analyzing samples at this concentration to demonstrate acceptable precision (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
F. Range
-
Causality: The range is the interval over which the method is confirmed to be linear, accurate, and precise.[11]
-
Procedure: The range is confirmed by the data from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: For a drug substance assay, the typical range is 80% to 120% of the test concentration.
G. Robustness
-
Causality: Robustness testing demonstrates the method's reliability during normal use by showing it is unaffected by small, deliberate variations in its parameters.[4][5] This provides confidence that the method can be successfully transferred between laboratories.
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.
-
Typical variations include:
-
Mobile phase composition (e.g., ±2% organic).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Different column lots or manufacturers.
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, efficiency) should remain within acceptable limits, and the assay result should not change significantly.
Conclusion
The validation of an analytical method for this compound is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical work. A thorough understanding of the principles behind each validation parameter, grounded in the authoritative guidelines of the ICH, FDA, and USP, is paramount. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, scientists can develop a method that is truly fit for its purpose. This not only ensures regulatory compliance but, more importantly, guarantees the integrity of the data that informs critical decisions in research, development, and quality control.
References
- 1. This compound, 87-25-2 [thegoodscentscompany.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. propharmagroup.com [propharmagroup.com]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. uspbpep.com [uspbpep.com]
- 13. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. Showing Compound this compound (FDB011666) - FooDB [foodb.ca]
- 16. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 17. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Purity Assessment of Synthesized Ethyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized Ethyl Anthranilate. This document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to quality control.
Introduction to this compound and the Imperative of Purity
This compound (ethyl 2-aminobenzoate) is an aromatic ester with a characteristic grape-like scent, making it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries[1][2]. It serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and UV absorbers[2]. Given its application in consumer products and pharmaceuticals, ensuring its purity is not merely a matter of quality but of safety and efficacy.
The synthesis of this compound, while seemingly straightforward, can introduce a variety of impurities. The choice of synthetic route directly influences the potential impurity profile, necessitating a tailored analytical strategy for effective purity assessment.
Common Synthetic Routes and Their Associated Impurity Profiles
The selection of an analytical method is intrinsically linked to the potential impurities arising from the synthetic pathway. Here, we dissect the most common methods for synthesizing this compound and the likely contaminants.
Fischer Esterification of Anthranilic Acid
This is a classic and widely used method involving the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[3].
-
Reaction: Anthranilic Acid + Ethanol ⇌ this compound + Water
-
Potential Impurities:
-
Unreacted Anthranilic Acid: Due to the reversible nature of esterification, incomplete reaction is a common source of this starting material as an impurity.
-
Dianthanilide: Self-condensation of anthranilic acid can occur, especially at elevated temperatures, leading to the formation of this amide impurity.
-
Byproducts from Acid Catalyst:
-
Positional Isomers: If the starting anthranilic acid is not pure, isomers such as 3-aminobenzoic acid or 4-aminobenzoic acid could be carried through the synthesis and esterified[4].
-
Synthesis from Phthalic Anhydride
A multi-step synthesis that is also utilized involves the amidation and subsequent esterification of phthalic anhydride[5].
-
Potential Impurities:
-
Phthalamic Acid: Incomplete reaction during the amidation step can leave this intermediate.
-
Phthalimide: A potential byproduct of the amidation process.
-
Residual Phthalic Anhydride: Unreacted starting material can persist if the initial reaction is not driven to completion.
-
The logical flow for selecting an analytical strategy based on the synthetic route is visualized below.
Caption: Impurity profile based on the synthetic route of this compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the chemical nature of the impurities, the required sensitivity, and the analytical throughput. We will compare the most effective methods for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound and its common, less volatile impurities.
Principle of Separation: Reversed-phase HPLC is the most common mode used for this analysis. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Why it is a good choice for this compound:
-
Excellent for Non-Volatile Impurities: HPLC excels at separating unreacted anthranilic acid, phthalamic acid, and dianthranilide from the main this compound peak.
-
High Sensitivity: With UV detection, HPLC can achieve low limits of detection (around 0.01% for impurities), which is crucial for pharmaceutical applications[4].
-
Robust and Reproducible: Well-established methods provide reliable and consistent results.
Experimental Protocol: A Validated HPLC Method
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice[4].
-
Mobile Phase: A gradient elution is often preferred for separating a range of impurities with different polarities. A typical mobile phase consists of:
-
Detection: UV detection at a wavelength where both this compound and its key impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase or a suitable solvent like methanol to a known concentration.
Data Interpretation: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, aiding in the definitive identification of impurities.
Principle of Separation: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
Why it is a good choice for this compound:
-
High Separation Efficiency: Capillary GC columns provide very high resolution, allowing for the separation of closely related volatile impurities.
-
Definitive Identification: The mass spectrum serves as a "fingerprint" for each compound, allowing for positive identification of impurities by comparison to spectral libraries (e.g., NIST).
-
Analysis of Volatile Byproducts: GC-MS is the ideal method for detecting volatile byproducts such as diethyl ether or ethyl chloride that may be present from the synthesis.
Experimental Protocol: A General GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a common choice for fragrance analysis.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas[7].
-
Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, an initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at 10°C/min.
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the heated inlet.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a mass range of, for example, 40-400 amu.
-
Sample Preparation: Dilute the this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
Data Interpretation: Impurities are identified by their retention times and by matching their mass spectra to a reference library. Quantification is typically performed by comparing the peak area of the impurity to that of an internal or external standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment without the need for individual impurity standards.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in a molecule results in a unique resonance frequency (chemical shift), providing detailed structural information.
Why it is a good choice for this compound:
-
Definitive Structural Information: NMR can unambiguously identify impurities, even those that are unexpected.
-
Quantitative Analysis (qNMR): By integrating the signals in a ¹H NMR spectrum, the relative molar quantities of different compounds in a mixture can be determined. This allows for purity assessment without the need for a calibration curve, provided a certified internal standard is used.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a precise amount of the this compound sample in the deuterated solvent. For quantitative analysis, add a known amount of a certified internal standard.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Interpretation:
-
Qualitative: The chemical shifts and coupling patterns of the signals are compared to the known spectrum of pure this compound. The presence of unexpected signals indicates impurities. For example, the presence of a broad signal around 10-12 ppm in DMSO-d₆ could indicate the presence of unreacted anthranilic acid (carboxylic acid proton).
-
Quantitative: The integral of a well-resolved signal from an impurity is compared to the integral of a signal from the main compound to determine the molar ratio.
Data Summary and Comparison
The following table summarizes the strengths and weaknesses of each technique for the purity assessment of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification of non-volatile impurities (e.g., anthranilic acid, dianthranilide). | High sensitivity, robust, excellent for routine QC. | Requires impurity standards for identification, not suitable for volatile impurities. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High separation efficiency, definitive identification via mass spectra. | Not suitable for non-volatile or thermally labile impurities. |
| NMR Spectroscopy | Structural elucidation of unknown impurities and quantitative analysis (qNMR). | Provides unambiguous structural information, can quantify without specific standards. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Workflow for Comprehensive Purity Assessment
A multi-faceted approach is recommended for a comprehensive and robust purity assessment of synthesized this compound.
Caption: A comprehensive workflow for the purity assessment of this compound.
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a thoughtful and methodologically sound approach. No single technique is universally superior; rather, the choice of methodology should be dictated by the specific impurities anticipated from the synthetic route and the desired level of analytical detail.
-
For routine quality control and quantification of known non-volatile impurities, HPLC-UV is the method of choice due to its robustness, sensitivity, and high throughput.
-
For the identification of unknown volatile impurities and the detection of synthesis byproducts, GC-MS is indispensable.
-
NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of any unknown impurities detected by chromatographic methods and for orthogonal quantitative confirmation.
By employing a combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound and the products derived from it.
References
A Senior Application Scientist's Guide to FT-IR Analysis of Ethyl Anthranilate
Introduction
In the landscape of pharmaceutical and flavor industries, the structural verification of aromatic compounds is a cornerstone of quality control and research and development. Ethyl anthranilate (ethyl 2-aminobenzoate), a key aromatic ester known for its characteristic grape-like scent, serves as a vital intermediate and flavoring agent. Its molecular architecture, featuring a primary aromatic amine, an ester, and a substituted benzene ring, presents a rich case for spectroscopic analysis.
This guide provides an in-depth analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. We will dissect its infrared spectrum, comparing its unique spectral signature against related chemical structures to provide a clear framework for its identification. This document is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a foundational understanding of the principles that govern the vibrational spectroscopy of this multifaceted molecule.
Molecular Structure and Expected Vibrational Modes
The utility of FT-IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint." The structure of this compound is a composite of three key functional groups, each with distinct vibrational characteristics.
Caption: Molecular structure of this compound with key functional groups highlighted.
-
Primary Aromatic Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations. Primary amines exhibit two distinct N-H stretching bands: an asymmetrical stretch at a higher frequency and a symmetrical stretch at a lower frequency.[1] For aromatic amines, these bands typically appear between 3500-3300 cm⁻¹.[1][2] Additionally, a scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ region.[1]
-
Aromatic Ester (-COOC₂H₅): The ester group gives rise to some of the most intense bands in the spectrum. The carbonyl (C=O) stretch is particularly strong and sharp. For an aromatic ester like this compound, conjugation with the benzene ring lowers the vibrational frequency to the 1730-1715 cm⁻¹ range.[3] This is a lower frequency compared to saturated esters. Furthermore, two distinct C-O stretching vibrations are expected in the 1300-1000 cm⁻¹ region.[3]
-
Benzene Ring (Substituted Aromatic): The aromatic ring has several characteristic vibrations. Aromatic C-H stretching bands are typically found just above 3000 cm⁻¹. Carbon-carbon stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Finally, strong C-H out-of-plane bending bands occur in the 900-675 cm⁻¹ range, and the pattern of these bands can help determine the substitution pattern on the ring.
Experimental Protocol: ATR-FT-IR Analysis
For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient sampling technique. It requires minimal sample preparation and provides high-quality, reproducible spectra.[4][5] The principle relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for strongly absorbing liquid samples.[4]
Caption: Standard workflow for ATR-FT-IR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal, should be installed in the sample compartment.[6]
-
Crystal Cleaning: The ATR crystal surface must be impeccably clean. Wipe the crystal with a soft, lint-free tissue soaked in a volatile solvent like isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Collection: A background spectrum must be collected before analyzing the sample. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.[7] A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[7]
-
Spectrum Acquisition: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum. Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[6]
-
Post-Measurement Cleaning: After the measurement, thoroughly clean the this compound from the crystal surface using a solvent-moistened tissue.
-
Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance versus wavenumber (cm⁻¹).[8] Perform any necessary data processing, such as baseline correction or ATR correction, to prepare the spectrum for interpretation.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound provides a detailed fingerprint of its functional groups. The table below summarizes the expected absorption bands and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3480 - 3440 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3390 - 3350 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring (sp² C-H) |
| 3000 - 2850 | Medium | C-H Stretch | Ethyl Group (sp³ C-H) |
| 1730 - 1715 | Strong, Sharp | C=O Stretch | Aromatic Ester |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine |
| 1600 - 1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |
| 1310 - 1250 | Strong | Asymmetric C-O-C Stretch | Aromatic Ester |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1130 - 1000 | Strong | Symmetric C-O-C Stretch | Aromatic Ester |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Citations for ranges:[1][3][9]
Key Diagnostic Peaks for this compound:
-
Two distinct peaks in the 3500-3300 cm⁻¹ region confirm the presence of a primary amine (-NH₂).[1]
-
A very strong, sharp absorption band around 1720 cm⁻¹ is the unmistakable signature of the ester carbonyl (C=O) group, with its frequency lowered by conjugation to the aromatic ring.[3]
-
Multiple strong bands in the 1310-1000 cm⁻¹ region are characteristic of the C-O stretching modes of the ester.
-
Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both the benzene ring and the ethyl group.
Comparative FT-IR Analysis
To fully appreciate the diagnostic power of the FT-IR spectrum, it is instructive to compare it with the spectra of structurally similar molecules.
| Compound | Key Functional Groups | C=O Stretch (cm⁻¹) | N-H Stretches (cm⁻¹) | Other Key Features |
| This compound | Aromatic Ester, Primary Aromatic Amine | ~1720 (Strong) | Two bands (~3460, ~3370) | Strong C-O and C-N stretches |
| Ethyl Benzoate | Aromatic Ester | ~1726 (Strong) | Absent | No N-H bend (~1620 cm⁻¹) |
| Benzamide | Aromatic Amide | ~1640-1680 (Strong) | Two bands (~3360, ~3170) | C=O at lower frequency than ester |
| Aniline | Primary Aromatic Amine | Absent | Two bands (~3430, ~3350) | No C=O or ester C-O stretches |
| Ethyl Acetate | Aliphatic Ester | ~1750 (Strong) | Absent | C=O at higher frequency (no conjugation) |
Citations for data:[3][10][11][12][13]
-
This compound vs. Ethyl Benzoate: The spectrum of ethyl benzoate is very similar in the ester region, showing a strong C=O stretch (~1726 cm⁻¹) and C-O stretches.[3][14] However, it completely lacks the characteristic N-H stretching and bending vibrations, making the distinction unambiguous.
-
This compound vs. Benzamide: Benzamide, a primary aromatic amide, also shows two N-H stretching bands.[11] The critical difference lies in the carbonyl region. Due to the greater electron-donating resonance effect of the nitrogen atom compared to the ester's ether oxygen, the C=O bond in an amide is weaker and thus absorbs at a significantly lower frequency (~1660 cm⁻¹).[11][12]
-
This compound vs. Aniline: While both share the spectral features of a primary aromatic amine (two N-H stretches, N-H bend), aniline completely lacks the intense C=O and C-O stretching bands that define the ester group.[10]
-
This compound vs. Ethyl Acetate: This comparison highlights the effect of conjugation. The saturated ester, ethyl acetate, has a C=O stretching frequency around 1750 cm⁻¹, which is noticeably higher than that of this compound.[3][13] The delocalization of electrons from the aromatic ring into the carbonyl group in this compound weakens the C=O bond, lowering its vibrational frequency.
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation of this compound. The molecule's spectrum is a rich tapestry of vibrational data, with each functional group contributing a distinct and identifiable signature. The presence of two N-H stretching bands, a strong conjugated ester carbonyl peak around 1720 cm⁻¹, and multiple strong C-O stretches in the fingerprint region collectively form a unique spectral fingerprint. By comparing this signature to those of related esters, amides, and amines, researchers can confidently identify this compound and distinguish it from potential impurities or alternative structures, ensuring the integrity and quality of their materials.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mt.com [mt.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. wikieducator.org [wikieducator.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Benzamide [webbook.nist.gov]
- 13. Ethyl Acetate [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Ethyl Anthranilate for Pharmaceutical and Flavor/Fragrance Applications
Ethyl anthranilate is a pivotal molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, a key component in the formulation of fragrances, and a widely used grape-like flavoring agent. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of critical importance to researchers and the chemical industry. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering experimental insights, comparative data, and detailed protocols to inform your selection of the optimal pathway for your specific application.
Introduction: The Strategic Importance of this compound Synthesis
The selection of a synthetic route is a multi-faceted decision, balancing yield and purity against factors such as starting material cost, reaction safety, and scalability. For this compound, the primary pathways involve either the formation of the aromatic amine followed by esterification, or the construction of the ester and subsequent generation of the amine. This guide will dissect three principal and industrially relevant methods:
-
Direct Esterification of Anthranilic Acid: A straightforward, acid-catalyzed reaction.
-
Catalytic Reduction and Esterification of Ethyl 2-nitrobenzoate: A common route starting from a more readily available precursor.
-
Synthesis from Isatoic Anhydride: A robust method often favored for its efficiency and avoidance of handling anthranilic acid directly.
Each of these routes presents a unique profile of advantages and challenges, which we will explore in detail.
Route 1: Direct Fischer Esterification of Anthranilic Acid
This is arguably the most direct and conceptually simple approach, involving the reaction of anthranilic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Mechanistic Insight
The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of anthranilic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound. The reaction is reversible, and thus, an excess of the alcohol reactant or the removal of water is typically employed to drive the equilibrium towards the product side.
Experimental Protocol: Lab-Scale Synthesis
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Absolute ethanol (60 mL, approx. 1 mol)
-
Concentrated sulfuric acid (5 mL)
-
10% Sodium carbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of anthranilic acid in absolute ethanol is prepared in a 250 mL round-bottom flask.
-
The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly with continuous stirring.
-
A reflux condenser is attached, and the mixture is heated under reflux for 4-5 hours.
-
After cooling, the reaction mixture is poured into 250 mL of cold water.
-
The aqueous solution is neutralized by the slow addition of a 10% sodium carbonate solution until the effervescence ceases and the pH is ~8.
-
The crude this compound, which may separate as an oil, is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Workflow Diagram: Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Route 2: Catalytic Reduction of Ethyl 2-nitrobenzoate
This two-step approach involves the initial esterification of 2-nitrobenzoic acid to form Ethyl 2-nitrobenzoate, followed by the reduction of the nitro group to an amine. The reduction is the key step and is commonly achieved through catalytic hydrogenation.
Mechanistic Insight
Catalytic hydrogenation involves the use of a catalyst, typically a noble metal like palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen (e.g., H₂ gas, hydrazine). The nitro group is reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. This method is highly efficient and clean, as the primary byproduct is water.
Experimental Protocol: Lab-Scale Synthesis
Part A: Esterification of 2-Nitrobenzoic Acid
-
2-Nitrobenzoic acid (16.7 g, 0.1 mol) is refluxed with excess ethanol (70 mL) and a catalytic amount of concentrated sulfuric acid (3 mL) for 4 hours.
-
The work-up is similar to the Fischer esterification described above to isolate the intermediate, Ethyl 2-nitrobenzoate.
Part B: Reduction of Ethyl 2-nitrobenzoate
-
Ethyl 2-nitrobenzoate (19.5 g, 0.1 mol) is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added (approx. 1-2 mol%).
-
The vessel is connected to a hydrogen source and purged. The reaction is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
The solvent is removed under reduced pressure to yield this compound.
Logical Diagram: Reduction Pathway
Caption: Simplified reduction pathway of the nitro group to an amine.
Route 3: Synthesis from Isatoic Anhydride
This method is an attractive alternative, particularly for larger-scale synthesis, as it uses a stable, crystalline starting material and often proceeds with high efficiency. The reaction involves the ring-opening of isatoic anhydride with ethanol.
Mechanistic Insight
The reaction can be catalyzed by a base or can proceed thermally. In a base-catalyzed process, ethoxide (from ethanol and a base) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of an intermediate carbamate, which is unstable and decarboxylates (loses CO₂) to form the final this compound product.
Experimental Protocol: Lab-Scale Synthesis
Materials:
-
Isatoic anhydride (16.3 g, 0.1 mol)
-
Absolute ethanol (100 mL)
-
Sodium hydroxide (catalytic amount, e.g., 0.4 g, 0.01 mol)
Procedure:
-
Isatoic anhydride is suspended in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of sodium hydroxide is added.
-
The mixture is heated to reflux. The evolution of CO₂ gas should be observed.
-
The reaction is refluxed for 2-3 hours, or until the gas evolution ceases and the starting material has completely dissolved.
-
The reaction mixture is cooled, and the bulk of the ethanol is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water to remove any remaining base and salts.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield this compound.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each route are summarized below. The data presented are typical and may vary based on specific reaction conditions and scale.
| Parameter | Route 1: Fischer Esterification | Route 2: Catalytic Reduction | Route 3: From Isatoic Anhydride |
| Typical Yield | 60-75% | 85-95% (for reduction step) | 80-90% |
| Starting Materials | Anthranilic acid, Ethanol | 2-Nitrobenzoic acid, Ethanol, H₂ | Isatoic anhydride, Ethanol |
| Key Reagents/Catalysts | Conc. H₂SO₄ | Pd/C or other noble metals | Base (e.g., NaOH) or thermal |
| Reaction Time | 4-5 hours | 2-6 hours (for reduction) | 2-3 hours |
| Safety Concerns | Use of corrosive conc. acid | Handling of flammable H₂ gas and potentially pyrophoric catalysts | Evolution of CO₂ (pressure) |
| Scalability | Moderate; requires acid-resistant reactors and handling of corrosive materials. | Excellent; widely used in industry. Requires specialized hydrogenation equipment. | Good; avoids handling some problematic intermediates. |
| Atom Economy | Moderate; loss of H₂O. | Good; main byproduct is H₂O. | Good; main byproduct is CO₂. |
| Purification | Distillation often required to remove unreacted acid and byproducts. | Filtration to remove catalyst; product is often clean. | Simple work-up; distillation may be needed for high purity. |
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the laboratory or production facility.
-
For academic and small-scale synthesis, the Direct Fischer Esterification (Route 1) offers simplicity and uses readily available reagents, making it a valuable and straightforward method despite its moderate yields.
-
For high-purity and high-yield applications, the Catalytic Reduction of Ethyl 2-nitrobenzoate (Route 2) is often superior. While it requires specialized equipment for hydrogenation, the process is clean, efficient, and highly scalable, making it a preferred industrial method.
-
As a robust and efficient alternative, synthesis from Isatoic Anhydride (Route 3) provides a balance of good yield, moderate reaction times, and operational simplicity, avoiding the direct handling of anthranilic acid and corrosive concentrated acids.
Ultimately, a thorough evaluation of available equipment, safety protocols, and economic factors should guide the final decision. This guide provides the foundational data and protocols to begin that evaluation process.
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl Anthranilate
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of ethyl anthranilate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is essential for ensuring regulatory compliance, protecting personnel, and maintaining the integrity of our environmental systems. The procedures outlined below are designed to be a self-validating system, grounded in established safety standards and chemical causality.
Hazard Assessment and Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. While not regulated as a dangerous good for transport by the DOT, it possesses properties that necessitate its handling as a hazardous waste.[1][2]
Primary Hazards:
-
Irritant: Causes skin irritation and serious eye irritation.[2][3][4]
-
Inhalation: May cause respiratory irritation.[3]
-
Environmental: Considered a significant hazard to water.[2] Avoid release to the environment.[2][6]
-
Combustion Byproducts: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx).[7][8]
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves inspected prior to use. Must satisfy standards like EN 374.[3][4] | To prevent direct skin contact, which causes irritation.[2][3][4] Proper glove removal technique is crucial to avoid cross-contamination.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical goggles conforming to OSHA 29 CFR 1910.133 or EN 166 (EU).[1][3][4] | To protect against splashes that can cause serious eye irritation.[2][3][4] |
| Body Protection | Standard laboratory coat. Wear suitable protective clothing.[2] | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA approved respirator.[1][2] | To avoid inhaling vapors that may cause respiratory irritation.[3] |
Emergency First Aid
In the event of an exposure, immediate action is required:
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1][4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3]
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly characterizing and managing hazardous waste lies with the generator—the laboratory that creates the waste.[9][10]
-
Waste Classification: this compound waste must be managed as hazardous chemical waste. This classification is based on its characteristics as an irritant and its potential environmental toxicity, even if it is not explicitly on an EPA F, K, P, or U list.[1][11]
-
Segregation: Incompatibility is a critical safety factor. Store this compound waste separately from:
-
Strong acids
-
Strong bases
-
Oxidizing agents[8]
Mixing with these substances can cause violent reactions.[12] Always use physical barriers or maintain adequate distance to prevent accidental mixing in storage areas.[11]
-
Disposal Decision Workflow
The following workflow provides a logical pathway for the proper management of this compound waste streams, from generation to final disposal.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service, typically via high-temperature incineration.[3][4] The following procedures detail how to safely prepare the waste for collection.
Procedure 4.1: Disposal of Unused or Surplus this compound
-
Don PPE: Before starting, ensure all required PPE from the table in Section 1.1 is correctly worn.
-
Select Container: Choose a clean, leak-proof waste container that is chemically compatible with this compound. Glass or fluorinated polyethylene bottles are suitable. Avoid steel containers for acidic mixtures and light polyethylene that may degrade.[13] The container must have a secure, screw-top cap.
-
Transfer Chemical: Carefully pour the surplus this compound into the designated waste container. Use a funnel to prevent spills. If working with a solid (melting point is 13-15 °C), you may need to gently warm it in a ventilated area or transfer it as a solid.[1]
-
Seal and Label: Securely close the container. Complete a hazardous waste tag immediately.[9] The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Date of generation
-
Building and room number
-
Principal Investigator's name and contact information[9]
-
-
Store for Pickup: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[12]
Procedure 4.2: Management of Spill Cleanup and Contaminated Materials
-
Don PPE: Wear all required PPE as detailed in Section 1.1.
-
Contain Spill: For liquid spills, contain the material by diking with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[5] Do not let the spill enter drains.[3][4]
-
Absorb and Collect: Soak up the spill with the absorbent material.[3][4] For small spills, absorbent paper may be used.[7] Carefully scoop or sweep the saturated absorbent and any contaminated solids (e.g., broken glass) into a suitable, sealable container. A heavy-duty plastic bag or a wide-mouth solid waste container is appropriate.[7]
-
Package Waste: Seal the container or bag. For contaminated clothing or absorbent paper, it is recommended to seal them in a vapor-tight plastic bag.[7]
-
Decontaminate Area: Wash the spill surface with alcohol followed by a strong soap and water solution.[7]
-
Label and Store: Label the waste container as "Hazardous Waste" and list the contents (e.g., "Vermiculite contaminated with this compound," "Contaminated PPE").[9] Store in the SAA for professional disposal. Contaminated packaging should be disposed of as unused product.[4]
The Mandate for Professional Disposal
It is a regulatory and ethical imperative that the final disposal of this compound is not attempted by laboratory personnel. The material must be offered to a licensed disposal company.[3][4] These facilities operate under strict EPA guidelines and utilize methods such as controlled incineration, which is necessary to destroy the compound while managing the emission of toxic byproducts like NOx.[8] Attempting to dispose of this chemical via sanitary sewer or standard trash is illegal and environmentally irresponsible.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. vigon.com [vigon.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Manual [ehs.cornell.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Ethyl Anthranilate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl anthranilate, with a focus on personal protective equipment (PPE). By understanding the "why" behind each procedural step, we aim to build a deeper trust and provide value that extends beyond the product itself.
Understanding the Risks: The "Why" Behind the Precautions
This compound, while a valuable compound in various applications including fragrances and pharmaceuticals, presents specific hazards that necessitate careful handling.[1] According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that causes skin and serious eye irritation.[2][3][4] The primary routes of exposure are skin contact, eye contact, and inhalation of its vapors or mists.[3][4][5]
The causality behind these classifications lies in its chemical nature as an aromatic amine. Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can cause irritation.[6] While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with the assumption that it may have other potential health effects.[3][5] Therefore, the core principle of our safety protocol is to establish effective barriers to prevent any direct contact with the substance. This proactive approach aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates minimizing employee exposure to hazardous chemicals.[7][8][9]
The First Line of Defense: Selecting the Right PPE
A comprehensive PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is dictated by the specific tasks being performed and the potential for exposure.
The choice of gloves is critical. Not all glove materials offer the same level of protection against specific chemicals. For this compound, it is essential to select gloves made from materials that are resistant to this compound.
-
Recommended Glove Materials: Nitrile gloves are a suitable choice for incidental splash protection.[10] They offer good resistance to a range of chemicals.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[4][5] Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contact with any residual chemical.[4][5] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[4][5]
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[2][3]
-
Chemical Safety Goggles: These should be worn whenever handling the liquid. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: In situations where there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles. This provides an extra layer of protection for the entire face.
A laboratory coat is the minimum requirement for body protection.
-
Laboratory Coat: A buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat is recommended.
Engineering controls, such as fume hoods, are the primary means of controlling exposure to vapors.[3][11] However, in certain situations, respiratory protection may be necessary.
-
Fume Hood: All work with this compound that may generate vapors should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][5] The selection and use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA standards.[3]
PPE Selection Matrix: A Task-Based Approach
To simplify the decision-making process, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Small Quantities) | Nitrile Gloves | Safety Goggles | Lab Coat | Work in a well-ventilated area |
| Solution Preparation and Dilutions | Nitrile Gloves | Safety Goggles | Lab Coat | Work in a chemical fume hood |
| Heating or Refluxing | Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Work in a chemical fume hood |
| Large Volume Transfers (>1L) | Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Work in a chemical fume hood |
| Spill Cleanup | Nitrile Gloves (double-gloved) | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | NIOSH-approved respirator with organic vapor cartridges |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct usage. The following protocols are designed to be self-validating systems, minimizing the risk of contamination.
Caption: PPE Donning Workflow
The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Caption: PPE Doffing Workflow
Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.[1]
-
Disposable PPE: All disposable PPE, including gloves, should be treated as hazardous waste.[4][5] Place them in a designated, labeled hazardous waste container immediately after removal.[4][5]
-
Reusable PPE: Reusable items like safety goggles and face shields should be decontaminated according to standard laboratory procedures before reuse.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound, such as absorbent pads, must also be disposed of as hazardous waste.[2][4][5]
-
Chemical Waste: Unused or waste this compound must be disposed of through a licensed professional waste disposal service.[4] Do not pour it down the drain.[4][5] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[2][3][5] If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][5]
Always have an eyewash station and safety shower readily accessible in the work area.[3]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about understanding the principles behind them. By integrating this knowledge into your laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and your research. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet for this compound and your institution's specific Chemical Hygiene Plan.
References
- 1. This compound | Premium Quality | Bulk Chemical Product Exporter [chemicalbull.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. osha.gov [osha.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ipgsf.com [ipgsf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
